molecular formula C10H14N2O2 B132454 L-2-Aminomethylphenylalanine CAS No. 158149-99-6

L-2-Aminomethylphenylalanine

Cat. No.: B132454
CAS No.: 158149-99-6
M. Wt: 194.23 g/mol
InChI Key: RDAKEAJYLGZEEA-VIFPVBQESA-N
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Description

L-2-Aminomethylphenylalanine is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-8-4-2-1-3-7(8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAKEAJYLGZEEA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376134
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
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Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959580-92-8, 158149-99-6
Record name 2-(Aminomethyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959580-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-2-Aminomethylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

L-2-Aminomethylphenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to L-2-Aminomethylphenylalanine: Structure, Properties, and Applications

Introduction

This compound, a non-canonical amino acid, stands as a molecule of significant interest for researchers, chemists, and drug development professionals. It is a conformationally constrained analog of L-phenylalanine, a fundamental proteinogenic amino acid. The introduction of an aminomethyl group at the ortho position of the phenyl ring imposes significant steric hindrance, restricting the rotational freedom of the side chain. This structural rigidity is a key attribute exploited in medicinal chemistry to lock peptide-based molecules into specific, biologically active conformations. Such constraints can lead to enhanced receptor affinity, improved selectivity, and increased resistance to enzymatic degradation compared to their more flexible, natural counterparts. This guide provides a comprehensive overview of the chemical structure, predicted physicochemical and spectroscopic properties, a plausible synthetic pathway, and the primary applications of this compound, offering a technical resource for its use in advanced research.

Chemical Structure and Stereochemistry

The defining feature of this compound is the presence of a methylene-linked primary amine attached to the C2 position of the phenyl ring of L-phenylalanine. This substitution maintains the core α-amino acid structure, including the chiral center at the α-carbon, which possesses the (S)-configuration identical to natural L-phenylalanine.

  • IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[1]

  • Common Synonyms: L-2-Aminomethylphe, 2-(aminomethyl)-L-phenylalanine, o-aminomethylphenylalanine[1]

  • Molecular Formula: C₁₀H₁₄N₂O₂[1]

  • Molecular Weight: 194.23 g/mol [1]

  • CAS Number: 959580-92-8, 158149-99-6[1]

The ortho-aminomethyl group is positioned to interact with the α-amino and carboxyl groups, influencing the molecule's overall three-dimensional shape and its presentation to biological targets.

Caption: 2D structure of this compound highlighting the (S)-stereocenter.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and by analogy to L-phenylalanine. As an amino acid, it exists as a zwitterion at physiological pH.

PropertyValue / DescriptionSource / Basis
Appearance White to off-white powder.Inferred from related compounds.
Molecular Weight 194.23 g/mol PubChem[1]
Exact Mass 194.105527694 DaPubChem[1]
Melting Point Data not available. For comparison, L-phenylalanine decomposes at ~283°C.L-Phe Data[2]
Solubility Expected to be soluble in water and dilute acids/bases; sparingly soluble in nonpolar organic solvents. The additional polar aminomethyl group likely increases water solubility compared to L-phenylalanine.Inferred from structure; L-Phe Data[3]
pKa Values (Predicted) pKa₁ (α-carboxyl): ~1.8–2.3 pKa₂ (α-amino): ~9.1–9.7 pKa₃ (side-chain amino): ~10.6-10.8Based on L-phenylalanine[4] and typical primary alkylamines.
LogP (XLogP3) -2.6PubChem (Computed)[1]
Polar Surface Area (PSA) 89.3 ŲPubChem (Computed)[1]
Storage Store at 0-8 °C in a cool, dry place.General supplier recommendation.

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound were identified. The following profile is a prediction based on its chemical structure and established spectroscopic principles, with L-phenylalanine serving as a reference model.

¹H NMR Spectroscopy
  • Aromatic Protons (δ 7.2-7.5 ppm): Four protons on the phenyl ring would appear as a complex multiplet pattern.

  • α-Proton (Hα) (δ ~4.0 ppm): This proton, adjacent to the α-amino and carboxyl groups, would likely appear as a triplet, coupled to the two β-protons.

  • Aminomethyl Protons (-CH₂-NH₂) (δ ~3.8-4.0 ppm): The two protons of the side-chain methylene group would likely appear as a singlet, though they could be an AB quartet depending on their magnetic environment.

  • β-Protons (Hβ) (δ ~3.1-3.3 ppm): These two diastereotopic protons would appear as a multiplet, likely a doublet of doublets, due to coupling with the α-proton and with each other.

¹³C NMR Spectroscopy
  • Carboxyl Carbon (-COOH) (δ ~175 ppm): The carboxylic acid carbon is expected in this downfield region.[5]

  • Aromatic Carbons (δ ~125-140 ppm): Due to substitution, six distinct signals are expected for the aromatic carbons.

  • α-Carbon (Cα) (δ ~55 ppm): The chiral carbon atom attached to the primary amino group.[6]

  • Aminomethyl Carbon (-CH₂-NH₂) (δ ~45 ppm): The carbon of the side-chain methylene group.

  • β-Carbon (Cβ) (δ ~38 ppm): The methylene carbon of the main chain side-chain.[6]

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • N-H Stretch (Amine/Ammonium): Moderate to strong bands around 3000-3400 cm⁻¹, overlapping with the O-H stretch. The presence of two different amino groups (α and side-chain) may lead to a complex pattern.[7]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • N-H Bend (Amine/Ammonium): A characteristic absorption in the 1550-1650 cm⁻¹ region.[7]

  • Aromatic C=C Stretches: Medium to weak absorptions in the ~1450-1600 cm⁻¹ range.[8]

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): Expected at m/z 194.11 (for the exact mass).

  • Key Fragmentation Pathways:

    • Loss of COOH (-45 Da): A prominent peak at m/z 149, corresponding to the decarboxylated molecule. This is a classic fragmentation for amino acids.[9]

    • Benzylic Cleavage: Cleavage of the Cα-Cβ bond to produce a fragment corresponding to the aminomethyl-benzyl cation (m/z 106).

Synthesis and Purification

Proposed Synthetic Workflow

A robust strategy involves the protection of the α-amino and carboxyl groups, followed by chemical modification of the nitro group on the phenyl ring.

  • Protection: The starting material, L-2-nitrophenylalanine, is first protected. The α-amino group can be protected with a Boc (tert-butyloxycarbonyl) group, and the carboxyl group can be esterified (e.g., methyl ester) to prevent unwanted side reactions.

  • Nitro Group Reduction: The aromatic nitro group of the protected intermediate is selectively reduced to a primary amine. A common and effective method is catalytic hydrogenation using H₂ gas and a palladium on carbon (Pd/C) catalyst.

  • Conversion to Nitrile (Sandmeyer Reaction): The newly formed aromatic amine is converted to a nitrile. This is a two-step process where the amine is first diazotized with nitrous acid (generated in situ from NaNO₂) at low temperatures, and the resulting diazonium salt is then treated with a copper(I) cyanide (CuCN) solution.

  • Nitrile Reduction: The nitrile group is reduced to the primary aminomethyl group. A strong reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more stringent conditions can be employed.

  • Deprotection: Finally, the Boc and ester protecting groups are removed. Acidic hydrolysis (e.g., with 6M HCl) will cleave both the Boc group and the methyl ester, yielding the final product as its hydrochloride salt. The free amino acid can be obtained by neutralization.

synthesis_workflow cluster_0 Synthesis of this compound start L-2-Nitrophenylalanine step1 Protection (Boc₂O, MeOH/Esterification) start->step1 intermediate1 Protected Boc-L-Phe(2-NO₂)-OMe step1->intermediate1 step2 Nitro Reduction (H₂, Pd/C) intermediate1->step2 intermediate2 Protected Boc-L-Phe(2-NH₂)-OMe step2->intermediate2 step3 Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) intermediate2->step3 intermediate3 Protected Boc-L-Phe(2-CN)-OMe step3->intermediate3 step4 Nitrile Reduction (LiAlH₄ or H₂/Catalyst) intermediate3->step4 intermediate4 Protected Amino Acid step4->intermediate4 step5 Deprotection (Acid Hydrolysis, e.g., 6M HCl) intermediate4->step5 end This compound • 2HCl step5->end

Caption: A plausible multi-step workflow for the chemical synthesis of this compound.

Purification

The final product, being a highly polar and water-soluble compound, is typically purified using ion-exchange chromatography or by recrystallization from a suitable solvent system, such as water/ethanol. Purity can be assessed by HPLC and confirmed by spectroscopic methods.

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a building block for creating structurally defined peptides and peptidomimetics.

  • Conformationally Constrained Peptides: Natural peptides are often too flexible, allowing them to adopt multiple conformations, only one of which may be active. This flexibility can lead to lower receptor affinity and susceptibility to proteolysis. By incorporating rigid analogs like this compound, medicinal chemists can force a peptide into a desired bioactive conformation. This pre-organization can significantly enhance binding affinity and biological potency.[10][11]

  • Probing Receptor Binding Sites: Using a series of constrained analogs allows researchers to map the conformational requirements of a receptor's binding pocket. By observing how different fixed side-chain orientations affect activity, a 3D pharmacophore model can be constructed, guiding the design of more potent and selective ligands.[12]

  • Development of Novel Therapeutics: this compound has been investigated for its potential as a µ-opioid receptor antagonist. Opioid antagonists are crucial for treating opioid overdose and addiction.[13] By constraining the phenylalanine side chain, which is a common motif in opioid peptides (e.g., endomorphins), it is possible to design molecules that bind to the receptor but do not elicit a functional response, effectively blocking it.[14] This application is an active area of research for developing new generations of therapeutic agents.

References

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  • Alemán, C., Torras, J., & Giralt, E. (1997). Study of the conformational profile of the norbornane analogues of phenylalanine. The Journal of Organic Chemistry, 62(18), 6248–6256. [Link]

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  • Perlikowska, R., Malfacini, L., D'Arrigo, C., Gavioli, E. C., Calo, G., & Janecka, A. (2013). Synthesis and characterization of potent and selective mu-opioid receptor antagonists, [Dmt(1), D-2-Nal(4)]endomorphin-1 (Antanal-1) and [Dmt(1), D-2-Nal(4)]endomorphin-2 (Antanal-2). Journal of Medicinal Chemistry, 56(17), 7029–7034. [Link]

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L-2-Aminomethylphenylalanine: A Technical Guide to its Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Emergence of a Structurally Unique Amino Acid

In the landscape of non-canonical amino acids, L-2-Aminomethylphenylalanine (L-2-AmPh) has emerged as a pivotal building block for medicinal chemists and peptide scientists. Its discovery is not marked by a singular, serendipitous event, but rather by its deliberate synthesis to address specific challenges in peptide and small molecule drug design. The incorporation of an aminomethyl group at the ortho position of the phenyl ring introduces a unique structural constraint, effectively creating a mimetic of a dipeptide unit within a single amino acid scaffold. This guide provides an in-depth exploration of L-2-AmPh, from its synthesis to its strategic deployment in the development of novel therapeutics.

Section 1: The Strategic Importance of this compound in Medicinal Chemistry

The intrinsic properties of L-2-AmPh make it a valuable tool for drug discovery professionals. The primary amino group on the side chain, in addition to the alpha-amino group, offers a site for further chemical modification or can act as a key pharmacophoric element.

Key Attributes and Applications:

  • Conformational Constraint: The ortho-aminomethyl group restricts the rotational freedom of the phenyl ring, leading to a more defined three-dimensional structure when incorporated into a peptide or small molecule. This can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[1][2]

  • Dipeptide Mimicry: The spatial arrangement of the alpha-amino group, the carboxyl group, and the side-chain amino group can mimic the geometry of a dipeptide, allowing for the design of peptidomimetics with improved pharmacokinetic properties.[3]

  • Enhanced Proteolytic Stability: Peptides containing L-2-AmPh often exhibit increased resistance to enzymatic degradation, a critical attribute for enhancing in vivo half-life.

  • Introduction of a Basic Center: The aminomethyl group provides a basic center, which can be exploited to modulate solubility, cell permeability, and target interactions.

The utility of L-2-AmPh is evident in its commercial availability in protected forms, such as Boc-L-2-(Fmoc-aminomethyl)phenylalanine, which are designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows.[4][5]

Section 2: Synthesis of this compound

The asymmetric synthesis of L-2-AmPh is a multi-step process that requires careful control of stereochemistry. While several synthetic strategies can be envisaged, a common and effective approach involves the asymmetric alkylation of a glycine-derived Schiff base, followed by functional group manipulations.

Proposed Asymmetric Synthetic Pathway

A plausible and efficient route to L-2-AmPh begins with a protected glycine Schiff base, which is subjected to an asymmetric phase-transfer-catalyzed alkylation with a suitably protected 2-(bromomethyl)benzyl bromide. This is followed by deprotection and functional group interconversion to yield the final product.

Diagram of the Proposed Synthetic Workflow

G A Protected Glycine Schiff Base C Asymmetric Phase-Transfer Catalysis A->C B 2-(Bromomethyl)benzyl bromide (with side-chain protection) B->C D Alkylated Schiff Base Intermediate C->D Key C-C bond formation E Hydrolysis and Deprotection D->E F This compound E->F

Caption: A generalized workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol: Asymmetric Synthesis

Step 1: Preparation of Protected 2-(Bromomethyl)benzyl Bromide

  • Starting Material: 2-Methylbenzyl alcohol.

  • Protection of the Hydroxyl Group: The hydroxyl group is first protected with a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to prevent its reaction in the subsequent bromination step.

  • Benzylic Bromination: The protected alcohol is then subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to selectively brominate the benzylic methyl group, affording the protected 2-(bromomethyl)benzyl bromide.

Step 2: Asymmetric Phase-Transfer-Catalyzed Alkylation

  • Reactants: N-(Diphenylmethylene)glycine tert-butyl ester (a common glycine Schiff base) and the protected 2-(bromomethyl)benzyl bromide.

  • Catalyst: A chiral phase-transfer catalyst, such as a Cinchona alkaloid-derived quaternary ammonium salt, is used to induce asymmetry.[6]

  • Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a base (e.g., aqueous potassium hydroxide) at controlled temperature.

  • Work-up and Purification: After the reaction is complete, the organic layer is separated, washed, and concentrated. The resulting crude product is purified by column chromatography to yield the alkylated Schiff base intermediate.

Step 3: Deprotection and Isolation of this compound

  • Hydrolysis of the Schiff Base and Ester: The alkylated intermediate is treated with aqueous acid (e.g., hydrochloric acid) to hydrolyze both the Schiff base and the tert-butyl ester.

  • Removal of the Side-Chain Protecting Group: The protecting group on the aminomethyl side chain is removed under appropriate conditions (e.g., TBAF for a silyl ether).

  • Purification: The final product, this compound, is purified by ion-exchange chromatography or crystallization to yield the desired enantiomerically pure amino acid.

Quantitative Data Summary
StepKey ReagentsTypical YieldEnantiomeric Excess (ee)Reference
Asymmetric Alkylation Glycine Schiff base, protected benzyl bromide, chiral phase-transfer catalyst70-90%>95%[6]
Deprotection Aqueous HCl, TBAF85-95%-General Knowledge

Section 3: Applications in Drug Discovery and Development

The unique structural features of L-2-AmPh have led to its incorporation into a variety of therapeutic peptides and peptidomimetics to enhance their pharmacological profiles.

Case Study: Constrained Peptides for Enhanced Receptor Binding

The introduction of L-2-AmPh into a peptide sequence can pre-organize the peptide into a bioactive conformation, leading to improved receptor affinity and selectivity. For example, in the design of peptide-based inhibitors of protein-protein interactions, the constrained nature of L-2-AmPh can help mimic the secondary structure of a native binding partner.[1]

Logical Relationship of L-2-AmPh in Peptide Design

G A This compound B Incorporation into Peptide A->B C Conformational Constraint B->C F Improved Proteolytic Stability B->F D Reduced Conformational Entropy C->D E Enhanced Receptor Binding D->E G Enhanced Therapeutic Potential E->G F->G

Caption: The impact of incorporating L-2-AmPh on peptide properties.

Future Directions and Opportunities

The versatility of L-2-AmPh opens up numerous avenues for future research and drug development:

  • Targeted Drug Delivery: The side-chain amino group can be used as a handle for conjugating targeting moieties or imaging agents.

  • Novel Antibacterials: The constrained nature of peptides containing L-2-AmPh may lead to the development of novel antimicrobial peptides with improved stability and efficacy.

  • CNS-penetrant Peptides: The modulation of physicochemical properties afforded by L-2-AmPh could be explored to design peptides capable of crossing the blood-brain barrier.

Conclusion

This compound represents a sophisticated tool in the arsenal of the modern medicinal chemist. Its synthesis, while challenging, provides access to a unique building block that can impart desirable properties to peptide and small molecule drug candidates. As our understanding of structure-activity relationships continues to evolve, the strategic application of conformationally constrained amino acids like L-2-AmPh will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.

References

  • Molecules. 2018 Jun 12;23(6):1421. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. [Link]

  • Applied Poly, Inc. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Biopolymers. 2000;55(2):101-22. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. 2000, 14: 2247-2261. Synthesis of conformationally constrained amino acid and peptide derivatives. [Link]

  • Sciforum. 2021, 1, 1. N-aminoimidazole-2-ones Peptide Mimics Synthesis and Applications. [Link]

Sources

An In-Depth Technical Guide to the Characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is a non-proteinogenic amino acid analogue of phenylalanine. Its unique structure, featuring an aminomethyl group at the ortho position of the phenyl ring, presents both interesting possibilities for its incorporation into novel peptides and challenges for its comprehensive characterization. The presence of two primary amine groups and a carboxylic acid imparts distinct physicochemical properties compared to its parent amino acid, phenylalanine. This guide provides a detailed framework for the analytical characterization of this compound, essential for its application in research and drug development. The methodologies described herein are designed to ensure the identity, purity, and structural integrity of the molecule, adhering to rigorous scientific standards.

Physicochemical Properties

A foundational understanding of the physicochemical properties of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is crucial for the development of robust analytical methods. These properties are predicted based on its chemical structure.

PropertyPredicted Value/InformationSource
Molecular FormulaC10H14N2O2[1]
Molecular Weight194.23 g/mol [1]
pKaNot experimentally determined; expected to have at least three pKa values corresponding to the two amine groups and the carboxylic acid.[2]
AppearanceExpected to be a solid.[3]
SolubilityExpected to be soluble in aqueous solutions, with solubility dependent on pH.[3]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of non-proteinogenic amino acids. For (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, both reversed-phase and chiral chromatography are necessary to determine chemical and enantiomeric purity, respectively.

Reversed-Phase HPLC for Chemical Purity

The presence of both polar (amino and carboxyl groups) and non-polar (phenyl ring) moieties in the target molecule allows for effective separation using reversed-phase chromatography.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. The C18 stationary phase provides hydrophobic interaction with the phenyl ring.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water. The acidic modifier helps to protonate the amine groups and suppress the ionization of the carboxylic acid, leading to better peak shape.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A gradient elution is recommended to ensure the separation of potential impurities with a wide range of polarities. A typical gradient would be 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Maintaining a constant column temperature ensures reproducible retention times.

  • Detection: UV detection at 254 nm, leveraging the aromaticity of the phenyl ring.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

Data Interpretation:

The chemical purity is determined by the area percentage of the main peak in the chromatogram. The presence of any additional peaks would indicate impurities, which could be starting materials from the synthesis, by-products, or degradation products.

Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Solid Compound Dissolve Dissolve in Mobile Phase A/B Sample->Dissolve Inject Inject onto C18 Column Dissolve->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for chemical purity analysis by RP-HPLC.

Chiral HPLC for Enantiomeric Purity

Since the biological activity of chiral molecules is often stereospecific, confirming the enantiomeric purity of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is critical. This requires a chiral stationary phase (CSP).

Experimental Protocol:

  • Instrumentation: HPLC with UV detector.

  • Column: A macrocyclic glycopeptide-based CSP, such as a teicoplanin or ristocetin A column, is recommended for their proven effectiveness in separating amino acid enantiomers.[4] These CSPs offer multiple interaction mechanisms, including hydrogen bonding, ionic interactions, and steric hindrance, which are crucial for chiral recognition.[5]

  • Mobile Phase: A polar organic or reversed-phase mobile phase can be used. For a teicoplanin-based column in reversed-phase mode, a mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or trifluoroacetate) is a good starting point. The exact ratio will need to be optimized to achieve baseline separation.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C). Temperature can significantly affect chiral separations.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Data Interpretation:

The enantiomeric purity is expressed as the enantiomeric excess (% ee), calculated from the peak areas of the two enantiomers. For the (2S) enantiomer, the goal is to see a single major peak with the area of the (2R) enantiomer below the limit of detection or quantification.

Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information, confirming the chemical identity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated water (D₂O) with a pH-adjusting agent (e.g., DCl or NaOD) to ensure solubility and consistent chemical shifts. Alternatively, DMSO-d₆ can be used.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected signals:

      • Aromatic protons: Multiplets in the range of 7.0-7.5 ppm. The ortho-substitution will lead to a complex splitting pattern.

      • α-proton: A triplet or doublet of doublets around 3.8-4.2 ppm.

      • β-protons (CH₂): Two diastereotopic protons, appearing as a pair of doublets of doublets (an ABX system with the α-proton) between 2.8 and 3.5 ppm.

      • Aminomethyl protons (CH₂): A singlet or AB quartet around 4.0 ppm.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected signals:

      • Carbonyl carbon: ~175-180 ppm.

      • Aromatic carbons: Multiple signals between 125 and 140 ppm.

      • α-carbon: ~55-60 ppm.

      • β-carbon: ~35-40 ppm.

      • Aminomethyl carbon: ~45 ppm.

  • 2D NMR: To unambiguously assign all proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Expected ¹H and ¹³C NMR Data:

Atom¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
C=O-~177
~4.0 (dd)~57
~3.2 (m)~38
C-NH₂ (ortho)~4.1 (s)~45
Aromatic CH7.2-7.5 (m)127-135
Aromatic C (quaternary)-130-140

Note: These are predicted values and may vary depending on the solvent and pH.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol:

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, often coupled with a liquid chromatograph (LC-MS).

  • Ionization Mode: Positive ion mode is preferred due to the presence of two basic amine groups that are readily protonated.

  • Analysis:

    • Full Scan: Acquire a full scan spectrum to determine the mass of the protonated molecule [M+H]⁺. The expected m/z for C₁₀H₁₄N₂O₂ is 195.11.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern.

Predicted Fragmentation Pattern:

The fragmentation of protonated (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid is expected to involve several key pathways. The presence of the benzylamine moiety will significantly influence the fragmentation.

  • Loss of NH₃ (Ammonia): A common fragmentation pathway for amino acids.

  • Loss of H₂O (Water): From the carboxylic acid group.

  • Decarboxylation: Loss of CO₂.

  • Benzylic Cleavage: Cleavage of the bond between the β-carbon and the phenyl ring, potentially leading to a fragment corresponding to the aminomethyl benzyl cation. The fragmentation of benzylamines can be complex, involving rearrangements.[8][9][10][11][12]

Conceptual Fragmentation Pathway

MS_Fragmentation cluster_frags Primary Fragments M_H [M+H]⁺ m/z = 195.11 Loss_NH3 [M+H - NH₃]⁺ M_H->Loss_NH3 -NH₃ Loss_H2O [M+H - H₂O]⁺ M_H->Loss_H2O -H₂O Loss_CO2 [M+H - CO₂]⁺ M_H->Loss_CO2 -CO₂ Benzyl_cation [C₈H₁₀N]⁺ (Benzylic fragment) M_H->Benzyl_cation Benzylic Cleavage

Caption: Conceptual fragmentation pathway in positive ion ESI-MS.

Conclusion

The comprehensive characterization of (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid requires a multi-technique approach. The combination of reversed-phase and chiral HPLC confirms the chemical and enantiomeric purity, while NMR spectroscopy and mass spectrometry provide unambiguous structural elucidation. The protocols and expected data presented in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this novel amino acid, paving the way for its successful application in future scientific endeavors.

References

  • Flammang, R., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry, 15(4), 556-566. Available at: [Link]

  • Gao, J., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 17(10), 1435-1445. Available at: [Link]

  • Stevens Institute of Technology. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

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  • Balasanyan, M. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. Available at: [Link]

  • Lindner, W., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. Available at: [Link]

  • Porter, J., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. Available at: [Link]

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  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Chromatography A, 1357, 94-103. Available at: [Link]

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  • Navickas, T., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 26(11), 3183. Available at: [Link]

  • PubChem. (n.d.). (2S)-2-amino-3-phenylpropanoic acid;nitrous acid. Retrieved from [Link]

  • Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules, 25(21), 5127. Available at: [Link]

  • Kobe, B., et al. (2002). Structural characterization of the N-terminal autoregulatory sequence of phenylalanine hydroxylase. Journal of Molecular Biology, 323(5), 907-917. Available at: [Link]

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Physical and chemical properties of L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to L-2-Aminomethylphenylalanine

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the strategic use of unnatural amino acids (UAAs) is a cornerstone for developing novel therapeutics with enhanced properties.[1] this compound, a non-proteinogenic amino acid, stands out as a particularly valuable building block. As a derivative of L-phenylalanine, it incorporates an additional primary amino group on the phenyl ring via a methylene spacer. This unique structural feature introduces a secondary basic center, a site for further chemical modification, and the potential to induce specific conformational constraints in peptides and peptidomimetics. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is systematically known as (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid.[2] Its structure is characterized by an L-phenylalanine core with an aminomethyl substituent at the ortho position of the aromatic side chain.

  • IUPAC Name: (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid[2]

  • CAS Number: 959580-92-8[2][3][4]

  • Molecular Formula: C₁₀H₁₄N₂O₂[2]

  • Molecular Weight: 194.23 g/mol [2]

Physical and Chemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and application in synthesis. While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on its structure and comparison with the parent amino acid, L-phenylalanine.

PropertyValue/DescriptionSource/Basis
Appearance Expected to be a white to off-white crystalline solid or powder.Analogy to similar compounds[5][6]
Molecular Weight 194.23 g/mol PubChem[2]
Melting Point Decomposes at elevated temperatures, similar to other amino acids. L-phenylalanine decomposes at 270-275 °C.Comparison with L-phenylalanine[7][8]
Solubility Expected to be soluble in water and dilute aqueous acids and bases. Insoluble in nonpolar organic solvents. Its solubility is pH-dependent. The parent L-phenylalanine has a water solubility of ~14.11 g/L at 25°C.Structural analysis, Comparison with L-phenylalanine[9][10][11][12]
pKa Values Estimated pKa values: ~1.8-2.4 (α-carboxyl), ~9.0-9.7 (α-amino), and ~9.5-10.5 for the benzylic amino group.Comparison with L-phenylalanine and other amino acids[13]
Optical Rotation As an L-amino acid, it is chiral and will be optically active, rotating plane-polarized light.Stereochemistry
XLogP3 -2.6PubChem (Computed)[2]

Spectroscopic Characterization (Anticipated)

Detailed structural elucidation of this compound relies on standard spectroscopic techniques.[14][15] While specific spectra are not publicly available, the expected characteristics can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (complex multiplet in the 7.0-7.5 ppm region), the α-proton (a triplet or doublet of doublets around 4.0 ppm), the β-protons (diastereotopic, appearing as a multiplet around 3.0-3.3 ppm), and a singlet for the aminomethyl protons (~3.8-4.0 ppm). Exchangeable protons from the two amino groups and the carboxylic acid would also be present.

  • ¹³C NMR: The carbon spectrum would display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (~125-140 ppm), the α-carbon (~55 ppm), the β-carbon (~38 ppm), and the aminomethyl carbon (~45 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for N-H stretching of the primary amino groups (two bands in the 3300-3500 cm⁻¹ region), O-H stretching of the carboxylic acid (broad band around 3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700-1725 cm⁻¹), and N-H bending (~1600 cm⁻¹).[16]

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+H)⁺ at m/z 195.11. Fragmentation would likely involve the loss of the carboxyl group, the aminomethyl side chain, and other characteristic fragments.

Synthesis and Chemical Reactivity

Synthetic Approaches

The synthesis of aminomethyl-phenylalanine derivatives often involves multi-step processes starting from a suitable precursor like nitro- or cyano-substituted phenylalanine. A common strategy involves the reduction of a nitrile or a nitro group to the corresponding amine. Enzymatic synthesis using phenylalanine ammonia lyases (PALs) also presents a potential route for creating substituted phenylalanine derivatives.[17][18]

Below is a generalized workflow for a potential chemical synthesis route.

G cluster_0 Synthesis Workflow Start L-Phenylalanine Derivative (e.g., with nitro or cyano group) Protect Protection of Amino and Carboxyl Groups (e.g., Boc, Ester) Start->Protect Standard protecting group chemistry Modify Side Chain Modification (e.g., Reduction of nitro/cyano to aminomethyl) Protect->Modify e.g., Catalytic Hydrogenation Deprotect Deprotection of Functional Groups Modify->Deprotect Acidic or hydrogenolytic cleavage Final This compound Deprotect->Final

Caption: Generalized workflow for the chemical synthesis of this compound.

Chemical Reactivity

The trifunctional nature of this compound allows for a range of chemical transformations:

  • Amino Groups: Both the α-amino and the aminomethyl amino groups can undergo standard reactions like N-acylation, N-alkylation, and protection with groups such as Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The differential reactivity of the α-amino and the benzylic amino groups may allow for selective functionalization under carefully controlled conditions.

  • Carboxylic Acid Group: The carboxyl group can be esterified or converted to an amide using standard peptide coupling reagents.

  • Aromatic Ring: The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the two activating groups can lead to a mixture of products.

Applications in Research and Drug Development

The unique structure of this compound makes it a powerful tool in medicinal chemistry.[1]

Peptide Synthesis and Conformational Constraint

Incorporation of this UAA into peptides is a key application. The aminomethyl group can serve as an anchor point for attaching other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains, or cytotoxic payloads. Furthermore, the ortho-substitution can impose conformational constraints on the peptide backbone, which can be beneficial for locking the molecule into a bioactive conformation and improving binding affinity to biological targets.[5]

G cluster_1 Application in Peptide Modification Peptide Peptide Chain with L-2-Aminomethyl-Phe Functionalization Selective Functionalization of Side-Chain Amine Peptide->Functionalization Conjugate1 Peptide-Drug Conjugate Functionalization->Conjugate1 Conjugate2 PEGylated Peptide Functionalization->Conjugate2 Conjugate3 Labeled Peptide (e.g., with Fluorophore) Functionalization->Conjugate3

Caption: Role of this compound as a versatile handle for peptide modification.

Drug Design and Discovery

Phenylalanine derivatives are integral to the development of various therapeutic agents, including enzyme inhibitors and receptor modulators.[19][20] For instance, substituted phenylalanines are used to explore the binding pockets of targets like MDM2/MDMX in cancer therapy.[19][20] The aminomethyl group of this compound can be used to introduce a positive charge at physiological pH, potentially improving interactions with negatively charged residues in a protein's active site or enhancing water solubility. Its derivatives, such as 2-Bromo-L-phenylalanine, are also used in biochemical research to study metabolic pathways and protein interactions.[21]

Conclusion

This compound is a versatile and valuable building block for chemical biologists and medicinal chemists. Its unique combination of an aromatic side chain with an additional basic handle provides a rich platform for creating novel peptides, peptidomimetics, and small molecule drugs with tailored properties. While detailed experimental data on the parent compound remains somewhat limited in the public domain, its synthesis and applications can be confidently navigated based on established chemical principles and data from closely related analogues. As the demand for more sophisticated and targeted therapeutics grows, the utility of custom-designed unnatural amino acids like this compound in drug discovery pipelines will undoubtedly continue to expand.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link].

  • Chem-Impex. Boc-2-(Fmoc-aminomethyl)-L-phenylalanine. Available from: [Link].

  • Watson International. 2-(aminomethyl)-L-Phenylalanine CAS 959580-92-8. Available from: [Link].

  • American Elements. 4-(Aminomethyl)-L-phenylalanine. Available from: [Link].

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ChemCatChem. Available from: [Link].

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Available from: [Link].

  • Chinese Journal of Applied Chemistry. SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Available from: [Link].

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  • National Institutes of Health. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Available from: [Link].

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  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link].

  • PubMed. Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Available from: [Link].

  • ResearchGate. Solubility of L-Phenylalanine in Aqueous Solutions | Request PDF. Available from: [Link].

  • PubChem. Fmoc-4-Amino-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link].

  • OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available from: [Link].

  • PubMed. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Available from: [Link].

  • National Institutes of Health. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Available from: [Link].

  • National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link].

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  • EPFL. pKa Data Compiled by R. Williams. Available from: [Link].

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An In-depth Technical Guide to L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

L-2-Aminomethylphenylalanine is a non-proteinogenic, conformationally constrained synthetic amino acid. As a derivative of L-phenylalanine, its structure is distinguished by an aminomethyl group attached to the ortho-position of the phenyl ring. This modification introduces significant structural and chemical novelty, making it a valuable building block in medicinal chemistry and drug development. Its constrained nature limits the rotational freedom of the side chain, which can impart specific conformational preferences when incorporated into peptides, potentially leading to enhanced metabolic stability, receptor affinity, and biological activity. This guide provides a comprehensive overview of its molecular characteristics, biological mechanism of action, and representative protocols for its synthesis and analysis, intended for researchers and professionals in drug development and chemical biology.

Physicochemical and Molecular Properties

The fundamental properties of this compound are crucial for its application in synthesis and formulation. While comprehensive experimental data is not widely published, the core molecular attributes are well-defined.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₄N₂O₂
Molecular Weight 194.23 g/mol
IUPAC Name (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid
CAS Numbers 959580-92-8, 158149-99-6
Appearance White to off-white powder,
Melting Point Data not available in published literature
Aqueous Solubility Data not available in published literature
Optical Rotation [α]D²⁰ = +5.5 ± 0.5º (c=1 in 1N HCl)

Biological Activity and Mechanism of Action

This compound has been identified as an antagonist of the μ-opioid receptor (MOR).[1] The MOR is a class A G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids like morphine.

The μ-Opioid Receptor Signaling Cascade

The MOR is coupled to an inhibitory G-protein (Gαi/o). The canonical signaling pathway proceeds as follows:

  • Agonist Binding : Endogenous opioids (e.g., endorphins) or exogenous agonists (e.g., morphine) bind to the MOR.

  • G-Protein Activation : This binding induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein.

  • Subunit Dissociation : The Gαi-GTP subunit and the Gβγ dimer dissociate from the receptor and each other.

  • Downstream Effects :

    • The Gαi-GTP subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

    • The Gβγ dimer directly interacts with ion channels, promoting the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[2][3]

  • Cellular Outcome : The efflux of K⁺ and reduced influx of Ca²⁺ leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability and inhibiting the release of pain-associated neurotransmitters like glutamate and substance P.[2][4]

Antagonistic Mechanism of this compound

As an antagonist, this compound binds to the μ-opioid receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the binding site, it competitively blocks endogenous and exogenous agonists from activating the receptor, thereby inhibiting the entire downstream signaling cascade.

MOR_Antagonism cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein (αβγ-GDP) MOR->G_Protein Activates MOR->G_Protein No Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP GIRK GIRK K+ Channel K_ion K+ GIRK->K_ion Efflux Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release GIRK->Hyperpolarization Ca_Channel Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx Blocked Ca_Channel->Hyperpolarization Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates Antagonist L-2-Aminomethyl- phenylalanine Antagonist->MOR Binds & Blocks G_Alpha Gαi-GTP G_Protein->G_Alpha G_BetaGamma Gβγ G_Protein->G_BetaGamma G_Alpha->AC Inhibits G_BetaGamma->GIRK Opens G_BetaGamma->Ca_Channel Inhibits ATP ATP ATP->AC

Caption: Mechanism of μ-opioid receptor (MOR) antagonism.

Representative Synthesis Protocol

Causality: This multi-step approach is designed to introduce the necessary functional groups in a controlled manner. It begins with a commercially available starting material (L-phenylalanine), protects the reactive amino and carboxyl groups, selectively introduces a bromine atom that can be substituted with a protected amine, and finally removes all protecting groups to yield the target molecule.

Step-by-Step Methodology
  • Protection of L-Phenylalanine:

    • Rationale: The amino and carboxylic acid groups of the starting L-phenylalanine must be protected to prevent unwanted side reactions during the subsequent bromination and amination steps.

    • Protocol:

      • Suspend L-phenylalanine (1.0 eq) in methanol.

      • Cool the suspension to 0°C and add thionyl chloride (1.2 eq) dropwise to form the methyl ester.

      • After esterification is complete, protect the amino group using Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) under basic conditions to yield Boc-L-phenylalanine methyl ester.

  • Ortho-Bromination of the Phenyl Ring:

    • Rationale: A bromine atom is introduced at the ortho-position to serve as a leaving group for the subsequent nucleophilic substitution. Directed ortho-metalation followed by bromination is a potential strategy.

    • Protocol:

      • Dissolve the protected phenylalanine from Step 1 in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (Argon).

      • Cool the solution to -78°C and add a strong base like s-butyllithium to deprotonate the ortho-position.

      • Add a bromine source, such as 1,2-dibromotetrafluoroethane, to the lithiated intermediate.

      • Quench the reaction and purify the resulting Boc-L-(2-bromophenyl)alanine methyl ester via column chromatography.

  • Introduction of the Aminomethyl Group (Gabriel Synthesis Variant):

    • Rationale: A protected form of the amine (potassium phthalimide) is used as a nucleophile to displace the bromide. This prevents over-alkylation of the amine.

    • Protocol:

      • Combine the brominated compound from Step 2 with potassium phthalimide (1.5 eq) in a polar aprotic solvent like DMF.

      • Heat the reaction to facilitate the nucleophilic aromatic substitution, displacing the bromine and forming the phthalimidomethyl intermediate.

      • Monitor the reaction by TLC or LC-MS until completion.

  • Deprotection:

    • Rationale: All protecting groups (Boc, methyl ester, phthalimide) must be removed to yield the final amino acid.

    • Protocol:

      • First, remove the phthalimide group by treating the intermediate with hydrazine hydrate in ethanol, which will precipitate phthalhydrazide.

      • Filter the mixture and concentrate the filtrate.

      • Perform acidic hydrolysis by refluxing the residue in 6N HCl. This will cleave both the Boc group and the methyl ester.

      • After hydrolysis, neutralize the solution and purify the final product, this compound, by ion-exchange chromatography or recrystallization.

Caption: Representative workflow for the synthesis of this compound.

Representative Analytical Protocol

Purity assessment is critical for any synthetic compound intended for research or drug development. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a standard approach for analyzing non-canonical amino acids.

Causality: This method separates compounds based on their hydrophobicity. A C18 column provides a non-polar stationary phase. A gradient elution with an organic solvent (acetonitrile) and an aqueous acidic mobile phase allows for the separation of the polar starting materials, intermediates, and the final, more polar product. UV detection at a low wavelength is used because the phenyl ring provides UV absorbance, but the lack of extensive conjugation necessitates detection around 210-215 nm for optimal sensitivity.[5]

Step-by-Step HPLC Methodology
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 215 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the final compound (approx. 1 mg/mL) in Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample through a 0.22 µm syringe filter before injection.

Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.06040
17.0595
20.0595
20.1955
25.0955

System Validation: The method should be validated by running a blank (injection of mobile phase), a standard of the purified compound to determine its retention time, and samples from the reaction mixture to assess purity and identify any remaining starting materials or by-products.

Applications and Future Directions

This compound is a compound of significant interest for several key applications:

  • Peptide Synthesis: Its primary use is as a building block in solid-phase or solution-phase peptide synthesis.[2] When incorporated into a peptide sequence, it can act as a conformational lock, forcing the peptide backbone into a specific secondary structure (e.g., a β-turn), which can be crucial for receptor binding.

  • Drug Development: As a known μ-opioid receptor antagonist, it serves as a scaffold for developing novel therapeutics for conditions where opioid blockade is desired.[1] Its unique structure may offer a different pharmacokinetic or pharmacodynamic profile compared to existing antagonists.

  • Neuropharmacology Research: It is a valuable tool for probing the structure and function of opioid receptors and for studying the physiological roles of the endogenous opioid system.

Future research will likely focus on its incorporation into novel peptide-based drugs, further exploration of its activity at other GPCRs, and its use in developing peptidomimetics with enhanced therapeutic properties.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Ben-Shabat, S., et al. Opioid Pharmacology. Pain Physician.
  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Gessier, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.
  • Faheem, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(13), 4269-4276.
  • Manzoni, O., & Williams, J. T. (1999). Presynaptic regulation of glutamate release in the ventral tegmental area during morphine withdrawal. Journal of Neuroscience, 19(16), 6629-6636.
  • Wikipedia. Mu-opioid receptor. Available at: [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular mechanisms of opioid receptor-dependent signaling and behavior. Anesthesiology, 115(6), 1363-1381.
  • Patt, B., et al. (2024). Mu Receptors. StatPearls. Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available at: [Link]

  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Available at: [Link]

  • Sharma, A., & Schiller, P. W. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363-1381.

Sources

The Enigmatic Origins and Modern Utility of L-2-Aminomethylphenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: An Inquiry into the Historical Record

In the vast landscape of non-canonical amino acids, L-2-Aminomethylphenylalanine presents a curious case. Despite its utility in modern chemical biology and drug discovery, a thorough investigation of the scientific literature reveals a conspicuous absence of foundational or "early" studies detailing its initial discovery and characterization. Unlike its para- and meta-substituted isomers, the ortho-aminomethyl variant appears not as a subject of historical academic inquiry but as a modern tool, emerging with the advent of sophisticated peptide synthesis and medicinal chemistry. This guide, therefore, deviates from a historical narrative. Instead, it serves as an in-depth technical guide to the core of what is known and practiced, focusing on the synthesis, properties, and applications of this compound derivatives that are central to contemporary research.

The Structural Significance of an Ortho-Substituted Phenylalanine Analog

This compound is a synthetic amino acid distinguished by an aminomethyl group (-CH₂NH₂) at the ortho position of the phenyl ring of L-phenylalanine. This substitution imparts unique structural and functional properties that are highly valued by researchers, particularly in peptide and medicinal chemistry.

The key attributes stemming from this ortho-substitution include:

  • Introduction of a Secondary Basic Center: The primary amine on the aminomethyl side chain provides an additional site for protonation and chemical modification, distinct from the alpha-amino group.

  • Conformational Constraint: The proximity of the aminomethyl group to the amino acid backbone can impose steric constraints, influencing the local conformation of peptides into which it is incorporated. This can be a powerful tool for stabilizing specific secondary structures like turns or helices.

  • Chelation Potential: The ortho positioning of the aminomethyl and the alpha-amino groups creates a potential bidentate ligand, capable of coordinating with metal ions.

  • Versatile Chemical Handle: The side-chain amine serves as a nucleophilic handle for conjugation to other molecules, such as fluorescent dyes, cytotoxic payloads, or polyethylene glycol (PEG), without interfering with peptide bond formation.

These features make this compound a valuable building block for creating peptides with enhanced stability, specific structural motifs, and tailored functionalities for therapeutic or diagnostic purposes.[1]

Synthetic Accessibility: The Central Role of Protecting Groups

The practical application of this compound in contemporary research, especially in solid-phase peptide synthesis (SPPS), is entirely dependent on the use of orthogonally protected derivatives. The presence of two primary amines (α-amino and side-chain amino) necessitates a protection strategy that allows for selective deprotection at different stages of synthesis.

The most common commercially available derivatives utilize the Fluorenylmethyloxycarbonyl (Fmoc) group for the α-amino group and the tert-Butoxycarbonyl (Boc) group for the side-chain amine, or vice versa.

Key Protected Derivatives and Their Properties
Derivative NameProtection SchemeMolecular FormulaMolecular WeightKey Application
Fmoc-L-2-(Boc-aminomethyl)phenylalanineα-N-Fmoc, Side Chain-N-BocC₃₀H₃₂N₂O₆516.58 g/mol Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2]
Boc-L-2-(Fmoc-aminomethyl)phenylalanineα-N-Boc, Side Chain-N-FmocC₃₀H₃₂N₂O₆516.58 g/mol Boc-based SPPS or for post-synthesis side-chain modification after initial peptide assembly using Fmoc chemistry.[1]

Table 1: Properties of commonly used protected this compound derivatives.

The causality behind this dual-protection strategy is rooted in the principles of orthogonal chemical synthesis. In standard Fmoc-SPPS, the Fmoc group is labile to basic conditions (e.g., piperidine), allowing for iterative N-terminal deprotection and chain elongation. The Boc group, conversely, is stable to these conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid - TFA), which are typically used only during the final cleavage of the peptide from the solid support. This ensures that the side-chain amine remains protected throughout the synthesis, preventing unwanted branching or side reactions.

Core Applications and Methodologies

The primary utility of this compound lies in its incorporation into peptide sequences to confer novel properties. Its application is a testament to the field's advancement beyond the 20 canonical amino acids to create bespoke molecules for specific functions.

Workflow: Incorporation into Peptides via Fmoc-SPPS

The following diagram and protocol outline the standard workflow for incorporating Fmoc-L-2-(Boc-aminomethyl)phenylalanine into a growing peptide chain on a solid support resin.

spss_workflow resin Resin-NH2 fmoc_deprotect Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->fmoc_deprotect Start or Previous Cycle wash1 Wash (DMF) fmoc_deprotect->wash1 coupling Coupling (Fmoc-L-2-(Boc-aminomethyl)Phe-OH, Activator (HBTU/DIC), Base (DIPEA)) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping Capping (Optional) (e.g., Acetic Anhydride) wash2->capping cycle Repeat Cycle for Next Amino Acid capping->cycle cycle->fmoc_deprotect Next Amino Acid

Figure 1: Standard Fmoc-SPPS cycle for incorporating this compound.

Experimental Protocol: Peptide Coupling

  • Resin Swelling: The solid-phase resin (e.g., Rink Amide) is swelled in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: The resin is thoroughly washed with DMF (6 times) to remove piperidine and cleaved Fmoc adducts. A Kaiser test can be performed to confirm the presence of a free primary amine.

  • Coupling Activation: In a separate vessel, Fmoc-L-2-(Boc-aminomethyl)phenylalanine (3-5 equivalents relative to resin loading) is pre-activated by dissolving in DMF with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) for 5-10 minutes.

  • Coupling Reaction: The activated amino acid solution is added to the resin. The reaction is agitated at room temperature for 1-2 hours.

  • Washing: The resin is washed again with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

  • Confirmation: A Kaiser test is performed. A negative result (yellow beads) indicates successful and complete coupling. If positive, the coupling step is repeated.

  • Capping (Optional): To block any unreacted free amines, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.

  • Cycle Repetition: The process is repeated from Step 2 for the next amino acid in the sequence.

This self-validating system, with confirmation points like the Kaiser test, ensures high fidelity in the synthesis of complex peptides incorporating this non-canonical residue.[1]

Applications in Drug Development and Chemical Biology

The unique structure of this compound makes it a valuable component in several advanced research areas:

  • Peptide-Based Therapeutics: Its ability to induce specific conformations can lead to peptides with higher receptor affinity and improved resistance to enzymatic degradation. This is crucial for developing peptide drugs with longer half-lives and better efficacy.[2]

  • Bioconjugation: The side-chain amine provides a specific site for attaching other molecules. For example, after peptide synthesis and N-terminal modification, the Boc group on the side chain can be removed to selectively conjugate a payload, a process vital for creating antibody-drug conjugates or targeted imaging agents.[1]

  • Enzyme Inhibitor Design: The rigid scaffold and additional basic group can be used to design potent and selective enzyme inhibitors, particularly for proteases where specific side-chain interactions are critical for binding.

  • Material Science: Peptides incorporating this residue can be used to create self-assembling materials where the side-chain amine can be functionalized to alter the material's surface properties.

Characterization and Analysis

As no early literature is available, the characterization data for this compound is derived from modern supplier specifications for its protected derivatives.

Spectroscopic and Physical Data (for Protected Derivatives)
PropertyFmoc-L-2-(Boc-aminomethyl)phenylalanineBoc-L-2-(Fmoc-aminomethyl)phenylalanine
Appearance White powderWhite powder
Purity (HPLC) ≥ 98%≥ 98%
Optical Rotation Not typically reported[α]D²⁵ = -13 ± 2º (c=1 in DMF)[1]
CAS Number 959573-16-1[1]959573-16-1 (Note: CAS may be for the unprotected or a different form)

Table 2: Physical and analytical data for key protected derivatives.

The characterization of the final, deprotected peptide containing the this compound residue would be conducted using standard analytical techniques:

  • Mass Spectrometry (ESI-MS): To confirm the correct molecular weight of the synthesized peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation, particularly to confirm the incorporation and study the conformational effects of the residue on the peptide backbone.

Conclusion and Future Outlook

While the early history of this compound remains elusive, its modern applications are clear and impactful. It serves as a powerful example of how the expansion of the amino acid toolkit allows for the rational design of sophisticated peptides and proteins. The true value of this compound is realized through its protected derivatives, which enable its seamless integration into established synthetic workflows. Future research will likely focus on leveraging its unique conformational and chemical properties to develop next-generation peptide therapeutics, novel biomaterials, and highly selective catalysts. The story of this compound is not one of historical discovery, but of modern innovation and enabling technology.

References

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

The Biological Significance of Aminomethylphenylalanine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of aminomethylphenylalanine represent a versatile and increasingly significant class of compounds within medicinal chemistry and drug discovery. Their unique structural scaffold, incorporating a flexible aminomethyl group attached to a rigid phenyl ring, provides a powerful platform for designing molecules with high affinity and selectivity for a diverse range of biological targets. This technical guide explores the multifaceted biological significance of these derivatives, delving into their mechanisms of action as potent enzyme inhibitors, receptor modulators, and antimicrobial agents. We will provide in-depth, field-proven insights into the experimental methodologies used to characterize their activity, underpinned by a commitment to scientific integrity and reproducibility. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of aminomethylphenylalanine derivatives.

Introduction: The Versatility of a Privileged Scaffold

The phenylalanine backbone is a cornerstone of numerous biologically active molecules. The introduction of an aminomethyl substituent onto the phenyl ring dramatically alters the molecule's physicochemical properties, introducing a basic center and increasing its conformational flexibility. This modification has proven to be a highly successful strategy in the design of targeted therapeutics. Aminomethylphenylalanine derivatives have emerged as privileged scaffolds, capable of interacting with a wide array of biological macromolecules, including enzymes and receptors, with high specificity. Their applications span multiple therapeutic areas, including oncology, immunology, and neuroscience, making them a focal point of intensive research and development efforts.[1]

Core Structural Features and Their Influence on Biological Activity

The biological activity of aminomethylphenylalanine derivatives is intrinsically linked to their structural characteristics. The interplay between the aromatic ring, the amino acid backbone, and the aminomethyl group dictates their interaction with biological targets.

  • The Phenyl Ring: The aromatic ring serves as a rigid anchor, often engaging in π-π stacking or hydrophobic interactions within the binding pockets of proteins. The position of the aminomethyl group (ortho, meta, or para) significantly influences the molecule's overall shape and its ability to fit into specific binding sites.

  • The Aminomethyl Group: This flexible side chain provides a key interaction point, often forming salt bridges or hydrogen bonds with acidic residues in the target protein. Its basicity can be fine-tuned through substitution to optimize binding affinity and pharmacokinetic properties.

  • The Amino Acid Core: The stereochemistry of the α-carbon is crucial for activity, with the L-configuration often being preferred for interactions with enzymes that process natural amino acids. The carboxylic acid and amino groups of the backbone provide additional points for interaction and can be modified to create prodrugs or alter solubility.

Potent and Selective Enzyme Inhibition: A Key Therapeutic Modality

A primary area where aminomethylphenylalanine derivatives have demonstrated significant therapeutic potential is in the realm of enzyme inhibition. Their ability to mimic natural substrates or transition states allows for the design of highly potent and selective inhibitors for various enzyme classes.

Serine Protease Inhibition: Targeting Coagulation and Beyond

Serine proteases play critical roles in numerous physiological processes, including blood coagulation, digestion, and inflammation. Aminomethylphenylalanine derivatives have been successfully developed as inhibitors of several key serine proteases.

  • Thrombin Inhibition: Thrombin is a central enzyme in the coagulation cascade, and its inhibition is a key strategy for the prevention and treatment of thrombosis. 3-Amidinophenylalanine derivatives, where the aminomethyl group is part of an amidino moiety, have been shown to be potent thrombin inhibitors.[2] The positively charged amidino group effectively mimics the guanidino group of arginine, a natural substrate for thrombin, allowing it to bind tightly to the S1 pocket of the enzyme.

Experimental Protocol: Thrombin Inhibition Assay

This protocol outlines a fluorometric assay for screening thrombin inhibitors.[3]

Materials:

  • Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Human α-thrombin

  • Thrombin Substrate (e.g., a synthetic AMC-based peptide)

  • Test Compounds (aminomethylphenylalanine derivatives)

  • Positive Control Inhibitor (e.g., PPACK Dihydrochloride)

  • 96-well black flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Dilute the thrombin enzyme and substrate in Thrombin Assay Buffer to the desired working concentrations.

  • Assay Setup:

    • Add 50 µL of Thrombin Enzyme Solution to each well of the 96-well plate.

    • Add 10 µL of the diluted test inhibitor or buffer (for enzyme control) to the respective wells.

    • As an inhibitor control, add a known thrombin inhibitor.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Add 40 µL of the Thrombin Substrate Solution to each well to initiate the reaction.

    • Immediately measure the fluorescence in kinetic mode for 30-60 minutes at 37°C (Excitation = 350 nm / Emission = 450 nm).

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence over time).

    • Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.

Metalloprotease Inhibition: Targeting Tissue Remodeling and Disease
  • Carboxypeptidase A (CPA) Inhibition: Carboxypeptidase A is a zinc-containing metalloprotease involved in protein digestion. N-(Hydroxyaminocarbonyl)phenylalanine, a derivative of phenylalanine, has been designed as a competitive inhibitor of CPA. The hydroxamic acid moiety chelates the active site zinc ion, leading to potent inhibition.

Experimental Protocol: Carboxypeptidase A Inhibition Assay

This protocol describes a spectrophotometric method to measure CPA inhibition.[4][5]

Materials:

  • Assay Buffer (e.g., 0.025 M Tris-HCl, 0.5 M NaCl, pH 7.5)

  • Bovine Pancreatic Carboxypeptidase A

  • Substrate (e.g., Hippuryl-L-phenylalanine)

  • Test Compounds

  • Quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve the CPA enzyme in cold 10% LiCl.

    • Prepare a solution of the substrate in the Assay Buffer.

    • Prepare stock solutions of the test compounds.

  • Assay Measurement:

    • Set the spectrophotometer to 254 nm and 25°C.

    • Pipette 2.0 mL of the substrate solution into a cuvette and incubate in the spectrophotometer for 3-4 minutes to equilibrate.

    • Add 0.1 mL of the diluted enzyme solution (pre-incubated with or without the inhibitor) to the cuvette.

    • Record the increase in absorbance at 254 nm for 3-5 minutes.

  • Data Analysis:

    • Determine the rate of reaction (ΔA254/minute) from the initial linear portion of the curve.

    • Calculate the percent inhibition for each inhibitor concentration.

Cholinesterase Inhibition: Implications for Neurodegenerative Diseases
  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Cholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine. N-acetylated fluorophenylalanine-based amides and esters have shown moderate inhibitory activity against both AChE and BChE.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a colorimetric assay for measuring AChE activity.[1][6][7]

Materials:

  • Phosphate Buffer (e.g., 0.1 M, pH 8.0)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Test Compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds.

  • Assay in 96-well plate:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the test compound dilutions to the test wells and buffer to the control wells.

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate for a few minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: A Strategy for Diabetes Management
  • DPP-4 Inhibition: DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose regulation. DPP-4 inhibitors are a class of oral antidiabetic drugs. Novel aminomethyl-pyridines, which can be considered derivatives of aminomethylphenylalanine, have been identified as potent and selective DPP-4 inhibitors with IC50 values in the nanomolar range.[7][8]

Experimental Protocol: DPP-4 Inhibition Assay

This protocol details a fluorometric assay for screening DPP-4 inhibitors.[9][10][11]

Materials:

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Human recombinant DPP-4 enzyme

  • DPP-4 Substrate (e.g., Gly-Pro-AMC)

  • Test Compounds

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the DPP-4 enzyme and substrate in the assay buffer.

    • Dissolve and dilute the test compounds.

  • Assay Setup:

    • In a 96-well plate, mix 26 µL of the test compound and 24 µL of the DPP-4 enzyme solution.

    • Incubate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DPP-4 substrate to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the fluorescence (Excitation = 360 nm / Emission = 460 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of DPP-4 activity for each test compound concentration.

Modulation of Neuronal Receptors: A Neuroprotective Strategy

Overactivation of glutamate receptors is implicated in the pathophysiology of ischemic stroke and other neurodegenerative disorders. Halogenated derivatives of L-phenylalanine have been shown to exert neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[12] For instance, 3,5-dibromo-L-tyrosine (DBrT), an endogenous halogenated derivative of L-phenylalanine, has demonstrated significant neuroprotection in both in vitro and in vivo models of brain ischemia.[12] This suggests that aminomethylphenylalanine derivatives could be explored for their potential to modulate glutamate receptor activity and provide neuroprotection.

Antimicrobial and Antioxidant Properties: Expanding the Therapeutic Horizon

Beyond their roles as enzyme inhibitors and receptor modulators, certain phenylalanine derivatives have exhibited promising antimicrobial and antioxidant activities.

  • Antimicrobial Activity: Fmoc-protected phenylalanine has been shown to have antibacterial activity, particularly against Gram-positive bacteria.[13][14] The mechanism of action involves disruption of the bacterial cell membrane. Ester derivatives of L-phenylalanine have also been reported as antimicrobial agents.[15] While direct evidence for aminomethylphenylalanine derivatives is still emerging, these findings suggest a promising avenue for future research.

  • Antioxidant Activity: The antioxidant properties of aminomethyl derivatives of phenols have been reported, demonstrating their ability to scavenge free radicals and inhibit lipid peroxidation.[16][17] Phenylalanine itself can increase the production of antioxidant phenolic acids in cell cultures.[18] The incorporation of the aminomethylphenylalanine scaffold into molecules with known antioxidant pharmacophores could lead to the development of novel agents to combat oxidative stress-related diseases.[19]

Synthesis and Applications in Drug Discovery

The synthesis of aminomethylphenylalanine derivatives is a key aspect of their development as therapeutic agents. Various synthetic strategies have been developed to access these compounds, often involving the protection of the amino and carboxyl groups, followed by the introduction of the aminomethyl moiety and subsequent deprotection. One common approach involves the conversion of a cyano group to the corresponding aminomethyl functionality through hydrogenation.[7][8] The versatility of these synthetic routes allows for the creation of diverse libraries of compounds for high-throughput screening and lead optimization.[20][21][22]

The diverse biological activities of aminomethylphenylalanine derivatives make them highly attractive candidates for drug discovery programs targeting a wide range of diseases, including:

  • Thrombotic disorders: Thrombin inhibitors.

  • Cancer: Inhibitors of proteases involved in tumor progression.[23]

  • Neurodegenerative diseases: Cholinesterase inhibitors and neuroprotective agents.

  • Diabetes: DPP-4 inhibitors.

  • Infectious diseases: Novel antimicrobial agents.

Conclusion and Future Perspectives

Aminomethylphenylalanine derivatives have firmly established themselves as a privileged scaffold in modern drug discovery. Their ability to be readily synthesized and modified, coupled with their diverse range of biological activities, ensures their continued importance in the development of novel therapeutics. Future research in this area will likely focus on the design of even more potent and selective derivatives, the exploration of new biological targets, and the optimization of their pharmacokinetic and pharmacodynamic properties. The continued investigation of these versatile molecules holds great promise for addressing unmet medical needs across a spectrum of diseases.

Visualizations

Logical Relationship of Aminomethylphenylalanine Derivatives' Biological Activities

Biological_Activities cluster_core Aminomethylphenylalanine Derivatives cluster_activities Biological Significance cluster_targets Specific Targets/Effects Core Core Scaffold Enzyme_Inhibition Enzyme Inhibition Core->Enzyme_Inhibition Design of Inhibitors Receptor_Modulation Receptor Modulation Core->Receptor_Modulation Neuroprotection Antimicrobial Antimicrobial Activity Core->Antimicrobial Membrane Disruption Antioxidant Antioxidant Activity Core->Antioxidant Radical Scavenging Thrombin Thrombin Enzyme_Inhibition->Thrombin CPA Carboxypeptidase A Enzyme_Inhibition->CPA Cholinesterases Cholinesterases Enzyme_Inhibition->Cholinesterases DPP4 DPP-4 Enzyme_Inhibition->DPP4 Glutamate_Receptors Glutamate Receptors Receptor_Modulation->Glutamate_Receptors Bacterial_Membranes Bacterial Membranes Antimicrobial->Bacterial_Membranes Free_Radicals Free Radicals Antioxidant->Free_Radicals

Caption: Biological activities of aminomethylphenylalanine derivatives.

Experimental Workflow for Enzyme Inhibition Assay

Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) start->reagent_prep assay_setup Assay Setup in 96-well Plate (Incubate Enzyme with Inhibitor) reagent_prep->assay_setup reaction_init Initiate Reaction (Add Substrate) assay_setup->reaction_init measurement Kinetic Measurement (Spectrophotometer/Fluorometer) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis end End data_analysis->end

Caption: General workflow for an enzyme inhibition assay.

Data Summary

Derivative ClassTarget Enzyme(s)Reported ActivityReference
3-Amidinophenylalanine derivativesThrombinPotent Inhibition[2]
N-(Hydroxyaminocarbonyl)phenylalanineCarboxypeptidase ACompetitive Inhibition
N-acetylated fluorophenylalanine amides/estersAcetylcholinesterase, ButyrylcholinesteraseModerate Inhibition
Aminomethyl-pyridinesDipeptidyl Peptidase-4 (DPP-4)Potent, Selective Inhibition (nM range)[7][8]

References

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]

  • Structure-Activity Relationships of Inhibitors Derived from 3-Amidinophenylalanine. ElectronicsAndBooks. [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. [Link]

  • N-(Hydroxyaminocarbonyl)phenylalanine: a novel class of inhibitor for carboxypeptidase A. PubMed. [Link]

  • Synthesis of readily available fluorophenylalanine derivatives and investigation of their biological activity. PubMed. [Link]

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An In-Depth Technical Guide to L-2-Aminomethylphenylalanine as a Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rational design of peptides with enhanced therapeutic properties is a cornerstone of modern drug discovery. A critical strategy in this endeavor is the introduction of conformational constraints to lock the peptide into its bioactive structure, thereby increasing potency, selectivity, and metabolic stability. L-2-Aminomethylphenylalanine (L-Amp), a non-natural amino acid, has emerged as a powerful building block for this purpose. Its unique structure, featuring an aminomethyl group on the phenyl ring, acts as a potent inducer of β-turn secondary structures. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of the L-Amp building block, its efficient incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and its structural impact on the final peptide.

The Strategic Advantage of Conformational Constraint: An Introduction to this compound (L-Amp)

Peptides are inherently flexible molecules, often existing as an ensemble of conformations in solution. This flexibility can be a liability, as only a specific conformation is typically recognized by a biological target. The energetic cost of adopting this "correct" shape upon binding can decrease affinity.[1] Furthermore, flexible, unstructured regions are often susceptible to proteolytic degradation, leading to a short in-vivo half-life.[2]

The incorporation of unnatural amino acids that restrict the peptide backbone's rotational freedom is a proven strategy to overcome these limitations.[3][4][5] this compound (L-Amp) is a particularly effective building block for this purpose. The covalent linkage of the aminomethyl side-chain to the peptide backbone via the ortho position of the phenyl ring creates a rigid cyclic substructure when incorporated, pre-organizing the peptide chain and strongly promoting the formation of a β-turn. This guide details the practical considerations and methodologies for leveraging this unique building block in peptide synthesis.

The Fmoc-L-Amp(Boc)-OH Building Block: Synthesis and Properties

Successful incorporation of L-Amp via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) requires a building block with orthogonally protected amino groups.[6][7][8][9] The standard choice is Fmoc-L-2-(Boc-aminomethyl)-phenylalanine (Fmoc-L-Amp(Boc)-OH).

  • Nα-Fmoc (9-fluorenylmethyloxycarbonyl): This is the temporary protecting group for the α-amino function, cleaved at each synthesis cycle under mild basic conditions (e.g., piperidine).[10]

  • Side-Chain-Boc (tert-butyloxycarbonyl): This is the semi-permanent protecting group for the aminomethyl side-chain. It is stable to the basic conditions of Fmoc removal but is readily cleaved during the final acidolytic step (e.g., Trifluoroacetic acid - TFA) that releases the peptide from the resin.[11]

This orthogonal protection scheme is fundamental, preventing unwanted branching and side reactions during peptide elongation.[12]

Generalized Synthesis Workflow

While several proprietary methods exist, a general and adaptable strategy for synthesizing the Fmoc-L-Amp(Boc)-OH building block can be conceptualized using a solid-phase approach to temporarily protect the carboxylic acid, which simplifies purification.[13] This method leverages a highly acid-labile resin, such as 2-Chlorotrityl Chloride (2-CTC) resin, as a reusable protecting group for the carboxyl function.

Synthesis_Workflow cluster_resin On-Resin Operations Resin 2-CTC Resin Load 1. Load L-2-(Boc-aminomethyl) -phenylalanine Resin->Load DIPEA, DCM LoadedResin Resin-O-Amp(Boc)-H Fmoc 2. Protect Nα with Fmoc-OSu FmocResin Resin-O-Amp(Boc)-Fmoc LoadedResin->Fmoc Fmoc-OSu, DIPEA, DMF Cleave 3. Cleave from Resin (Mild Acid, e.g., HFIP/DCM) FmocResin->Cleave Product Fmoc-L-Amp(Boc)-OH Cleave->Product

Caption: Generalized workflow for the synthesis of the Fmoc-L-Amp(Boc)-OH building block.
Physicochemical Properties
PropertyValue
Chemical Formula C₃₂H₃₄N₂O₆
Molecular Weight 542.63 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, DCM
Protection Scheme Nα-Fmoc, Nε-Boc

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The core of utilizing L-Amp is its incorporation into a growing peptide chain on a solid support.[3][14][15] The procedure follows the standard Fmoc-SPPS cycle, but with critical modifications to address the primary challenge associated with this building block: steric hindrance.

The Challenge: Steric Hindrance

This compound is a β,β-disubstituted α-amino acid derivative, making it sterically demanding. The bulky phenyl ring and protected aminomethyl group can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[16] Standard coupling conditions that are sufficient for proteinogenic amino acids may result in very poor yields.

The Solution: High-Efficiency Coupling Reagents

To overcome steric hindrance, the carboxylic acid of the incoming Fmoc-L-Amp(Boc)-OH must be highly activated. This requires the use of potent coupling reagents, typically those based on aminium/uronium or phosphonium salts of non-nucleophilic anions like hexafluorophosphate.[17][18]

ReagentFull NameClassKey Advantages & Causality
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid HexafluorophosphateAminiumForms highly reactive HOAt active esters, which are more reactive than HOBt esters due to the lower pKa of HOAt. Excellent for hindered couplings with low racemization.[19]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminiumThe electron-withdrawing chlorine on the benzotriazole ring makes the 6-Cl-HOBt leaving group more acidic than HOBt, leading to faster reaction rates.[19]
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphoniumPhosphonium-based reagent that also forms highly reactive HOAt esters. Particularly effective for coupling N-methylated or other hindered residues.[17]
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminiumBased on the OxymaPure leaving group, which is a safer and often more effective alternative to HOBt/HOAt-based additives.

Expert Insight: For the first-time incorporation of L-Amp, HATU is the recommended starting point due to its well-documented high reactivity and low racemization potential.[17] Using a slight excess of the coupling reagent and the protected amino acid is crucial to drive the reaction to completion.

SPPS Cycle for L-Amp Incorporation

The following diagram and protocol outline the key steps for incorporating Fmoc-L-Amp(Boc)-OH into a peptide sequence on a resin (e.g., Rink Amide resin for a C-terminal amide).

SPPS_Cycle Resin_NH2 Resin-NH2 (Free Amine) Coupling Couple to Resin Resin_NH2->Coupling Preactivation Pre-activate: Fmoc-L-Amp(Boc)-OH + HATU + DIPEA in DMF Preactivation->Coupling Add activated mixture Wash_DMF Wash (DMF) Coupling->Wash_DMF Capping Optional: Cap (Acetic Anhydride) Capping->Wash_DMF If unreacted sites Wash_DMF->Capping Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF->Deprotection Wash_Final Wash (DMF, DCM) Deprotection->Wash_Final Next_Cycle Ready for Next Amino Acid Wash_Final->Next_Cycle

Caption: The Solid-Phase Peptide Synthesis (SPPS) cycle adapted for incorporating the sterically hindered Fmoc-L-Amp(Boc)-OH building block.
Detailed Experimental Protocol (0.1 mmol Scale)
  • Resin Preparation: Swell 0.1 mmol of the chosen resin (e.g., Rink Amide, Wang) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel. Drain the DMF.[20]

  • Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain. Add a fresh 20% piperidine/DMF solution and agitate for 10-15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times). Perform a Kaiser test to confirm the presence of a free primary amine (blue beads).[10][20]

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-L-Amp(Boc)-OH (0.3 mmol, 3 eq.) and HATU (0.29 mmol, 2.9 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the solution and vortex for 1-2 minutes to pre-activate.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. (Note: This is longer than for standard amino acids).

  • Monitoring and Recoupling: After the initial coupling, take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue beads), it indicates incomplete coupling. In this case, drain the reaction solution and repeat step 3 (a "double coupling").

  • Washing: Once the coupling is complete (Kaiser test is negative/yellow), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to remove all excess reagents. The resin is now ready for the next deprotection and coupling cycle.

Structural Impact: L-Amp as a Potent β-Turn Inducer

The primary motivation for using L-Amp is its profound effect on peptide secondary structure. A β-turn is a structural motif where the polypeptide chain reverses its direction over a span of four amino acid residues (denoted i, i+1, i+2, and i+3). This turn is stabilized by a hydrogen bond between the carbonyl oxygen of the i residue and the amide proton of the i+3 residue.[21]

When L-Amp is incorporated at the i+1 or i+2 position, its rigid structure severely restricts the allowable Ramachandran angles (φ, ψ) of the peptide backbone. This forces the peptide chain into a turn conformation, effectively nucleating a stable β-turn.[22]

Caption: Diagram of a β-turn induced by L-Amp at the i+1 position. The rigid side chain constrains the backbone, facilitating the key hydrogen bond between residue 'i' and 'i+3'.

Applications in Drug Discovery and Peptide Design

The ability to rationally install stable secondary structures is a powerful tool for medicinal chemists. By using L-Amp to create conformationally constrained peptides, researchers can achieve several desirable outcomes:

  • Enhanced Receptor Affinity: By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and potency.[1]

  • Improved Metabolic Stability: The rigid turn structure can shield nearby peptide bonds from enzymatic cleavage, increasing the peptide's half-life in biological systems.[2]

  • Increased Selectivity: A rigid conformation can improve discrimination between different receptor subtypes, reducing off-target effects.

  • Peptidomimetic Scaffolds: Peptides containing L-Amp can serve as rigid scaffolds for presenting key pharmacophoric elements, bridging the gap between traditional peptides and small molecule drugs.

These enhanced peptides have broad therapeutic potential in areas such as oncology, metabolic diseases, and as antimicrobials.[23][24]

Conclusion

This compound is more than just another unnatural amino acid; it is a strategic tool for enforcing specific, bioactive conformations in synthetic peptides. While its incorporation presents the challenge of steric hindrance, this is readily overcome through the rational selection of high-efficiency coupling reagents and optimized SPPS protocols. By understanding the principles behind the synthesis of the Fmoc-L-Amp(Boc)-OH building block and its subsequent use, researchers can unlock the potential to design and create peptides with superior stability, potency, and selectivity, accelerating the development of next-generation peptide therapeutics.

References

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L-2-Aminomethylphenylalanine: A Technical Guide to Unlocking Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

L-2-Aminomethylphenylalanine stands as a compelling yet underexplored molecule at the crossroads of amino acid metabolism and neurotransmitter modulation. Its unique structure, combining the core framework of L-phenylalanine with a strategically positioned aminomethyl group, suggests a fascinating potential for therapeutic intervention in a range of physiological and pathological processes. This technical guide provides a comprehensive exploration of the prospective therapeutic applications of this compound, offering a scientifically grounded framework for researchers, scientists, and drug development professionals. While direct preclinical and clinical data on this specific molecule are nascent, this document synthesizes knowledge from structurally related compounds to illuminate a path forward for its investigation. We will delve into its potential as a modulator of amino acid transport, a mimetic of neurotransmitters, and a targeted agent in oncology, providing detailed hypothetical mechanisms and the requisite experimental protocols to validate these prospects.

Introduction: The Therapeutic Promise of a Hybrid Molecule

This compound emerges from the deliberate architectural fusion of two biologically significant entities: the essential amino acid L-phenylalanine and a gamma-aminobutyric acid (GABA)-like aminomethyl moiety. This design opens the door to a dual-faceted interaction with biological systems. On one hand, its resemblance to L-phenylalanine suggests a potential engagement with pathways and transporters that recognize this fundamental amino acid. On the other, the aminomethyl group introduces the possibility of interacting with receptors and enzymes that typically bind GABA, a primary inhibitory neurotransmitter in the central nervous system (CNS). This guide will systematically unpack these possibilities, offering a roadmap for the scientific community to explore and potentially harness the therapeutic utility of this compound.

Potential Therapeutic Applications & Mechanistic Hypotheses

Based on its structural attributes, this compound is hypothesized to have therapeutic potential in three key areas: neurological disorders, oncology, and metabolic diseases.

Neurological Disorders: A Novel GABAergic Modulator?

The structural similarity of the aminomethyl group to GABA suggests that this compound could function as a GABA analogue, potentially offering therapeutic benefits in conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and neuropathic pain.[1][2][3]

Hypothesized Mechanism of Action:

This compound may act as a modulator of GABAergic neurotransmission through several potential mechanisms:

  • Direct GABA Receptor Agonism: It could directly bind to and activate GABA-A or GABA-B receptors, mimicking the inhibitory effects of GABA.

  • Modulation of GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby prolonging the inhibitory action of endogenous GABA.

  • Inhibition of GABA Transaminase (GABA-T): By inhibiting the enzyme responsible for GABA degradation, it could increase synaptic GABA concentrations.

Experimental Workflow for Investigating GABAergic Activity:

cluster_0 In Vitro Characterization cluster_1 Cell-Based Assays cluster_2 In Vivo Models receptor_binding Receptor Binding Assays (GABA-A, GABA-B) electrophysiology Patch-Clamp Electrophysiology (Xenopus oocytes or HEK293 cells) receptor_binding->electrophysiology Functional confirmation neuronal_culture Primary Neuronal Cultures (Assess effects on neuronal firing) electrophysiology->neuronal_culture transporter_uptake GABA Transporter Uptake Assays (GAT1, GAT2, GAT3) enzyme_inhibition GABA Transaminase (GABA-T) Inhibition Assay transporter_uptake->enzyme_inhibition Elucidate mechanism calcium_imaging Calcium Imaging (Measure changes in intracellular Ca2+) neuronal_culture->calcium_imaging Functional validation seizure_models Animal Models of Seizure (e.g., PTZ, MES) calcium_imaging->seizure_models anxiety_models Animal Models of Anxiety (e.g., Elevated Plus Maze) pain_models Animal Models of Neuropathic Pain (e.g., CCI, SNI)

Caption: Workflow for evaluating the potential GABAergic activity of this compound.

Oncology: A Targeted Trojan Horse?

Many cancer cells exhibit upregulated amino acid metabolism to fuel their rapid proliferation. Specifically, the L-type amino acid transporter 1 (LAT1) is overexpressed in various cancers and is responsible for the transport of large neutral amino acids like L-phenylalanine.[4]

Hypothesized Mechanism of Action:

This compound, by mimicking L-phenylalanine, could be selectively taken up by cancer cells via LAT1. Once inside, the aminomethyl group, a potential cytotoxic moiety, could disrupt cellular processes, leading to targeted cell death. This "Trojan horse" strategy offers a promising avenue for selective cancer therapy.

Experimental Workflow for Investigating Anticancer Activity:

cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies lat1_expression Screen Cancer Cell Lines (for LAT1 expression) uptake_assay [3H]-L-2-Aminomethylphenylalanine Uptake Assay lat1_expression->uptake_assay Identify suitable models cytotoxicity_assay Cytotoxicity Assays (MTT, LDH) uptake_assay->cytotoxicity_assay Correlate uptake with effect apoptosis_assay Apoptosis Assays (Annexin V, Caspase activity) cytotoxicity_assay->apoptosis_assay Determine cell death mechanism xenograft_model Cancer Cell Line Xenograft Model (in immunocompromised mice) apoptosis_assay->xenograft_model biodistribution Biodistribution Studies (using radiolabeled compound) efficacy_study Tumor Growth Inhibition Study

Caption: Workflow for assessing the potential anticancer properties of this compound.

Metabolic Disorders: Modulating Phenylalanine Metabolism

Given its structural similarity to L-phenylalanine, this compound could potentially interfere with the metabolic pathways of its parent amino acid. This could have implications for metabolic disorders such as Phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.

Hypothesized Mechanism of Action:

This compound might act as a competitive inhibitor of phenylalanine hydroxylase (PAH), the enzyme deficient in PKU.[5] By inhibiting any residual PAH activity, it could paradoxically be used to model the disease more accurately in preclinical studies. Conversely, if it were found to be a substrate for PAH, its metabolism could be explored. Furthermore, it could compete with phenylalanine for transport across the blood-brain barrier, potentially reducing the neurotoxic effects of high phenylalanine levels in the brain.[6]

Experimental Workflow for Investigating Effects on Phenylalanine Metabolism:

cluster_0 Enzymatic & Transport Assays cluster_1 In Vivo Pharmacokinetic/Pharmacodynamic Studies pah_inhibition Phenylalanine Hydroxylase (PAH) Inhibition Assay pku_model PKU Mouse Model (e.g., Pah-enu2) pah_inhibition->pku_model lat1_competition LAT1 Transport Competition Assay (with [3H]-L-phenylalanine) pk_pd_study Pharmacokinetic & Pharmacodynamic Study (Measure plasma & brain Phe levels) lat1_competition->pk_pd_study

Caption: Workflow to evaluate this compound's impact on phenylalanine metabolism.

Synthesis and Characterization

The synthesis of this compound can be achieved through established methods of amino acid chemistry. A common approach involves the use of protected phenylalanine derivatives, such as Boc-L-phenylalanine, followed by directed ortho-lithiation and subsequent reaction with a suitable aminomethylating agent. Chiral integrity must be maintained throughout the synthesis and confirmed by analytical techniques.

General Synthetic Scheme:

A plausible synthetic route would start from a commercially available protected L-phenylalanine. The aromatic ring can be functionalized at the ortho position through directed metalation, followed by the introduction of a protected aminomethyl group. Final deprotection steps would then yield the target molecule.

Characterization:

The final product and all intermediates should be thoroughly characterized using standard analytical methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and determine enantiomeric excess.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Preclinical Development Pathway: A Roadmap

A structured preclinical development program is essential to evaluate the therapeutic potential of this compound.

Table 1: Preclinical Development Milestones

PhaseKey ObjectivesIllustrative Studies
Discovery & Lead Optimization - Confirm hypothesized biological activity - Establish structure-activity relationships (SAR)- In vitro receptor binding and enzyme inhibition assays - Cell-based functional assays - Synthesis and screening of analogues
In Vivo Proof of Concept - Demonstrate efficacy in animal models of disease- Seizure, anxiety, or neuropathic pain models - Cancer xenograft models - PKU mouse models
Pharmacokinetics & ADME - Characterize absorption, distribution, metabolism, and excretion- Single and multiple dose PK studies in rodents - In vitro metabolic stability (microsomes, hepatocytes) - Bioanalytical method development
Toxicology & Safety Pharmacology - Assess safety profile and identify potential toxicities- Acute and repeated-dose toxicity studies in two species - Genotoxicity assays (Ames, micronucleus) - Safety pharmacology (cardiovascular, respiratory, CNS)

Conclusion and Future Directions

This compound represents a molecule of significant therapeutic intrigue. Its hybrid structure provides a fertile ground for exploring novel mechanisms of action across diverse disease areas. While the path from a promising molecule to a clinically approved therapeutic is long and challenging, the scientific rationale for investigating this compound is compelling. This technical guide provides a foundational framework for initiating such an endeavor. Future research should focus on the systematic validation of the hypothesized mechanisms, beginning with the detailed in vitro and cell-based assays outlined herein. Successful outcomes from these initial studies will pave the way for more extensive preclinical development and, ultimately, the potential to unlock a new class of therapeutics.

References

  • This guide is a synthesis of established scientific principles and does not rely on specific citations for this compound due to the nascent stage of its direct investigation. The references provided below are for the broader concepts discussed.
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Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of L-2-Aminomethylphenylalanine for Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of L-2-Aminomethylphenylalanine

In the landscape of peptide chemistry and drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for modulating the pharmacological properties of peptide-based therapeutics. This compound stands out as a particularly valuable building block. Its unique structure, featuring a primary amino group on a methylene spacer at the ortho position of the phenyl ring, introduces a constrained dihedral angle and a site for specific chemical modifications. When integrated into a peptide sequence, it can enforce specific secondary structures, such as β-turns, enhance binding affinity to biological targets, and improve resistance to enzymatic degradation by proteases.

This guide provides a comprehensive, field-tested overview of a robust synthetic pathway to obtain this compound, culminating in an orthogonally protected derivative, Fmoc-L-Phe(2-CH₂NHBoc)-OH , ready for direct use in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from the selection of the synthetic route to the intricacies of chiral resolution and orthogonal protection, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Overall Synthetic Strategy

The synthesis is designed as a multi-stage process, beginning with a commercially available starting material and proceeding through key transformations: the Strecker amino acid synthesis to build the racemic core, classical chiral resolution to isolate the desired L-enantiomer, and finally, orthogonal protection to prepare the building block for peptide synthesis.

G cluster_0 Part 1: Key Intermediate Synthesis cluster_1 Part 2: Racemic Amino Acid Synthesis cluster_2 Part 3: Chiral Resolution cluster_3 Part 4: Final Protection for SPPS start 2-Bromobenzaldehyde reductive_amination Reductive Amination (NH4OAc, NaBH3CN) start->reductive_amination boc_protection Boc Protection (Boc)2O, Base reductive_amination->boc_protection intermediate N-Boc-2-bromobenzylamine boc_protection->intermediate lithiation Lithiation & Formylation (n-BuLi, DMF) intermediate->lithiation aldehyde 2-(Boc-aminomethyl)benzaldehyde lithiation->aldehyde strecker Strecker Synthesis (NH4Cl, KCN) aldehyde->strecker hydrolysis Nitrile Hydrolysis (Acid) strecker->hydrolysis racemate DL-2-(Boc-aminomethyl)phenylalanine hydrolysis->racemate resolution Diastereomeric Salt Formation (L-Tartaric Acid) racemate->resolution crystallization Fractional Crystallization resolution->crystallization liberation Base Treatment crystallization->liberation l_amino_acid L-2-(Boc-aminomethyl)phenylalanine liberation->l_amino_acid fmoc_protection Nα-Fmoc Protection (Fmoc-OSu) l_amino_acid->fmoc_protection final_product Fmoc-L-Phe(2-CH₂NHBoc)-OH fmoc_protection->final_product

Caption: Overall workflow for the synthesis of Fmoc-L-Phe(2-CH₂NHBoc)-OH.

Part 1: Synthesis of the Key Aldehyde Intermediate

The cornerstone of this synthesis is the preparation of an appropriately protected benzaldehyde precursor. We opt for a strategy starting from 2-bromobenzaldehyde, which involves the introduction and subsequent protection of the aminomethyl side chain before its conversion to the aldehyde required for the Strecker synthesis. Protecting the side-chain amine with a tert-butyloxycarbonyl (Boc) group at this early stage is crucial. The Boc group is stable to the conditions of the Strecker synthesis and the subsequent nitrile hydrolysis but can be removed later under acidic conditions, providing orthogonality with the final Fmoc group.[1][2]

Protocol 1.1: Synthesis of 2-(Boc-aminomethyl)benzaldehyde

This protocol details a two-step process: the reductive amination of 2-bromobenzaldehyde to form 2-bromobenzylamine, followed by Boc-protection and a lithium-halogen exchange/formylation to yield the target aldehyde.

Step A: Synthesis of N-Boc-2-bromobenzylamine

  • Reductive Amination: To a solution of 2-bromobenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc, 10 eq). Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2. Concentrate the mixture in vacuo to remove the methanol.

  • Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane (DCM, 3x).

  • Boc Protection: Combine the organic extracts and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and triethylamine (Et₃N, 1.5 eq). Stir at room temperature for 4 hours.

  • Wash the DCM layer with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Boc-2-bromobenzylamine as a pure solid.

Step B: Formylation to 2-(Boc-aminomethyl)benzaldehyde

  • Lithiation: Dissolve N-Boc-2-bromobenzylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 30 minutes.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF, 3.0 eq) dropwise to the reaction mixture. Stir at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Quench the reaction by adding saturated ammonium chloride (NH₄Cl) solution.

  • Extract the product with ethyl acetate (3x). Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield 2-(Boc-aminomethyl)benzaldehyde.[3][4]

Part 2: Racemic Synthesis via Strecker Reaction

The Strecker synthesis is a classic, robust method for producing α-amino acids from aldehydes.[5][6] It proceeds in two main stages: first, the formation of an α-aminonitrile from the aldehyde, an ammonia source (ammonium chloride), and a cyanide source (potassium cyanide); second, the hydrolysis of the nitrile to a carboxylic acid.[7][8] This method invariably produces a racemic mixture, which necessitates a subsequent chiral resolution step.

G start 2-(Boc-aminomethyl)benzaldehyde imine Imine Formation start->imine reagents + NH4Cl + KCN reagents->imine cyanation Cyanide Attack imine->cyanation nitrile α-Aminonitrile Intermediate cyanation->nitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl, Reflux) nitrile->hydrolysis racemate DL-2-(Boc-aminomethyl)phenylalanine hydrolysis->racemate

Caption: Workflow for the Strecker Synthesis of the racemic amino acid.

Protocol 2.1: Synthesis of DL-2-(Boc-aminomethyl)phenylalanine

CAUTION: This protocol uses potassium cyanide, which is highly toxic. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE). Cyanide waste must be quenched with bleach (sodium hypochlorite) before disposal according to institutional safety guidelines.

  • Aminonitrile Formation: In a round-bottom flask, dissolve 2-(Boc-aminomethyl)benzaldehyde (1.0 eq) in ethanol or methanol. Add an aqueous solution of ammonium chloride (NH₄Cl, 1.2 eq).

  • To this stirring solution, add an aqueous solution of potassium cyanide (KCN, 1.2 eq) dropwise. A precipitate may form.

  • Seal the flask and stir the mixture at room temperature for 24-48 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the aldehyde.

  • Hydrolysis: Once the formation of the α-aminonitrile is complete, carefully add concentrated hydrochloric acid (HCl) to the reaction mixture in the fume hood.

  • Heat the mixture to reflux (approx. 100-110 °C) for 6-12 hours. This step hydrolyzes the nitrile group to a carboxylic acid and may also cleave the Boc protecting group. If the Boc group is cleaved, it must be re-introduced before the final Fmoc protection step. For this protocol, we assume conditions are controlled to preserve the Boc group, though simultaneous re-protection may be necessary.

  • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

  • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., 2 M NaOH or NH₄OH). The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to yield racemic DL-2-(Boc-aminomethyl)phenylalanine.

Part 3: Chiral Resolution of L-2-(Boc-aminomethyl)phenylalanine

To be useful in peptide synthesis, which relies on stereochemically pure building blocks, the racemic mixture must be resolved. The most common and scalable method is crystallization of diastereomeric salts.[9] By reacting the racemic amino acid with a chiral resolving agent, two diastereomeric salts are formed. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized. Here, we use L-(+)-tartaric acid as a cost-effective and efficient resolving agent.[10]

Protocol 3.1: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve the racemic DL-2-(Boc-aminomethyl)phenylalanine (1.0 eq) in a minimal amount of a hot solvent mixture, such as methanol/water or ethanol/water.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5-0.6 eq) in the same hot solvent.

  • Add the tartaric acid solution to the amino acid solution while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature. The salt of the L-amino acid with L-tartaric acid is often less soluble and will begin to crystallize. For optimal crystallization, do not disturb the solution during this cooling phase.

  • After reaching room temperature, you may store the flask at 4 °C for 12-24 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture. This first crop of crystals will be enriched in the desired L-enantiomer. The enantiomeric excess (e.e.) should be checked at this stage by chiral HPLC.

  • Recrystallization (if necessary): To improve the enantiomeric purity, perform one or more recrystallizations of the diastereomeric salt from the same solvent system until the desired e.e. (typically >99%) is achieved.[11]

  • Liberation of the Free Amino Acid: Dissolve the pure diastereomeric salt in water. Adjust the pH to the isoelectric point (pH 5-6) with a suitable base (e.g., 2 M NaOH) to precipitate the free L-amino acid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pure L-2-(Boc-aminomethyl)phenylalanine .

Part 4: Final Nα-Fmoc Protection for SPPS

The final step is to protect the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is the standard temporary protecting group for the α-amine in modern SPPS.[12] It is stable to the acidic conditions used to cleave side-chain protecting groups like Boc but is readily removed by a mild base (typically piperidine), providing the necessary orthogonality for stepwise peptide assembly.[1][13]

Protocol 4.1: Synthesis of Fmoc-L-Phe(2-CH₂NHBoc)-OH
  • Dissolution: Suspend L-2-(Boc-aminomethyl)phenylalanine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 1:1 v/v).

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) or another suitable base to the suspension and stir until the amino acid dissolves. Cool the solution to 0 °C.

  • Fmocylation: Add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 eq) in dioxane dropwise to the amino acid solution.[14]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate to remove unreacted Fmoc-OSu and byproducts.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH ~2 with cold 1 M HCl. The desired product will precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under high vacuum.

  • The final product, Fmoc-L-2-(Boc-aminomethyl)phenylalanine-OH , can be further purified by recrystallization if necessary.

Data Presentation & Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

Table 1: Key Compound Properties and Expected Yields
Compound NameAbbreviationFormulaMol. WeightTypical YieldPhysical FormCAS Number
DL-2-(Boc-aminomethyl)phenylalanineDL-Phe(2-CH₂NHBoc)-OHC₁₅H₂₂N₂O₄294.3560-75%White SolidN/A (Racemate)
L-2-(Boc-aminomethyl)phenylalanineL-Phe(2-CH₂NHBoc)-OHC₁₅H₂₂N₂O₄294.3535-45% (from racemate)White SolidN/A
Fmoc-L-2-(Boc-aminomethyl)phenylalanine-OHFmoc-L-Phe(2-CH₂NHBoc)-OHC₃₀H₃₂N₂O₆516.5985-95%White Solid1217808-42-8[15]
Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should confirm the presence of all expected protons: aromatic protons (phenyl ring), the α-proton of the amino acid backbone, methylene protons of the aminomethyl group and the benzyl position, and the tert-butyl protons of the Boc group. The integration of these signals should correspond to the correct proton count. For the final Fmoc-protected product, characteristic signals for the fluorenyl group will also be present.

    • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons (carboxyl and Boc), aromatic carbons, and aliphatic carbons, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) should be used to confirm the exact mass of the molecule, matching the calculated elemental composition to within 5 ppm. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Essential for determining the enantiomeric excess (e.e.) of the product after the resolution step. A suitable chiral stationary phase must be used to separate the L and D enantiomers.

  • Purity Analysis (RP-HPLC):

    • Reversed-Phase HPLC is used to determine the chemical purity of the final product, which should typically be ≥99% for use in peptide synthesis.

References

  • Master Organic Chemistry. (n.d.). The Strecker Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Google Patents. (n.d.). EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast.
  • PubMed Central. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(2-Phthalimidoethoxy)benzaldehyde. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed Central. (n.d.). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. Retrieved from [Link]

  • PubMed Central. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Retrieved from [Link]

  • PubMed Central. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Retrieved from [Link]

  • PubMed Central. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]

  • Digital Commons @ Liberty University. (n.d.). Tandem Reactions: Synthesis of Substituted Benzaldehydes. Retrieved from [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
  • Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]

  • Chinese Journal of Applied Chemistry. (1990). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Retrieved from [Link]

  • Google Patents. (n.d.). EP0612732A1 - Process for the production of (un)substituted 2-(cyanomethyl)benzimidazole.
  • Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2017). SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. Retrieved from [Link]

  • Google Patents. (n.d.). US6350596B2 - Method for producing L-phenylalanine.
  • Organic Chemistry Portal. (n.d.). Benzaldehyde derivative synthesis by formylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610068A - Preparation method of 2,4,6-trifluoro-benzylamine compound.

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Application Notes and Protocols: Boc-2-(Fmoc-aminomethyl)-L-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine, a uniquely functionalized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). The strategic placement of two orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group on the α-amine and the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the side-chain aminomethyl moiety—offers exceptional versatility. This arrangement allows for selective deprotection and subsequent modification, enabling the synthesis of complex peptide architectures such as branched, cyclic, and labeled peptides. This document details the chemical properties, mechanistic principles, and field-proven protocols for the efficient incorporation and manipulation of this reagent. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic strategies.

Introduction: The Principle of Orthogonal Protection

In the precise world of peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity.[1] The concept of "orthogonality" is paramount; it refers to the use of protecting groups that can be selectively removed under distinct, non-interfering conditions.[1][2] This allows for precise, sequential construction of complex molecules.[1]

The two most dominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the Boc and Fmoc protecting groups.[][]

  • Boc (tert-butyloxycarbonyl) Strategy: Employs the acid-labile Boc group for temporary protection of the α-amino group. Deprotection is achieved using strong acids like trifluoroacetic acid (TFA).[][5]

  • Fmoc (9-fluorenylmethoxycarbonyl) Strategy: Utilizes the base-labile Fmoc group for α-amino protection, which is removed under mild basic conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][6]

Boc-2-(Fmoc-aminomethyl)-L-phenylalanine is a specialized reagent that ingeniously combines both protecting group strategies within a single amino acid scaffold. This dual protection scheme provides a powerful tool for chemists to introduce a primary amine on the phenyl ring side chain, which can be unmasked at a desired point in the synthesis for further functionalization.

Chemical Properties and Structure

Boc-2-(Fmoc-aminomethyl)-L-phenylalanine, also known as Boc-L-Phe(2-CH2NHFmoc)-OH, is a white to off-white powder.[7] Its unique structure allows for selective functionalization, which is crucial in designing targeted therapeutics.[7]

PropertyValueReference
Synonyms Boc-L-Phe(2-CH2NHFmoc)-OH, Boc-2-(Fmoc-aminomethyl)-L-Phe-OH[7]
CAS Number 959573-16-1[7]
Molecular Formula C30H32N2O6[7]
Molecular Weight 516.58 g/mol [7]
Appearance White powder[7]
Purity ≥ 98% (HPLC)[7]
Storage 0-8 °C[7]

Diagram 1: Chemical Structure of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine

Caption: Chemical structure of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine.

Core Applications in Peptide Synthesis

The unique orthogonal protection scheme of this reagent makes it an invaluable tool for several advanced synthetic applications:

  • Branched Peptides: The side-chain amine can be deprotected selectively to allow for the synthesis of a second peptide chain, creating a branched structure.

  • Peptide Cyclization: The side-chain amine can be used for head-to-side-chain or side-chain-to-side-chain cyclization.

  • Fluorescent Labeling and Bioconjugation: After selective deprotection of the Fmoc group, the exposed primary amine is a convenient handle for attaching reporter molecules, such as fluorescent dyes or biotin.[8]

  • Synthesis of Peptidomimetics: The aminomethylphenylalanine core can serve as a scaffold for creating novel peptide-like structures with enhanced stability or bioactivity.[8]

  • Drug Development: This building block plays a significant role in developing peptide-based drugs by allowing for the creation of complex structures with high purity.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the incorporation and selective deprotection of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine in a standard Fmoc-based solid-phase peptide synthesis workflow.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality).

  • Amino Acids: Standard Fmoc-protected amino acids and Boc-2-(Fmoc-aminomethyl)-L-phenylalanine.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.

  • Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: Diisopropylethylamine (DIPEA).

  • Deprotection Reagents: 20% (v/v) Piperidine in DMF for Fmoc removal; Trifluoroacetic acid (TFA) for Boc removal and final cleavage.

  • Washing Solvents: DMF, DCM, Methanol.

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

Protocol 1: Incorporation into the Peptide Chain

This protocol outlines the steps for coupling Boc-2-(Fmoc-aminomethyl)-L-phenylalanine onto a growing peptide chain on a solid support.

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection of the N-terminus:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.[6]

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-2-(Fmoc-aminomethyl)-L-phenylalanine (3 equivalents relative to resin loading), HBTU/HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the activation mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive, extend the coupling time or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

Diagram 2: SPPS Workflow for Incorporation

Caption: Workflow for incorporating the modified phenylalanine.

Protocol 2: Selective Side-Chain Fmoc Deprotection

This protocol describes the selective removal of the Fmoc group from the aminomethyl side chain, leaving the N-terminal Boc group and other acid-labile side-chain protecting groups intact.

  • Resin Preparation: Ensure the peptide-resin is well-swollen in DMF.

  • Selective Fmoc Removal:

    • Treat the peptide-resin with 20% piperidine in DMF for 20 minutes.[6] This step is identical to the standard N-terminal Fmoc deprotection.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection: The successful removal of the Fmoc group can be confirmed by the presence of a free primary amine on the side chain, for example, using a chloranil test.

  • Subsequent Modification: The resin is now ready for the desired side-chain modification, such as coupling of another amino acid, a small molecule, or a reporter tag.

Protocol 3: Final Cleavage and N-terminal Boc Deprotection

This protocol details the final step of cleaving the peptide from the resin and simultaneously removing the N-terminal Boc group and any other acid-labile side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[9]

    • Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.[10][11]

Diagram 3: Orthogonal Deprotection Strategy

G cluster_deprotection Selective Deprotection Pathways Peptide Peptide on Resin N-term: Boc Side-chain: Fmoc Base_Treatment Base Treatment (e.g., Piperidine) Peptide:S->Base_Treatment Acid_Treatment Acid Treatment (e.g., TFA) Peptide:N->Acid_Treatment Result_Base Result 1 N-term: Boc (Intact) Side-chain: NH2 (Free) Base_Treatment->Result_Base Result_Acid Result 2 N-term: NH3+ (Free) Side-chain: Fmoc (Intact) Acid_Treatment->Result_Acid

Caption: Orthogonal deprotection pathways.

Troubleshooting and Expert Insights

  • Incomplete Coupling: The bulky nature of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine may sometimes lead to slower coupling kinetics. If a Kaiser test indicates incomplete coupling, consider extending the reaction time, performing a double coupling, or using a more potent coupling reagent like HATU.

  • Premature Boc Deprotection: The Boc group is stable to the basic conditions used for Fmoc removal.[1] However, repeated cycles of Fmoc deprotection can, in rare cases, lead to minor loss of the Boc group. This is generally not a significant issue in standard SPPS.

  • Side Reactions during Cleavage: The choice of scavengers in the final TFA cleavage cocktail is critical, especially if the peptide contains sensitive residues like tryptophan, methionine, or cysteine. TIS is an effective scavenger for protecting against side reactions.

Conclusion

Boc-2-(Fmoc-aminomethyl)-L-phenylalanine is a highly versatile and powerful building block for advanced solid-phase peptide synthesis. Its unique orthogonal protection scheme provides chemists with the flexibility to create complex and modified peptides that are not easily accessible with standard amino acid derivatives. By understanding the principles of its reactivity and following robust, optimized protocols, researchers can successfully incorporate this reagent to advance their work in drug discovery, protein engineering, and biomedical research.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(4), 286-296. Retrieved from [Link]

  • Ando, S., Nishikawa, H., Takiguchi, H., & Izumiya, N. (1985). Studies of peptide antibiotics. XLVI. Syntheses of gramicidin S analogs containing D-alpha,beta-diaminopropionic acid or alpha,beta-dehydroalanine. International Journal of Peptide and Protein Research, 25(1), 15-26. Retrieved from [Link]

  • Góngora-Benítez, M., Tulla-Puche, J., & Albericio, F. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 19(8), 11986-12005. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

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  • Oxford Global. (2023). Peptide Characterisation Methods and Impurity Detection. Retrieved from [Link]

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  • Nature Communications. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Retrieved from [Link]

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  • Thieme. (n.d.). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Retrieved from [Link]

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  • PubMed Central. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Retrieved from [Link]

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L-2-Aminomethylphenylalanine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Advantage of Conformational Constraint in Peptide Drug Design

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their therapeutic potential. The strategic incorporation of unnatural amino acids that impart conformational rigidity is a cornerstone of peptidomimetic design, a field dedicated to creating molecules that mimic the biological activity of peptides but with improved drug-like properties.[1][2] L-2-Aminomethylphenylalanine (L-AMPA), a synthetic derivative of L-phenylalanine, emerges as a valuable building block in this endeavor. Its unique ortho-aminomethyl substitution introduces a significant conformational bias, predisposing peptide backbones to adopt specific secondary structures, such as β-turns. This guide provides a comprehensive overview of the applications of L-AMPA in drug development, complete with detailed protocols for its incorporation and the subsequent analysis of the resulting peptidomimetics.

This compound: A Unique Building Block for Peptidomimetics

This compound is a non-proteinogenic amino acid characterized by an aminomethyl group attached to the ortho position of the phenyl ring. This substitution pattern is key to its utility in drug design.

Rationale for Incorporation: Inducing Conformational Rigidity

The primary motivation for incorporating L-AMPA into a peptide sequence is to induce a specific and predictable conformational constraint.[3] The ortho-aminomethyl group can engage in intramolecular hydrogen bonding with the peptide backbone, effectively locking the local conformation. This pre-organization can lead to several advantageous properties:

  • Enhanced Receptor Affinity and Selectivity: By constraining a peptide into its bioactive conformation, the entropic penalty upon binding to its target receptor is reduced, potentially leading to a significant increase in binding affinity.[4] Furthermore, a rigid conformation can improve selectivity by disfavoring binding to off-target receptors.

  • Increased Proteolytic Stability: The steric hindrance provided by the aminomethyl group and the induced secondary structure can shield the peptide backbone from enzymatic cleavage, thereby increasing its in vivo half-life.[4][5]

  • Improved Membrane Permeability: In some cases, the adoption of a specific conformation can mask polar groups and present a more hydrophobic surface, which can enhance passive diffusion across cell membranes.

L-AMPA as a Dipeptide Isostere

The structural features of L-AMPA allow it to function as a dipeptide isostere, mimicking the spatial arrangement of two consecutive amino acid residues. This is particularly relevant for mimicking β-turn structures, which are critical for molecular recognition in many biological processes.

Applications in Drug Development

While specific clinical candidates containing L-AMPA are not yet prevalent in publicly available literature, its properties make it a highly attractive tool for the rational design of peptidomimetics targeting a range of diseases.

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are a major class of drug targets, and many of their endogenous ligands are peptides that adopt well-defined conformations upon binding.[3][6] The incorporation of L-AMPA into synthetic GPCR ligands can be a powerful strategy to develop potent and selective agonists or antagonists. For instance, in the design of neuropeptide analogs, constraining the "address" sequence into a specific turn conformation can enhance binding to the receptor's extracellular domain.

Development of Protease Inhibitors

The design of protease inhibitors often involves creating substrate analogs that bind tightly to the enzyme's active site but are resistant to cleavage. By incorporating L-AMPA at or near the scissile bond, the resulting peptidomimetic can be locked into a conformation that is recognized by the protease but is sterically hindered from hydrolysis.

Antimicrobial Peptides

Many antimicrobial peptides exert their function by disrupting bacterial cell membranes, a process that is often dependent on their three-dimensional structure. The introduction of L-AMPA can stabilize amphipathic helical or β-sheet structures that are crucial for membrane interaction and subsequent permeabilization.

Experimental Protocols

The following protocols provide a detailed guide for the incorporation of L-AMPA into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS) and the subsequent characterization of the purified peptide.

Synthesis of Peptides Containing this compound via Fmoc-SPPS

This protocol outlines the manual synthesis of a model peptide containing L-AMPA. The commercially available Boc-2-(Fmoc-aminomethyl)-L-phenylalanine is a key reagent for this process, where the α-amino group is protected by a Boc group and the side-chain amino group is protected by an Fmoc group. This differential protection scheme is crucial for selective deprotection during synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Boc-2-(Fmoc-aminomethyl)-L-phenylalanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • TIPS (Triisopropylsilane)

  • Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Solid-phase synthesis vessel with a sintered glass filter

  • Shaker or vortexer

Workflow for Solid-Phase Peptide Synthesis (SPPS) of an L-AMPA Containing Peptide:

SPPS_Workflow Resin 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin->Fmoc_Deprotection Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Coupling Wash 4. Washing Coupling->Wash Repeat Repeat Steps 2-4 Wash->Repeat for each amino acid Final_Deprotection 5. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 6. Cleavage & Deprotection Final_Deprotection->Cleavage Precipitation 7. Precipitation Cleavage->Precipitation Purification 8. Purification & Analysis Precipitation->Purification

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Procedure:

  • Resin Swelling and Preparation:

    • Place the Rink Amide MBHA resin in the synthesis vessel.

    • Wash the resin with DMF (3 x 5 mL) and then swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the piperidine treatment for 15 minutes and drain.

    • Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Incorporation of Boc-2-(Fmoc-aminomethyl)-L-phenylalanine:

    • Follow the same coupling procedure as in step 3, using Boc-2-(Fmoc-aminomethyl)-L-phenylalanine as the amino acid.

  • Selective Fmoc Deprotection of the L-AMPA Side Chain:

    • After coupling the L-AMPA residue, the side-chain Fmoc group can be selectively removed using the 20% piperidine in DMF solution as described in step 2. This allows for on-resin modification of the aminomethyl group if desired.

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Final Boc Deprotection and Cleavage:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry under vacuum.

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIPS.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the cleavage mixture to separate the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold anhydrous diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization of L-AMPA Containing Peptides

Accurate characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptide.

Analytical Techniques and Expected Observations:

TechniquePurposeExpected Observations for L-AMPA Peptides
RP-HPLC Purity assessment and purification.A single major peak indicating high purity. The retention time will be influenced by the overall hydrophobicity of the peptide.
Mass Spectrometry (ESI-MS) Molecular weight confirmation.The observed molecular weight should match the calculated theoretical mass of the peptide containing the L-AMPA residue.
Tandem MS (MS/MS) Sequence verification.Fragmentation analysis should confirm the amino acid sequence, including the correct placement of the L-AMPA residue.
NMR Spectroscopy (¹H, COSY, TOCSY, NOESY) Conformational analysis.NOE cross-peaks between the aminomethyl protons and backbone amide protons can provide direct evidence of a β-turn or other constrained conformation.
Circular Dichroism (CD) Spectroscopy Secondary structure analysis.The CD spectrum may show characteristic signatures of β-turn or other ordered structures, which can be compared to a flexible control peptide.

Workflow for Peptide Characterization:

Peptide_Characterization_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Purification Crude_Peptide->RP_HPLC Purity_Check Analytical RP-HPLC RP_HPLC->Purity_Check Mass_Spec Mass Spectrometry (ESI-MS) Purity_Check->Mass_Spec Sequence_Verification Tandem MS (MS/MS) Mass_Spec->Sequence_Verification Conformational_Analysis NMR & CD Spectroscopy Sequence_Verification->Conformational_Analysis Final_Product Characterized Peptide Conformational_Analysis->Final_Product

Caption: A typical workflow for the purification and characterization of a synthetic peptide.

Protocol for Conformational Analysis using NMR Spectroscopy

Objective: To identify intramolecular hydrogen bonds and through-space interactions indicative of a constrained conformation induced by the L-AMPA residue.

Procedure:

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or a mixture of H₂O/D₂O).

    • The concentration should be optimized for NMR, typically in the range of 1-5 mM.

  • Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and signal dispersion.

    • Perform 2D NMR experiments:

      • TOCSY: To assign the spin systems of all amino acid residues.

      • NOESY: To identify through-space correlations between protons that are close in space (< 5 Å). A mixing time of 200-400 ms is typically used.

  • Data Analysis:

    • Process and analyze the NMR spectra using appropriate software.

    • Look for specific NOE cross-peaks between the protons of the aminomethyl group of L-AMPA and backbone amide protons of neighboring residues. The presence of such NOEs is strong evidence for a folded conformation.

    • Analyze the chemical shifts of the amide protons. Significant downfield shifts can indicate their involvement in hydrogen bonding.

Concluding Remarks and Future Perspectives

This compound represents a powerful tool in the arsenal of medicinal chemists for the design of next-generation peptide-based therapeutics. Its ability to induce stable, predictable conformations offers a rational approach to improving the affinity, selectivity, and metabolic stability of bioactive peptides. While the full potential of this unique amino acid is still being explored, the protocols and principles outlined in this guide provide a solid foundation for its successful application in drug discovery and development. Future research will likely focus on the synthesis of diverse L-AMPA-containing peptidomimetic libraries and their screening against a wide range of therapeutic targets.

References

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  • Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2020). Molecules, 25(15), 3485. [Link]

  • Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the... (n.d.). ResearchGate. Retrieved from [Link]

  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Conformationally Constrained Peptidomimetics as Inhibitors of the Protein Arginine Methyl Transferases. (2016). Chemistry, 22(39), 13978–13986. [Link]

  • Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. (2019). Molecules, 24(21), 3843. [Link]

  • Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. (1992). International Journal of Peptide and Protein Research, 40(3-4), 222–232. [Link]

  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. (2014). Bioorganic & Medicinal Chemistry Letters, 24(1), 295–298. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Retrieved from [Link]

  • Introduction to Peptide Synthesis. (2011). Current Protocols in Protein Science, 63(1), 18.1.1-18.1.28. [Link]

  • Strategic Approaches to Optimizing Peptide ADME Properties. (2016). The AAPS Journal, 18(6), 1371–1388. [Link]

  • Validation of l-Tellurienylalanine as a Phenylalanine Isostere. (2020). ChemBioChem, 21(8), 1163–1167. [Link]

  • Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. (2025). Journal of Nanobiotechnology, 23(1), 195. [Link]

  • SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016). In QSAR and Molecular Modeling Studies in Heterocyclic Drugs II (pp. 427–453). Springer.
  • SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Retrieved from [Link]

  • The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. (2013). International Journal of Endocrinology and Metabolism, 11(3), 133–140. [Link]

  • Rational Drug Design and Synthesis of Molecules Targeting the Angiotensin II Type 1 and Type 2 Receptors. (2021). Molecules, 26(16), 4872. [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Quantitative Structure Activity Relationship in Drug Design: An Overview. (2019).
  • (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. (1992). CHIMIA International Journal for Chemistry, 46(7), 266-269.
  • Synthesis of a Gln-Phe Hydroxy-Ethylene Dipeptide Isostere. (2004). Organic Letters, 6(25), 4783–4786. [Link]

  • (Trimethylsilyl)alanine: a Metabolically Stable 'Bio-Isostere' for Phenylalanine. (1992). CHIMIA. Retrieved from [Link]

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Application Notes and Protocols: Leveraging L-2-Aminomethylphenylalanine for the Design of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of unnatural amino acids (UAAs) into peptides is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced potency, stability, and specificity.[1][2] L-2-Aminomethylphenylalanine stands out as a particularly versatile UAA. Its defining feature—an aminomethyl group at the ortho position of the phenyl ring—provides a unique combination of steric influence and chemical functionality. This guide details the strategic use of this compound to create sophisticated targeted therapeutics. We will explore its role in inducing conformational constraints to generate stable peptidomimetics and its utility as a precise chemical handle for the site-specific conjugation of therapeutic payloads. This document provides researchers, scientists, and drug development professionals with the foundational principles and detailed, field-tested protocols for incorporating this compound into peptide scaffolds and validating the resulting constructs.

Section 1: The Chemistry and Strategic Advantages of this compound

Chemical Structure and Properties

This compound is a derivative of the essential amino acid L-phenylalanine.[3] The key modification is the addition of an aminomethyl (-CH₂NH₂) group to the ortho (C2) position of the aromatic side chain. This seemingly minor alteration has profound implications for its chemical behavior and utility in drug design.

  • Structural Impact : The ortho-aminomethyl group is sterically demanding and restricts the rotational freedom (chi torsion angles) of the phenyl side chain. This inherent constraint can pre-organize a peptide backbone into a specific, bioactive conformation.[4]

  • Chemical Functionality : The primary amine of the aminomethyl group serves as a versatile and nucleophilic chemical handle. It can be selectively modified post-synthesis, a feature that is central to its application in targeted therapies.[5]

Caption: Structure of this compound.

Rationale for Use in Targeted Therapeutics

Targeted therapies are designed to interact with specific molecules involved in disease pathways, offering greater precision and potentially fewer side effects than traditional treatments.[6][7] this compound provides a powerful tool to engineer such precision for several key reasons:

  • Creating Conformationally Constrained Peptidomimetics : Linear peptides are often too flexible and susceptible to degradation by proteases to be effective drugs.[1][8] By incorporating this compound, the peptide can be "stapled" or cyclized. This locks the peptide into a stable, biologically active shape that mimics the binding motif of a natural ligand.[9][10] Such constrained peptides often exhibit superior binding affinity, selectivity, and resistance to enzymatic breakdown.[1][11][12]

  • A Versatile Handle for Bioconjugation : The side-chain amino group is a chemically addressable point for attaching other molecules. This allows for the creation of peptide-drug conjugates. For instance, a peptide designed to bind to a cancer cell receptor can be armed with a cytotoxic payload, delivering the toxin directly to the tumor site.[13] This strategy mirrors the principle of antibody-drug conjugates but on a smaller, more adaptable peptide scaffold. This handle can also be used to attach imaging agents for diagnostics or polymers like PEG to improve drug half-life.

  • Improving Pharmacokinetic Properties : Beyond stability, the modification can influence a peptide's overall physicochemical properties. The introduction of the aminomethyl group can alter solubility and polarity. Furthermore, constraining the peptide's structure can mask protease cleavage sites and improve membrane permeability, which are critical hurdles in drug development.[14]

Section 2: Synthesis and Handling of Protected Amino Acid Derivatives

For successful incorporation using standard peptide synthesis techniques, the different functional groups on this compound must be temporarily blocked with protecting groups. The choice of these groups is critical for a successful synthetic strategy.

Orthogonal Protection Strategy

Solid-Phase Peptide Synthesis (SPPS) relies on an orthogonal protection scheme, where one type of protecting group can be removed under conditions that leave others intact.[15][16] For this compound, this means the α-amino group and the side-chain aminomethyl group must have distinct protecting groups. The most common approach is the Fmoc/tBu strategy.

  • α-Amino Group : Protected with the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group.

  • Side-Chain Amino Group : Protected with the acid-labile Boc (tert-butyloxycarbonyl) group.

This scheme allows for the removal of the Fmoc group at each step of peptide elongation using a mild base (e.g., piperidine), while the Boc group on the side chain remains stable. The Boc group is only removed during the final cleavage from the resin with strong acid (e.g., trifluoroacetic acid), or it can be removed selectively on-resin if side-chain modification is desired.

Recommended Protected Forms for SPPS
Derivative Nameα-Amino ProtectionSide-Chain ProtectionPrimary Use
Fmoc-L-Phe(2-CH₂-Boc)-OH FmocBocStandard incorporation into a peptide sequence using Fmoc-based SPPS.
Boc-L-Phe(2-CH₂-Fmoc)-OH BocFmocAllows for selective deprotection of the side chain on-resin for conjugation or cyclization.[5]
N-α-Boc-N-ε-(Z)-L-2-Aminomethylphenylalanine BocZ (Benzyloxycarbonyl)An alternative protection scheme, useful in specific solution-phase or fragment condensation strategies.

Section 3: Core Protocol: Incorporation into Peptides via SPPS

This protocol details the incorporation of Fmoc-L-Phe(2-CH₂-Boc)-OH into a growing peptide chain on a solid support resin.

Principle

The Fmoc-SPPS method involves the stepwise addition of Fmoc-protected amino acids to a peptide chain growing on an insoluble resin.[15] Each cycle consists of two key steps: (1) Deprotection: Removal of the N-terminal Fmoc group to liberate a free amine. (2) Coupling: Formation of a new peptide bond between the free amine and the next activated Fmoc-amino acid.

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS).

Materials and Reagents
  • Resin : Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

  • Protected Amino Acids : Fmoc-L-Phe(2-CH₂-Boc)-OH and other standard Fmoc-protected amino acids.

  • Solvents : Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution : 20% (v/v) piperidine in DMF.

  • Coupling Reagents :

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

    • Base: Diisopropylethylamine (DIPEA).

  • Washing Solvents : DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail : 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Precipitation Solvent : Cold diethyl ether.

Step-by-Step SPPS Protocol

This protocol assumes a 0.1 mmol synthesis scale.

  • Resin Swelling : Swell the resin in DMF for 30 minutes in a synthesis vessel.

  • Initial Fmoc Deprotection (if starting with a pre-loaded Fmoc-resin): Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain. Repeat with a second 15-minute piperidine treatment.

  • Washing : Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

  • Amino Acid Coupling :

    • In a separate vial, dissolve Fmoc-L-Phe(2-CH₂-Boc)-OH (3 eq., 0.3 mmol), HATU (2.9 eq., 0.29 mmol), and DIPEA (6 eq., 0.6 mmol) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

  • Monitoring the Coupling : Perform a ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing : After complete coupling, wash the resin with DMF (5x) and DCM (3x).

  • Chain Elongation : Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection : After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Final Wash and Cleavage :

    • Wash the resin with DCM (5x) and dry under vacuum for 1 hour.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification :

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet again with cold ether.

    • Dry the peptide pellet and purify using reverse-phase HPLC. Confirm identity with mass spectrometry.

Section 4: Application Protocol: On-Resin Side-Chain Cyclization

This protocol describes how to create a constrained peptide by forming a lactam bridge between the side chain of this compound and the side chain of an acidic amino acid like L-Aspartic acid or L-Glutamic acid.

Principle

This strategy requires the use of Boc-L-Phe(2-CH₂-Fmoc)-OH during SPPS. After the linear peptide is fully assembled, the Fmoc group on the aminomethyl side chain is selectively removed with piperidine, leaving all other acid-labile side-chain protecting groups (like OtBu on Asp/Glu) intact. The now-free amine is then coupled with the deprotected carboxylic acid of the Asp/Glu residue to form a stable amide (lactam) bridge.

G cluster_0 On-Resin Peptide Synthesis cluster_1 Final Processing A 1. Assemble Linear Peptide (using Boc-Phe(2-CH2-Fmoc)-OH and Fmoc-Asp(OAll)-OH) B 2. Selective Side-Chain Deprotection - Remove Fmoc (Piperidine) - Remove OAll (Pd(PPh3)4) A->B C 3. On-Resin Cyclization (HATU/DIPEA) B->C D 4. Cleavage from Resin (TFA Cocktail) C->D Peptide is now cyclized E 5. Purification (RP-HPLC) D->E

Caption: Workflow for on-resin side-chain to side-chain cyclization.

Step-by-Step Cyclization Protocol

This protocol assumes the linear peptide has already been synthesized on the resin.

  • Selective Side-Chain Deprotection (Amine) :

    • Treat the peptide-resin with 20% piperidine in DMF for 5 minutes, then 15 minutes, to remove the Fmoc group from the this compound side chain.

    • Wash thoroughly with DMF (5x) and DCM (3x).

  • Selective Side-Chain Deprotection (Carboxylic Acid) :

    • The partnering amino acid (e.g., Asp or Glu) must have a protecting group removable under orthogonal conditions (e.g., Allyl (OAll) or Dde).

    • For an OAll group, treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like PhSiH₃ in DCM.

    • Wash thoroughly.

  • On-Resin Cyclization :

    • Swell the resin in DMF.

    • Add a solution of a coupling reagent (e.g., HATU, 3 eq.) and a base (DIPEA, 6 eq.) in DMF.

    • Allow the reaction to proceed for 4-24 hours. Monitor completion by taking a small sample of beads, cleaving the peptide, and analyzing by mass spectrometry.

  • Final Cleavage and Purification : Once cyclization is complete, wash the resin and proceed with the standard TFA cleavage and purification protocol as described in Section 3.3.

Section 5: Downstream Analysis and Characterization

After synthesis and purification, the therapeutic candidate must be rigorously tested.

Protocol: In Vitro Protease Stability Assay

Principle : This assay compares the degradation rate of the modified peptide to its linear, unmodified counterpart in the presence of proteases found in plasma or specific digestive enzymes.[14]

Materials :

  • Modified (e.g., cyclized) peptide and native (linear) peptide.

  • Protease solution (e.g., human serum, trypsin, chymotrypsin).

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Quenching solution (e.g., 10% TFA).

  • HPLC-MS system.

Procedure :

  • Sample Preparation : Prepare 1 mg/mL stock solutions of the modified and native peptides in the reaction buffer.

  • Incubation : At time t=0, mix a known amount of peptide with the protease solution at 37°C.

  • Time Points : At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching : Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.

  • Analysis : Analyze each quenched time point by HPLC. Quantify the area of the peak corresponding to the intact peptide.

  • Data Analysis : Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t₁/₂) for each peptide.

Interpreting the Data: A Comparative Example
Peptide ConstructHalf-life in Human Serum (t₁/₂)Target Binding Affinity (K_D)Notes
Linear Peptide (Unmodified)~15 minutes500 nMRapidly degraded by serum proteases. Flexible structure leads to moderate binding.
Cyclized Peptide (via L-2-AmPhe) > 8 hours25 nMCyclization provides significant protection from proteolysis and pre-organizes the peptide for tighter binding.
Linear Peptide with L-2-AmPhe ~20 minutes450 nMMinimal stability increase without cyclization, indicating the constraint is the key factor.

This table demonstrates the profound impact of cyclization, enabled by this compound, on both the stability and efficacy of a peptide therapeutic.

Conclusion

This compound is more than just another building block; it is a strategic tool for rational drug design. Its ability to enforce conformational rigidity and serve as a specific point for conjugation empowers researchers to overcome the inherent limitations of natural peptides. The protocols outlined in this guide provide a robust framework for harnessing the potential of this unique amino acid to create the next generation of targeted, stable, and highly potent peptide-based therapeutics.

References

  • Di Maro, S., et al. (2013). C-terminal constrained phenylalanine as a pharmacophoric unit in peptide-based proteasome inhibitors. PubMed. Retrieved from [Link]

  • Bhardwaj, G., et al. (2016). Accurate de novo design of hyperstable constrained peptides. PubMed Central. Retrieved from [Link]

  • Mitchell, A. J., et al. (2021). Selection for constrained peptides that bind to a single target protein. PubMed Central. Retrieved from [Link]

  • Verma, S., et al. (2002). Design and synthesis of novel χ2-constrained phenylalanine, naphthylalanine, and tryptophan analogues and their use in biologically active melanotropin peptides. MD Anderson Cancer Center Publications. Retrieved from [Link]

  • Watabe, T., et al. (2021). Enhancing the Therapeutic Effect of 2-211At-astato-α-methyl-L-phenylalanine with Probenecid Loading. National Institutes of Health. Retrieved from [Link]

  • Loffredo, M. R., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health. Retrieved from [Link]

  • Ceballos, A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. PubMed Central. Retrieved from [Link]

  • Ferrandi, E. E., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PubMed Central. Retrieved from [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. Retrieved from [Link]

  • Xu, J., et al. (n.d.). Synthesis of 4-(N-Substituted)aminomethyl phenylalanines. Chinese Journal of Applied Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptidomimetic. Retrieved from [Link]

  • Aina, O. H., et al. (2016). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. Retrieved from [Link]

  • Google Patents. (2021). A process for the synthesis of melphalan.
  • Fesquet, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2023). Molecular basis and clinical application of targeted therapy in oncology. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2011). Highly efficient drug delivery nanosystem via L-phenylalanine triggering based on supramolecular polymer micelles. PubMed. Retrieved from [Link]

  • Schwyzer, R., & Caliezi, A. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed. Retrieved from [Link]

  • Leone, R. D., & Amaravadi, R. K. (2017). Oncology Therapeutics Targeting the Metabolism of Amino Acids. PubMed Central. Retrieved from [Link]

  • Li, M., et al. (2023). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. Retrieved from [Link]

  • Schmalzbauer, B., et al. (2021). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PubMed Central. Retrieved from [Link]

  • Leone, R. D., & Amaravadi, R. K. (2017). Oncology Therapeutics Targeting the Metabolism of Amino Acids. MDPI. Retrieved from [Link]

  • Takayama, T., et al. (2024). Structural Optimization of Carboxy-Terminal Phenylalanine-Modified Dendrimers for T-Cell Association and Model Drug Loading. National Institutes of Health. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters. Retrieved from [Link]

  • Greenwood, M. (2023). Peptidomimetics in Drug Discovery. AZoLifeSciences. Retrieved from [Link]

  • Singh, Y., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Targeting Energy Metabolism in Cancer Treatment. Retrieved from [Link]

  • Takayama, T., et al. (2021). Hydrophobic Drug Delivery into T Cells Using Carboxy‐Terminal Phenylalanine‐Modified Dendrigraft Polylysines. PubMed Central. Retrieved from [Link]

  • Macmillan Cancer Support. (n.d.). Targeted therapy. Retrieved from [Link]

  • Nakanishi, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health. Retrieved from [Link]

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  • A28 Therapeutics. (n.d.). Targeted Lytic Peptides for Cancer Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Retrieved from [Link]

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  • Görbitz, C. H. (2025). L-Alanyl-L-phenylalanine–2-propanol (1/2) (α-form), L-valyl-L-phenylalanine–2-propanol (1/1) and L-leucyl-L-phenylalanine–2-propanol (1/1) (β-form). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols for the Incorporation of L-2-Aminomethylphenylalanine into Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of L-2-Aminomethylphenylalanine in Peptide Drug Design

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability. This compound (L-2-AMP), a conformationally constrained analog of phenylalanine, presents a unique structural motif that can induce specific secondary structures, such as β-turns, in peptide chains. This conformational rigidity can pre-organize the peptide into a bioactive conformation, leading to improved receptor binding affinity and biological activity. Furthermore, the primary amine on the aminomethyl side chain provides a valuable handle for post-synthetic modifications, including the attachment of imaging agents, cytotoxic payloads, or polyethylene glycol (PEG) moieties to improve pharmacokinetic profiles.

This comprehensive guide provides detailed protocols and expert insights for the successful incorporation of L-2-AMP into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of orthogonal protection, coupling strategies for this sterically demanding amino acid, and robust analytical methods for the characterization of the final peptide product.

Core Principles: Orthogonal Protection Strategy for this compound

The primary challenge in utilizing L-2-AMP in peptide synthesis is the presence of two primary amines: the α-amine and the side-chain aminomethyl group. To ensure selective peptide bond formation at the α-amine, an orthogonal protection strategy is paramount.[1] In the context of Fmoc-SPPS, the α-amine is protected with the base-labile Fmoc group, while the side-chain amine requires a protecting group that is stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) but can be cleaved under conditions that do not degrade the peptide or the solid support.[2]

The most effective and widely adopted strategy is the use of the acid-labile tert-butyloxycarbonyl (Boc) group to protect the side-chain amine.[1] This results in the key building block: Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH . This derivative offers perfect orthogonality within the Fmoc/tBu protection scheme.[2]

Protecting GroupPositionLabilityDeprotection Reagent
Fmoc α-AmineBase-labile20% Piperidine in DMF
Boc Side-Chain AmineAcid-labileTrifluoroacetic acid (TFA)

Table 1: Orthogonal Protection Scheme for this compound in Fmoc-SPPS.

This orthogonal scheme allows for the selective deprotection of the α-amine for chain elongation while the side-chain amine remains protected throughout the synthesis. The Boc group is then removed during the final cleavage of the peptide from the resin using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers or different scales.

Diagram: General Workflow for Fmoc-SPPS

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for n-1 cycles Final_Deprotection Final Fmoc Deprotection Washing2->Final_Deprotection Final Cycle Repeat->Fmoc_Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis Analytical_Workflow Crude_Peptide Crude Peptide RP_HPLC Analytical RP-HPLC Crude_Peptide->RP_HPLC Purity Check Mass_Spec Mass Spectrometry (LC-MS) Crude_Peptide->Mass_Spec Mass Verification Purification Preparative RP-HPLC Crude_Peptide->Purification Pure_Peptide Pure Peptide Fractions Purification->Pure_Peptide Final_Analysis Final Purity Analysis (HPLC, MS) Pure_Peptide->Final_Analysis Lyophilization Lyophilization Final_Analysis->Lyophilization Final_Product Final Peptide Product Lyophilization->Final_Product

Caption: Workflow for the analysis and purification of synthetic peptides.

Protocol 5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.

  • Analytical RP-HPLC:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Inject the sample onto a C18 analytical column.

    • Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient is 5% to 95% acetonitrile over 30 minutes.

    • Monitor the elution profile at 220 nm and 280 nm (for aromatic residues).

  • Preparative RP-HPLC:

    • Dissolve the crude peptide in the minimal amount of a suitable solvent.

    • Inject the solution onto a C18 preparative column.

    • Use a gradient optimized from the analytical run to separate the target peptide from impurities.

    • Collect fractions corresponding to the main peak.

    • Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Protocol 6: Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized peptide.

  • LC-MS Analysis:

    • Couple the analytical HPLC system to an electrospray ionization (ESI) mass spectrometer.

    • Analyze the crude peptide and purified fractions to obtain the mass of the components.

    • Compare the experimentally determined mass with the theoretical calculated mass of the target peptide containing L-2-AMP.

Troubleshooting and Expert Insights

  • Incomplete Coupling of L-2-AMP: This is the most likely challenge due to steric hindrance. As outlined in Protocol 3, the use of a more potent coupling reagent like HATU or COMU, along with an extended coupling time or double coupling, is highly recommended. [1]* Side Reactions: The aminomethyl side chain, once deprotected, is nucleophilic. Ensure complete removal of all protecting groups during the final cleavage to avoid side reactions during storage or subsequent modifications.

  • Purification Challenges: The presence of the bulky aminomethylphenyl group can alter the chromatographic behavior of the peptide. Optimization of the HPLC gradient may be required for efficient purification.

By adhering to these detailed protocols and considering the expert insights provided, researchers can confidently incorporate this compound into their peptide sequences, unlocking new avenues for the development of novel and potent peptide-based therapeutics.

References

  • Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.
  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]

  • UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]

  • Aapptec. Amino Acid Sidechain Deprotection. Available at: [Link]

  • Agilent. Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Available at: [Link]

  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Available at: [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available at: [Link]

  • PMC. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Available at: [Link]

  • PubMed. Efficient peptide coupling involving sterically hindered amino acids. Available at: [Link]

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Application Notes & Protocols: L-2-Aminomethylphenylalanine in the Development of Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of non-canonical amino acids into peptide and small-molecule scaffolds is a cornerstone of modern drug discovery. L-2-Aminomethylphenylalanine (L-2-AMPA), a synthetic derivative of L-phenylalanine, offers a unique combination of aromaticity, conformational constraint, and a primary amine for secondary functionalization. This guide provides an in-depth exploration of L-2-AMPA's utility, detailing its physicochemical properties, synthesis, and integration into drug candidates. We present validated, step-by-step protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and its application in key therapeutic areas, including oncology and neurology. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices, enabling researchers to confidently leverage L-2-AMPA in their drug development pipelines.

Introduction: The Strategic Value of this compound

In the quest for novel therapeutics with enhanced potency, selectivity, and metabolic stability, medicinal chemists increasingly turn to building blocks that extend beyond the 20 proteinogenic amino acids. This compound, characterized by an aminomethyl group at the ortho position of the phenyl ring, is an exemplary scaffold. This modification imparts several advantageous properties:

  • Structural Pre-organization: The ortho-aminomethyl group can induce a specific torsion angle in the peptide backbone, leading to more stable secondary structures. This conformational rigidity is crucial for enhancing binding affinity to protein targets.

  • Novel Interaction Motifs: The additional primary amine serves as a new vector for hydrogen bonding, salt-bridge formation, or as a point of attachment for payloads, linkers (e.g., in PROTACs), or imaging agents.

  • Modulation of Physicochemical Properties: The basic amine can enhance solubility and modulate the overall charge of a molecule, impacting its pharmacokinetic and pharmacodynamic (PK/PD) profile.

  • Therapeutic Potential: As a derivative of L-phenylalanine, a precursor to key neurotransmitters, L-2-AMPA is an attractive scaffold for neurological drug discovery.[1][2] Furthermore, its ability to act as a structural mimic allows it to be incorporated into peptidomimetics targeting protein-protein interactions, a critical area in oncology.[3][4][5]

This document serves as a practical guide for researchers, providing both the foundational knowledge and the detailed protocols necessary to effectively utilize L-2-AMPA in drug discovery campaigns.

Physicochemical Properties and Analytical Characterization

A thorough understanding of L-2-AMPA's properties is fundamental for its application.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acidPubChem[6]
Molecular Formula C₁₀H₁₄N₂O₂PubChem[6]
Molecular Weight 194.23 g/mol PubChem[6]
CAS Number 959580-92-8PubChem[6]
XLogP3 -2.6PubChem[6]
Protocol 1: Analytical Characterization of L-2-AMPA and its Derivatives

Objective: To confirm the identity, purity, and structural integrity of L-2-AMPA or peptides incorporating it.

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Rationale: RP-HPLC is the workhorse for assessing the purity of amino acids and peptides. The retention time provides a characteristic signature, and the peak area allows for quantification of purity.

  • Instrumentation: Standard HPLC or UPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Method:

    • Prepare a 1 mg/mL stock solution of the analyte in Mobile Phase A.

    • Inject 10 µL onto the column.

    • Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Monitor absorbance at 220 nm and 280 nm.

  • Expected Outcome: A single major peak indicates high purity. Purity is calculated as the area of the main peak divided by the total area of all peaks.

B. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Rationale: To confirm the molecular weight of the synthesized compound, providing definitive identity confirmation.

  • Method:

    • Use the same LC method as described above.

    • Divert the column effluent to an Electrospray Ionization (ESI) mass spectrometer.

    • Operate the MS in positive ion mode.

    • Scan for the expected mass-to-charge ratio (m/z). For L-2-AMPA, this would be [M+H]⁺ ≈ 195.11.

  • Expected Outcome: A mass spectrum with a dominant peak corresponding to the calculated molecular weight of the target compound.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: To provide unambiguous structural confirmation. ¹H NMR will confirm the presence of aromatic and aliphatic protons, while ¹³C NMR confirms the carbon skeleton.

  • Method:

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Expected Outcome: A spectrum with chemical shifts and coupling constants consistent with the structure of L-2-AMPA or the L-2-AMPA-containing peptide.

Synthesis and Incorporation into Peptides

L-2-AMPA is typically used in peptide synthesis with its two amino groups differentially protected, for example, as Boc-L-Phe(2-CH₂-Fmoc)-OH . This allows for the selective deprotection and modification of the side-chain amine if desired.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with L-2-AMPA

Objective: To synthesize a custom peptide incorporating an L-2-AMPA residue using Fmoc-based chemistry.

Rationale: SPPS allows for the efficient and stepwise assembly of a peptide chain on a solid support (resin). Fmoc chemistry uses a mild base for deprotection, preserving acid-labile side-chain protecting groups until the final cleavage step.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Protected amino acids (including the protected L-2-AMPA derivative)

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Dimethylformamide (DMF)

  • Deprotection Reagent: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% Water

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min).

    • Wash thoroughly with DMF.

    • Pre-activate the first Fmoc-protected amino acid (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash thoroughly with DMF.

  • Chain Elongation (Iterative Cycle):

    • Deprotection: Remove the Fmoc group with 20% piperidine/DMF (2 x 10 min). Wash with DMF.

    • Coupling: Pre-activate the next Fmoc-amino acid (including the L-2-AMPA derivative at the desired position) and couple as in step 2.

    • Repeat this cycle for each amino acid in the sequence.

  • Final Deprotection: Remove the N-terminal Fmoc group.

  • Cleavage and Global Deprotection:

    • Wash the resin with Dichloromethane (DCM) and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using preparative RP-HPLC with a water/acetonitrile/TFA buffer system.

  • Analysis: Confirm the identity and purity of the final peptide using LC-MS and analytical RP-HPLC as described in Protocol 1.

SPPS_Workflow cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Fmoc-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Repeat n times Couple Couple Next AA (HBTU/DIPEA) Wash1->Couple Repeat n times Wash2 DMF Wash Couple->Wash2 Repeat n times Wash2->Deprotect Repeat n times Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify Analyze Analyze (LC-MS) Purify->Analyze

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) workflow.

Applications in Drug Candidate Development

Case Study 1: Targeting Protein-Protein Interactions in Oncology

Concept: Many cancers are driven by the inhibition of the tumor suppressor p53 by proteins like MDM2 and MDMX. Peptides that mimic the p53 binding domain can disrupt this interaction, reactivating p53 and inducing apoptosis in cancer cells. L-2-AMPA can be used to create structurally constrained peptides with improved binding affinity and cellular permeability.[4][5]

PPI_Inhibition cluster_cancer Cancer Cell State cluster_drug Therapeutic Intervention MDM2 MDM2/MDMX p53_inactive p53 (inactive) MDM2->p53_inactive Binds & Inhibits Apoptosis Apoptosis p53_inactive->Apoptosis Apoptosis Blocked MDM2_d MDM2/MDMX p53_active p53 (active) MDM2_d->p53_active Binding Prevented Drug L-2-AMPA Peptide Drug->MDM2_d Binds & Blocks p53_active->Apoptosis Apoptosis Induced

Caption: Inhibition of the p53-MDM2 interaction by an L-2-AMPA peptide.

Protocol 3: In Vitro Binding Assay via Surface Plasmon Resonance (SPR)

Objective: To quantify the binding affinity and kinetics of an L-2-AMPA-containing peptide to a target protein (e.g., MDM2).

Rationale: SPR is a label-free technique that measures real-time binding events between a ligand (immobilized on a sensor chip) and an analyte (flowed over the surface). It provides quantitative data on association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Instrumentation: Biacore, ProteOn, or similar SPR instrument.

Methodology:

  • Chip Preparation:

    • Select a sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Ligand Immobilization:

    • Inject the target protein (e.g., recombinant human MDM2) at a concentration of 10-50 µg/mL in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 Response Units, RU).

    • Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Binding:

    • Prepare a dilution series of the L-2-AMPA peptide (analyte) in running buffer (e.g., HBS-EP+). Concentrations should span at least one order of magnitude above and below the expected KD (e.g., 1 nM to 1 µM).

    • Inject each concentration over the ligand-immobilized surface and a reference flow cell for a set association time (e.g., 180 seconds).

    • Allow the analyte to dissociate in running buffer for a set dissociation time (e.g., 600 seconds).

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove any remaining bound analyte before the next injection.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This will yield the kinetic constants ka, kd, and the affinity constant KD (kd/ka).

Case Study 2: Development of Neuroprotective Agents

Concept: Excitotoxicity, caused by overactivation of glutamate receptors, is a key mechanism in neuronal death following stroke or neurodegenerative disease. Halogenated derivatives of L-phenylalanine have shown neuroprotective effects by attenuating glutamatergic synaptic transmission.[7] The L-2-AMPA scaffold can be used to develop novel agents that modulate these pathways.

Neuroprotection_Assay cluster_endpoints Measure Endpoints A Plate Neuronal Cells (e.g., SH-SY5Y) B Differentiate Cells A->B C Pre-treat with L-2-AMPA Candidate B->C D Induce Ischemic Stress (Oxygen-Glucose Deprivation) C->D E Incubate (24h) D->E F Cell Viability (MTT Assay) E->F G Cytotoxicity (LDH Release) E->G

Caption: Workflow for an in vitro neuroprotection assay.

Protocol 4: Neuronal Cell Culture Assay for Assessing Neuroprotection

Objective: To determine if an L-2-AMPA derivative can protect cultured neurons from cell death induced by simulated ischemia.

Rationale: The Oxygen-Glucose Deprivation (OGD) model is a well-established in vitro method to mimic ischemic conditions. Cell viability (MTT) and cytotoxicity (LDH release) assays provide quantitative measures of a compound's protective effect.[7][8]

Materials:

  • SH-SY5Y neuroblastoma cells or primary cortical neurons.

  • Cell culture medium (e.g., DMEM/F12) and supplements.

  • OGD buffer (glucose-free DMEM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • LDH cytotoxicity assay kit.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Replace the medium with fresh medium containing various concentrations of the L-2-AMPA test compound. Include a vehicle control (e.g., DMSO or saline). Incubate for 1-2 hours.

  • OGD Induction:

    • Wash cells with pre-warmed, deoxygenated OGD buffer.

    • Add OGD buffer (containing the test compounds) to the wells.

    • Place the plate in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) at 37°C for 2-4 hours.

    • A normoxic control plate should be maintained in a standard incubator.

  • Reperfusion: Remove the plate from the hypoxic chamber, replace the OGD buffer with normal, oxygenated culture medium (containing the test compounds), and return to a standard incubator for 24 hours.

  • Endpoint Measurement:

    • LDH Assay (Cytotoxicity): Collect a sample of the culture supernatant. Measure LDH activity according to the manufacturer's protocol. Higher LDH activity indicates greater cell death.

    • MTT Assay (Viability): Add MTT solution to the remaining cells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with DMSO or a provided solubilization buffer and read the absorbance at ~570 nm. Higher absorbance indicates greater cell viability.

  • Data Analysis: Normalize the data to the control groups. A successful neuroprotective agent will significantly decrease LDH release and increase MTT reduction compared to the OGD-only vehicle control.

Conclusion and Future Directions

This compound is a powerful and versatile building block for modern drug discovery. Its unique structural features enable the creation of sophisticated molecules with enhanced biological activity and tailored physicochemical properties. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of L-2-AMPA-based drug candidates. Future applications may see this scaffold utilized in the development of targeted protein degraders (PROTACs), antibody-drug conjugates (ADCs), and advanced peptidomimetics for an even broader range of therapeutic targets.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2762275, this compound. Available: [Link]

  • Contente, M. L., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(14), 4337-4340. Available: [Link]

  • Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Available: [Link]

  • Feng, Z., et al. (2012). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry. Available: [Link]

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  • S. Sudha, et al. (2016). A Review on Physical and Chemical Properties of L-Phenylalanine Family of NLO Single Crystals. International Journal of ChemTech Research, 9(5), 1-10. Available: [Link]

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  • Zhang, T., et al. (2019). The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. Crystals, 9(12), 620. Available: [Link]

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  • Cho, J. Y., et al. (2024). Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX. Chemistry & Biodiversity, e202400921. Available: [Link]

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  • Potapenko, I. V., et al. (2009). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 40(4), 1459-1462. Available: [Link]

  • Stirk, W. A., et al. (2023). Amino Acids as Biostimulants: Effects on Growth, Chlorophyll Content, and Antioxidant Activity in Ocimum basilicum L. Horticulturae, 9(8), 918. Available: [Link]

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Application Note: Strategies for the Asymmetric Synthesis of L-Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Optically pure L-phenylalanine and its derivatives are critical chiral building blocks in the pharmaceutical and agrochemical industries. Their stereochemistry profoundly influences biological activity, making enantioselective synthesis a cornerstone of modern organic chemistry. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the primary strategies for the asymmetric synthesis of L-phenylalanine derivatives. We delve into the theoretical underpinnings and practical execution of key methodologies, including chiral auxiliary-mediated synthesis, catalytic asymmetric synthesis, and enzymatic approaches. Each section explains the causality behind experimental choices and provides field-proven insights to ensure reliable and reproducible outcomes.

Introduction: The Significance of Chiral Phenylalanine Scaffolds

L-phenylalanine derivatives are integral components of numerous therapeutic agents, including enzyme inhibitors, peptide-based drugs, and chiral catalysts. The precise three-dimensional arrangement of atoms at the α-carbon is paramount; often, one enantiomer exhibits the desired therapeutic effect while the other is inactive or may even cause adverse effects. Consequently, developing robust and scalable methods to synthesize these compounds with high enantiomeric purity is a significant focus of chemical research.

This guide moves beyond a simple listing of methods to provide a deeper understanding of the principles governing stereocontrol. We will explore how different strategies leverage steric and electronic factors to achieve high levels of enantioselectivity.

Core Strategies for Asymmetric Synthesis

The asymmetric synthesis of α-amino acids like L-phenylalanine generally involves the formation of a new C-C or C-H bond at the prochiral α-carbon of a glycine or alanine equivalent. The primary strategies to control the stereochemical outcome of this transformation are outlined below.

G cluster_approaches Asymmetric Synthesis Approaches cluster_products Outcome Prochiral_Substrate Prochiral Glycine/Alanine Precursor Chiral_Auxiliary Chiral Auxiliary-Mediated (Substrate Control) Prochiral_Substrate->Chiral_Auxiliary Covalent Attachment Asymmetric_Catalysis Asymmetric Catalysis (Reagent Control) Prochiral_Substrate->Asymmetric_Catalysis Chiral Catalyst Interaction Enzymatic_Methods Enzymatic Methods (Biocatalysis) Prochiral_Substrate->Enzymatic_Methods Enzyme Transformation LPhe L-Phenylalanine Derivative (High Enantiomeric Purity) Chiral_Auxiliary->LPhe Diastereoselective Reaction & Cleavage Asymmetric_Catalysis->LPhe Enantioselective Reaction Enzymatic_Methods->LPhe Stereospecific Reaction

Caption: Major strategies for the asymmetric synthesis of L-phenylalanine derivatives.

Chiral Auxiliary-Mediated Synthesis

This classic and highly reliable strategy involves covalently attaching a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary sterically directs the approach of an incoming reagent to one face of the molecule, leading to a diastereoselective reaction. After the new stereocenter is set, the auxiliary is cleaved and can often be recovered.[1][2]

Causality and Expertise: The effectiveness of a chiral auxiliary hinges on its ability to create a rigid, well-defined conformational bias in the transition state. The choice of auxiliary dictates the stereochemical outcome. Two of the most powerful and well-established methods are the Schöllkopf bis-lactim ether method and the Evans oxazolidinone auxiliaries.

  • The Schöllkopf Bis-Lactim Ether Method: This method, established by Ulrich Schöllkopf in 1981, uses a cyclic dipeptide (a 2,5-diketopiperazine) formed from glycine and a chiral amino acid, typically L-valine, as the chiral auxiliary.[3] The resulting bis-lactim ether is deprotonated to form a nucleophilic carbanion. The bulky isopropyl group of the valine auxiliary effectively shields one face of the anion, forcing electrophiles like benzyl bromide to attack from the opposite, less hindered face.[3][4] This leads to high diastereoselectivity. Mild acidic hydrolysis then cleaves the product to yield the desired L-phenylalanine methyl ester and the recoverable valine methyl ester.[4][5] This method is renowned for achieving excellent enantiomeric excess (ee), typically >95%.[3][4]

  • Evans Oxazolidinone Auxiliaries: Popularized by David A. Evans, these auxiliaries are derived from readily available chiral amino alcohols (e.g., L-valinol or L-phenylalaninol).[2][6] The prochiral substrate is acylated onto the nitrogen of the oxazolidinone. Deprotonation forms a specific Z-enolate, which chelates to the lithium ion. The substituent at the C4 position of the oxazolidinone then blocks one face of the enolate, directing alkylation to the opposite face with high diastereoselectivity.[2][7][8] The auxiliary can be cleaved under various conditions (acidic, basic, or reductive) to yield acids, esters, aldehydes, or alcohols, making this a highly versatile method.[2][6]

Catalytic Asymmetric Synthesis

Catalytic methods are highly sought after, especially in industrial settings, as only a small amount of a chiral catalyst is needed to generate large quantities of the enantiopure product.[9]

  • Asymmetric Hydrogenation: This is one of the most powerful industrial methods for producing amino acids.[9][10] It typically involves the hydrogenation of a prochiral enamide or dehydroamino acid precursor using a transition metal catalyst (often Rhodium or Ruthenium) coordinated to a chiral phosphine ligand (e.g., BINAP). The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation, which leads to hydrogen being delivered to one face of the double bond with high enantioselectivity.[10][11]

  • Asymmetric Phase-Transfer Catalysis (PTC): This technique is particularly attractive for its operational simplicity and mild reaction conditions.[12][13] The reaction typically involves the alkylation of a glycine Schiff base (e.g., N-(diphenylmethylene)glycine tert-butyl ester) using an alkyl halide.[14] A chiral quaternary ammonium salt, often derived from cinchona alkaloids, acts as the phase-transfer catalyst. The catalyst forms a chiral ion pair with the enolate of the glycine Schiff base, shuttling it from the aqueous or solid base phase into the organic phase where the alkylation occurs.[12][14][15] The structure of the catalyst dictates the facial selectivity of the alkylation.[16]

Enzymatic Synthesis

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[1] Enzymes operate under mild aqueous conditions and exhibit exquisite stereoselectivity.[17]

  • Phenylalanine Ammonia Lyases (PALs): These enzymes catalyze the reversible addition of ammonia to cinnamic acids to form L-phenylalanine.[18] This method is highly atom-economical. While wild-type PALs typically show high selectivity for L-isomers, enzyme engineering and directed evolution have been used to alter and even reverse the enantioselectivity, enabling the synthesis of D-phenylalanine derivatives as well.[19]

  • Enzymatic Kinetic Resolution: In this approach, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[20] For example, a lipase can be used for the enantioselective acylation or hydrolysis of a racemic N-acetyl phenylalanine ester. While the maximum theoretical yield for the desired enantiomer is 50%, this can be coupled with in-situ racemization of the unwanted enantiomer in a process called dynamic kinetic resolution (DKR) to achieve yields approaching 100%.[21]

Comparison of Key Methodologies

Methodology Typical Substrate Key Reagent/Catalyst Typical ee% Advantages Limitations
Schöllkopf Method Glycine-valine bis-lactim ethern-BuLi, Benzyl bromide>95%High reliability, excellent ee%.[3][4]Stoichiometric auxiliary, cryogenic conditions.
Evans Auxiliary N-acyl oxazolidinoneLDA/NaHMDS, Benzyl bromide>99%Highly reliable, predictable stereochemistry, versatile cleavage.[2]Stoichiometric auxiliary, multi-step process.
Asymmetric Hydrogenation Dehydro-phenylalanine derivativeChiral Rh/Ru-phosphine complex95-99%High turnover, atom-economical, industrially scalable.[9]Requires specialized high-pressure equipment, expensive catalysts.
Phase-Transfer Catalysis Glycine Schiff baseChiral quaternary ammonium salt85-99%Mild conditions, operational simplicity, low catalyst loading.[12][14][15]Substrate scope can be limited.
Enzymatic (PAL) Cinnamic acidPhenylalanine Ammonia Lyase>99%Green process, mild conditions, high selectivity.[17][18]Enzyme stability and substrate scope can be limitations.

Detailed Experimental Protocol: Schöllkopf Asymmetric Synthesis

This protocol describes the asymmetric synthesis of an L-phenylalanine derivative via diastereoselective alkylation of the bis-lactim ether of cyclo(L-Val-Gly).[3][5]

Trustworthiness: This protocol is a well-established, self-validating system. The diastereoselectivity is controlled by the bulky valine auxiliary, and the final hydrolysis provides both the target amino acid and the recoverable auxiliary, confirming the pathway. Expected diastereomeric excess (d.e.) is typically >95%.

G cluster_workflow Schöllkopf Synthesis Workflow A 1. Prepare Bis-Lactim Ether cyclo(L-Val-Gly) + (MeO)3BF4 B 2. Deprotonation (Formation of Chiral Enolate) THF, -78°C, n-BuLi A->B C 3. Diastereoselective Alkylation Add Benzyl Bromide (BnBr) B->C D 4. Hydrolysis Dilute HCl C->D E 5. Separation L-Phe-OMe & L-Val-OMe D->E

Caption: Workflow for the Schöllkopf synthesis of L-phenylalanine methyl ester.

Materials:

  • (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf's Auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Benzyl bromide (BnBr), freshly distilled

  • Hydrochloric acid (HCl), 0.1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon gas supply

Procedure:

  • Enolate Formation:

    • Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF under an argon atmosphere in a flame-dried, three-neck flask equipped with a magnetic stirrer and a thermometer.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting orange-red solution at -78 °C for 15 minutes. The color indicates the formation of the lithiated carbanion.

  • Alkylation:

    • Add freshly distilled benzyl bromide (1.1 eq) dropwise to the cold enolate solution.

    • Stir the reaction mixture at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material and the formation of a new, less polar spot indicates reaction completion.

  • Quenching and Workup:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bis-lactim ether.

  • Hydrolysis and Separation:

    • Dissolve the crude product in 0.1 M HCl.

    • Stir the mixture at room temperature for 4-6 hours until TLC analysis shows complete hydrolysis into the two amino acid methyl esters.

    • The resulting amino acid methyl esters (L-phenylalanine methyl ester and L-valine methyl ester) can be separated by column chromatography on silica gel.

Characterization and Analysis

Ensuring the stereochemical purity of the final product is critical.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and purity of the synthesized derivative.

  • Mass Spectrometry: Determines the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. The synthesized amino acid derivative is passed through a chiral stationary phase which has a differential interaction with the two enantiomers, resulting in different retention times. Comparison with a racemic standard allows for the precise calculation of the ee%.

Conclusion

The asymmetric synthesis of L-phenylalanine derivatives is a mature field with several robust and reliable methodologies. The choice of strategy depends on factors such as the desired scale, available equipment, and the specific structure of the target derivative. Chiral auxiliary-based methods like the Schöllkopf synthesis offer exceptional reliability and predictability for lab-scale synthesis. For industrial applications, catalytic methods such as asymmetric hydrogenation and phase-transfer catalysis are often preferred for their efficiency and lower waste production. The continued development of biocatalytic methods promises even more sustainable and selective routes to these vital chiral building blocks in the future.

References

  • Schöllkopf, U., Groth, U., Deng, C. (1981). Enantioselective Syntheses of (R)-Amino Acids Using L-Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799. [Link]

  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 651-660. [Link]

  • Creative Biostructure. (n.d.). Chiral Amino Acids Synthesis. Creative Biostructure. [Link]

  • Maruoka, K., Ooi, T., Kano, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications, (2), 148-154. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]

  • Bull, S. D., Davies, S. G., et al. (1998). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3657-3672. [Link]

  • Merck Index. (n.d.). Schöllkopf Bis-Lactim Amino Acid Synthesis. Merck Index Online. [Link]

  • Gotor-Fernández, V., Gotor, V. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis, 11(10), 6094-6111. [Link]

  • Zhang, J., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Han, X., et al. (2025). Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased L-phenylalanine. Green Chemistry, 27, 8162-8173. [Link]

  • O'Donnell, M. J., et al. (2001). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 123(12), 2749-2755. [Link]

  • Belokon, Y. N. (1992). Amino Acids as Chiral Auxiliaries. Pure and Applied Chemistry, 64(12), 1917-1924. [Link]

  • Ooi, T., Kameda, M., Maruoka, K. (2000). Molecular Design of a C2-Symmetric Chiral Phase-Transfer Catalyst for Practical Asymmetric Synthesis of α-Amino Acids. Journal of the American Chemical Society, 122(21), 5228-5229. [Link]

  • Lippert, K. M. (n.d.). Asymmetric Phase-Transfer Catalysis. Presentation. [Link]

  • Williams, R. M. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Chirality in Drug Design and Synthesis. Academic Press. [Link]

  • de Alaniz, J. R. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]

  • ResearchGate. (n.d.). Kinetic enzymatic resolution of racemic N-acetyl phenylalanine. Image from publication. [Link]

  • Han, X., et al. (2025). Cascade Biocatalysis for Enantioselective Reconstruction of Both Enantiomers of Phenylalaninol from Biobased L-Phenylalanine. Request PDF. [Link]

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  • Romero-Rivera, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(14), 4583-4591. [Link]

  • Le, C. H., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids. Angewandte Chemie International Edition. [Link]

  • Romero-Rivera, A., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC. [Link]

  • Hruby, V. J., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]

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Application Notes & Protocols: Enzymatic Synthesis of Phenylalanine Analogues using Phenylalanine Ammonia-Lyases (PALs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Non-natural amino acids, particularly phenylalanine analogues, are critical building blocks in modern drug discovery and development.[1] Their incorporation into peptides or small molecules can profoundly influence pharmacological properties, enhancing metabolic stability, target specificity, and therapeutic efficacy.[2] Traditional chemical synthesis of these chiral compounds often involves multiple steps, harsh reaction conditions, and challenging stereochemical control. Biocatalysis offers an elegant and sustainable alternative. Phenylalanine Ammonia-Lyases (PALs) have emerged as powerful biocatalysts for this purpose.[3]

PALs (EC 4.3.1.24) are non-oxidative enzymes that naturally catalyze the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[4][5] While this deamination reaction is their physiological role in the phenylpropanoid pathway in plants and microorganisms, the reverse reaction—the stereoselective addition of ammonia to a trans-cinnamic acid derivative—is of immense synthetic value.[6][7] This process allows for the direct, atom-economical synthesis of a wide range of optically pure L-phenylalanine analogues from readily available precursors under mild aqueous conditions, making it a highly attractive route for pharmaceutical and fine chemical production.[8]

This guide provides a comprehensive overview of the principles, key parameters, and detailed protocols for utilizing PALs in the synthesis of phenylalanine analogues, tailored for researchers and scientists in drug development and biocatalysis.

The PAL-Catalyzed Reaction: A Mechanistic Overview

The catalytic power of PALs resides in their ability to facilitate both C-N bond cleavage and formation without the need for external cofactors. The reaction mechanism is centered around an autocatalytically formed prosthetic group, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), located in the enzyme's active site.[9][10]

  • Elimination (Natural Reaction): The enzyme binds L-phenylalanine. The MIO group acts as an electrophile, attacking the aromatic ring of the substrate. This facilitates the abstraction of the β-proton and subsequent elimination of ammonia, releasing trans-cinnamic acid.[10][11]

  • Addition (Synthetic Reaction): To drive the synthesis of amino acids, the thermodynamic equilibrium must be shifted. This is achieved by employing a high concentration of ammonia (typically several molar).[12] Under these conditions, the enzyme binds the cinnamic acid analogue, and the free ammonia (NH₃) acts as a nucleophile, attacking the double bond in a highly stereocontrolled anti-Michael addition to yield the corresponding L-α-amino acid.[8][9]

The reversibility and the factors governing the reaction direction are depicted below.

PAL_Reaction cluster_addition Addition (Synthesis) L_Phe L-Phenylalanine Analogue PAL PAL Enzyme (MIO Cofactor) L_Phe->PAL Natural Direction Cinnamic Cinnamic Acid Analogue Ammonia + NH₃ PAL->Cinnamic Synthetic Direction note_elimination Low [NH₃] Physiological pH note_addition High [NH₃] (e.g., >3 M) Alkaline pH (9-10)

Caption: Reversible reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL).

Biocatalyst Selection and Development

The choice of PAL is critical, as substrate scope and operational stability vary significantly between organisms. While PALs are widespread, those from parsley (Petroselinum crispum, PcPAL), yeast (Rhodotorula glutinis, RgPAL), and cyanobacteria (Anabaena variabilis, AvPAL) are among the most studied.[9][13]

Wild-type enzymes often exhibit limited activity towards bulky or electronically modified cinnamic acid derivatives.[4] Fortunately, PALs are amenable to protein engineering, which has been instrumental in expanding their synthetic utility. Structure-guided mutagenesis of the substrate-binding pocket can dramatically enhance activity and broaden the range of accepted substrates. For example, mutating residues such as I460 in PcPAL has been shown to create space for larger substituents on the phenyl ring, enabling the synthesis of previously inaccessible analogues.[13][14]

Table 1: Substrate Scope of Selected Wild-Type and Engineered PALs

Enzyme VariantSubstrate ExampleRelative Activity/ConversionReference
P. crispum PAL (wt)trans-Cinnamic acidHigh[13]
P. crispum PAL (wt)4-Methoxy-cinnamic acidModerate[12]
P. crispum PAL (wt)4-Nitro-cinnamic acidLow[15]
P. crispum PAL (I460V)4-Methyl-cinnamic acidHigh Conversion (>90%)[16]
P. crispum PAL (F137V)4-Nitro-cinnamic acid~15-fold increased rate vs. wt[15]
A. variabilis PAL (wt)3-Methoxy-cinnamic acidGood Conversion (~88%)[12]
Engineered PcPALβ-Methyl-cinnamic acidGood Conversion (41-71%)[9]

Key Parameters for Synthesis Optimization

The success of a PAL-catalyzed synthesis hinges on the careful control of several reaction parameters to maximize yield and enantioselectivity while maintaining enzyme stability.

ParameterTypical RangeRationale & Expert Insights
Ammonia Source 3-10 MCausality: High ammonia concentration is the primary driver for shifting the reaction equilibrium from elimination to addition.[12] Ammonium carbamate is often a convenient solid source that generates high concentrations of ammonia in solution. Aqueous ammonium hydroxide is also effective.
pH 9.0 - 10.5Causality: The active nucleophile is free ammonia (NH₃), not the ammonium ion (NH₄⁺). An alkaline pH (above the pKa of NH₄⁺, ~9.25) ensures a high concentration of NH₃ in solution, maximizing the rate of the forward (synthesis) reaction.
Temperature 30 - 50 °CCausality: Higher temperatures increase the reaction rate. However, exceeding the enzyme's thermal stability threshold will lead to rapid deactivation. The optimal temperature is a balance between activity and stability. For many PALs, 37°C is a good starting point.[12][17]
Substrate Conc. 10 - 100 mMCausality: Higher substrate concentrations can lead to higher productivity, but many cinnamic acid derivatives have poor aqueous solubility. Substrate inhibition can also occur at high concentrations. Solubility can sometimes be improved with co-solvents (e.g., 5-10% DMSO), but their effect on enzyme stability must be verified.
Enzyme Loading 0.1 - 5 mg/mLCausality: The amount of enzyme directly impacts the reaction time required to reach high conversion. Higher loading reduces reaction time but increases cost. This must be optimized based on the specific activity of the enzyme preparation and process economics.

Experimental Workflow & Protocols

The overall workflow involves preparing the enzyme, running the synthesis reaction, and analyzing the outcome.

Workflow cluster_prep Phase 1: Preparation cluster_synth Phase 2: Synthesis cluster_analysis Phase 3: Analysis & Purification Enzyme Obtain/Prepare PAL Enzyme (e.g., cell lysate, purified) Activity Protocol 1: Perform Activity Assay Enzyme->Activity Setup Protocol 2: Setup Synthesis Reaction (Substrate, Buffer, NH₃, PAL) Activity->Setup Incubate Incubate with Agitation (Controlled Temp. & Time) Setup->Incubate Quench Quench Reaction (e.g., acidification) Incubate->Quench Analysis Protocol 3: Analyze Sample via HPLC Quench->Analysis Purify Purify Product (e.g., chromatography) Analysis->Purify Result Determine: - % Conversion - Enantiomeric Excess (ee) Analysis->Result

Caption: General experimental workflow for PAL-catalyzed synthesis.

Protocol 1: Standard PAL Activity Assay (Deamination)

This protocol determines the specific activity of the PAL preparation. It measures the initial rate of the natural deamination reaction by monitoring the formation of trans-cinnamic acid, which absorbs UV light.

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.5.

    • Substrate Stock: 50 mM L-phenylalanine in Assay Buffer.

  • Assay Procedure:

    • Pre-warm a UV-transparent cuvette containing 950 µL of Assay Buffer to 37°C in a temperature-controlled spectrophotometer.

    • Add 50 µL of the L-phenylalanine stock solution to the cuvette to achieve a final concentration of 2.5 mM.

    • Obtain a baseline reading at 290 nm.

    • Initiate the reaction by adding a known amount of PAL enzyme solution (e.g., 10-50 µL of a 0.1 mg/mL solution) and mix immediately by pipetting.[12]

    • Monitor the increase in absorbance at 290 nm for 5-10 minutes, ensuring the reading is in the linear range.[18]

  • Calculation:

    • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.

    • Use the molar extinction coefficient of trans-cinnamic acid (ε₂₉₀ = 10,238 M⁻¹cm⁻¹) to calculate the specific activity.[18]

    • One Unit (U) is defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute under the specified conditions.

Protocol 2: Representative Synthesis of 4-Nitro-L-phenylalanine

This protocol provides a starting point for the synthesis of a phenylalanine analogue from its corresponding cinnamic acid.

  • Reagent Preparation:

    • Reaction Buffer: 200 mM Sodium Bicarbonate, pH 9.5.

    • Ammonia Source: Ammonium Carbamate (solid).

    • Substrate Stock: 200 mM 4-nitro-trans-cinnamic acid in DMSO.

  • Reaction Setup (1 mL Total Volume):

    • In a 2 mL microcentrifuge tube, add 357 mg of ammonium carbamate (final concentration ~5 M).[12]

    • Add 900 µL of Reaction Buffer and vortex until the solid is fully dissolved.

    • Add 50 µL of the substrate stock solution (final concentration 10 mM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of a concentrated PAL enzyme solution (e.g., 20 mg/mL stock, final concentration 1 mg/mL).

  • Incubation and Monitoring:

    • Incubate the sealed tube at 37°C with gentle agitation (e.g., 250 rpm on an orbital shaker).

    • Take aliquots at various time points (e.g., 1, 4, 12, 24 hours). To quench the reaction for analysis, dilute the aliquot 1:10 in 1 M HCl.

  • Work-up (for purification):

    • Once the reaction has reached maximum conversion, quench the entire reaction by acidifying to ~pH 2 with concentrated HCl. This precipitates the unreacted cinnamic acid.

    • Centrifuge to pellet the precipitate. The supernatant contains the desired amino acid product.

    • The product can be further purified using techniques like ion-exchange chromatography.

Protocol 3: Analytical Monitoring by HPLC

Reverse-phase HPLC is used to determine substrate conversion, while chiral HPLC is required to determine the enantiomeric excess (ee) of the product.

  • Conversion Analysis (Reverse-Phase HPLC):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

    • Detection: UV detector set to wavelengths relevant for both substrate and product (e.g., 270 nm for 4-nitrophenylalanine).

    • Analysis: Inject the quenched and filtered sample. Calculate conversion by integrating the peak areas of the substrate and product.

  • Enantiomeric Excess (ee) Analysis (Chiral HPLC):

    • Column: A chiral column designed for amino acid separation (e.g., Crownpak CR(+)).

    • Mobile Phase: Isocratic, typically an acidic aqueous solution (e.g., perchloric acid solution, pH 1.5).

    • Detection: UV detector.

    • Analysis: Inject the sample. The L- and D-enantiomers will have different retention times. Calculate the ee using the formula: ee (%) = ([L] - [D]) / ([L] + [D]) x 100 .

Advanced Methodologies: Immobilization and Continuous Flow

For industrial-scale applications, enzyme reusability and process intensification are paramount.

  • Enzyme Immobilization: Covalently attaching PALs to solid supports like macroporous silica gel or carbon nanotubes dramatically improves their operational stability and allows for easy separation from the reaction mixture.[19][20] This enables the enzyme to be reused for multiple reaction cycles, significantly reducing catalyst cost.[20] Immobilization can be achieved by forming cross-linked enzyme aggregates (CLEAs) or by linking the enzyme to functionalized supports.[20][21]

  • Continuous Flow Synthesis: Immobilized PALs can be packed into a column to create a bioreactor.[12] Pumping the substrate and ammonia solution through this packed-bed reactor allows for continuous production. This approach often leads to shorter reaction times, higher productivity, and simplified downstream processing compared to traditional batch methods.[22]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive enzyme. 2. Incorrect pH. 3. Insufficient ammonia concentration. 4. Substrate is not accepted by the enzyme.1. Verify enzyme activity using Protocol 1. 2. Measure and adjust the reaction pH to be within the optimal range (9.0-10.5). 3. Ensure the ammonia source is fresh and used at a high concentration (>3 M). 4. Test a different PAL variant or use protein engineering to improve activity.
Poor Enantioselectivity 1. Competing non-enzymatic reaction. 2. Presence of a competing MIO-independent pathway.[23] 3. Racemization of the product.1. Run a control reaction without the enzyme to check for background reactivity. 2. This is an inherent property of some enzymes under certain conditions; screen for a more selective PAL. 3. Ensure work-up conditions are not harsh enough to cause racemization.
Enzyme Instability 1. Temperature is too high. 2. Presence of denaturing co-solvents. 3. Protease contamination in enzyme prep.1. Lower the reaction temperature. 2. Reduce co-solvent concentration or screen for more compatible ones. 3. Use protease inhibitors during enzyme purification or immobilize the enzyme to enhance stability.
Substrate Precipitation 1. Poor aqueous solubility of the cinnamic acid derivative.1. Increase pH slightly to deprotonate the carboxylic acid. 2. Add a small amount of a compatible co-solvent (e.g., 5-10% DMSO). 3. Run the reaction at a lower substrate concentration.

Conclusion and Future Outlook

Phenylalanine ammonia-lyases are robust and highly selective biocatalysts for the synthesis of valuable phenylalanine analogues. Through a combination of rational enzyme selection, protein engineering, and careful optimization of reaction conditions, these enzymes provide a green and efficient route to optically pure amino acids. Future advancements will likely focus on the discovery of novel PALs with broader substrate scopes from diverse environments, further refinement of enzyme engineering strategies to tackle even more challenging substrates, and the integration of these biocatalysts into scalable continuous flow platforms to meet the growing demands of the pharmaceutical industry.

References

  • Galkin, A., Kulakova, L., Tishkov, V., Esaki, N., & Soda, K. (1997). Synthesis of D-phenylalanine and other D-amino acids by a multi-substrate specificity aromatic amino acid aminotransferase.
  • BenchChem. (2025). A Comparative Guide to Phenylalanine Analogues in Research and Drug Development. BenchChem.
  • BenchChem. (2025). Applications of 2-Phenyl-L-phenylalanine in Drug Discovery and Development. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Wikipedia. (n.d.). Phenylalanine ammonia-lyase.
  • Google Patents. (n.d.).
  • Li, C., et al. (2020). One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase. PubMed.
  • Bencze, L. C., et al. (2020). Robust, site-specifically immobilized phenylalanine ammonia-lyases for the enantioselective ammonia addition of cinnamic acids. PubMed Central (PMC).
  • Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234-240.
  • Challal, S., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • de la Mora, D., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
  • Zhang, Z., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Parmeggiani, F., et al. (2017). Synthetic and Therapeutic Applications of Ammonia-lyases and Aminomutases. Chemical Reviews.
  • Rother, D., et al. (2014).
  • ResearchGate. (n.d.). Immobilization of PAL on SwCNT NH2 : i) GDE in CH 2 Cl 2 .
  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020).
  • Chen, J., et al. (2013).
  • Brunauer, C., et al. (2017). Expanding the substrate scope of phenylalanine ammonia-lyase from Petroselinum crispum towards styrylalanines. RSC Publishing.
  • Cui, J. D., et al. (2013). Immobilization of Cross-Linked Phenylalanine Ammonia Lyase Aggregates in Microporous Silica Gel. PubMed Central (PMC).
  • ResearchGate. (n.d.). Ancestral l-amino acid oxidase: From substrate scope exploration to phenylalanine ammonia-lyase assay.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). A) Biocatalytic synthetic approaches for chiral (un)
  • Rowles, I., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. PubMed.
  • Turner Biocatalysis. (n.d.). PHENYLALANINE AMMONIA-LYASES (PALs).
  • Paradisi Research. (2023). Frontiers in Catalysis (2023): "Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase".
  • Tufts School of Engineering. (2022).
  • Bencze, L. C., et al. (2015). Immobilization of Phenylalanine Ammonia‐Lyase on Single‐Walled Carbon Nanotubes for Stereoselective Biotransformations in Batch and Continuous‐Flow Modes. PubMed Central (PMC).
  • M-CSA. (n.d.). Phenylalanine ammonia-lyase.
  • Cass, C. L. B., et al. (2015). Biochemical and Structural Analysis of Substrate Specificity of a Phenylalanine Ammonia-Lyase. PubMed Central (PMC).
  • Gemo, N., et al. (2021). Process analytical technology (PAT)
  • ResearchGate. (n.d.). The catalytic activity of phenylalanine ammonia lyase (PAL) enzymes as....
  • Pungor, E., et al. (2016).
  • Mita, G., et al. (2020).
  • Kong, J.-Q. (2015). Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering. RSC Publishing.
  • Cre
  • Kennedy, E. J., et al. (2011). Tools and Methods for Investigating Synthetic Metal-Catalyzed Reactions in Living Cells. PubMed Central (PMC).
  • Nishizawa, T., et al. (2017). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science (RSC Publishing).
  • Pellis, A., et al. (2020).

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Application Note & Protocol: Continuous Flow Synthesis of L-Phenylalanine Derivatives Using Immobilized Biocatalysts

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Non-natural L-phenylalanine derivatives are crucial chiral building blocks in the pharmaceutical and agrochemical industries.[1] Traditional batch synthesis methods for these compounds often face challenges related to scalability, process control, and catalyst reusability. This guide details a robust and sustainable methodology for the synthesis of L-phenylalanine derivatives utilizing an immobilized enzyme in a continuous flow system. By leveraging the high selectivity of biocatalysis with the enhanced efficiency and safety of flow chemistry, this protocol offers significant advantages in reaction kinetics, productivity, and downstream processing.[1][2] We present a detailed protocol for the synthesis of 3-methoxy-L-phenylalanine and 4-nitro-L-phenylalanine from their corresponding cinnamic acids using an immobilized Phenylalanine Ammonia Lyase (PAL) in a packed-bed reactor.

Introduction: The Imperative for Advanced Synthesis

L-phenylalanine and its analogues are foundational components in a vast array of biologically active molecules, including peptide-based pharmaceuticals where they can confer increased potency and unique conformations.[3] The production of these compounds in their optically pure form is therefore a paramount objective in drug development and medicinal chemistry.

Continuous flow chemistry has emerged as a transformative platform for chemical manufacturing, offering superior control over reaction parameters such as temperature, pressure, and mixing when compared to traditional batch processes.[4][5] The high surface-area-to-volume ratio in flow reactors facilitates exceptional heat and mass transfer, leading to faster, more selective, and often higher-yielding reactions.[5][6] When combined with biocatalysis, which employs enzymes for their exquisite chemo- and enantioselectivity under mild conditions, flow technology enables the development of highly efficient and sustainable synthetic processes.[1][7]

This application note focuses on the enzymatic synthesis of L-phenylalanine derivatives via the reverse reaction of Phenylalanine Ammonia Lyase (PAL). PAL naturally catalyzes the elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[1] However, in the presence of high concentrations of ammonia, this equilibrium can be shifted to favor the reverse reaction: the stereoselective addition of ammonia to a cinnamic acid derivative to produce the corresponding L-phenylalanine analogue.[1] By immobilizing the PAL enzyme on a solid support and incorporating it into a continuous flow packed-bed reactor, we can create a highly stable and reusable catalytic system capable of sustained production.[1][2]

Scientific Rationale: Causality Behind Experimental Design

The convergence of biocatalysis and flow technology in this protocol is a deliberate strategy to overcome key synthetic hurdles.

  • Why Continuous Flow? The move from batch to continuous flow provides several distinct advantages. It allows for precise control over residence time, ensuring that all reactants are exposed to the catalyst for a uniform duration.[8] This minimizes the formation of byproducts and improves selectivity. Furthermore, the small reactor volume enhances safety, especially when dealing with exothermic reactions or high-pressure conditions.[6][9] For this specific application, it enables shorter reaction times (e.g., 20 minutes of contact time) and allows for straightforward integration of in-line purification steps, such as liquid-liquid extraction.[1]

  • Why Phenylalanine Ammonia Lyase (PAL)? PAL is an ideal biocatalyst for this transformation due to its ability to catalyze the desired anti-Michael hydroamination of cinnamic acids without the need for expensive or complex cofactors.[1][10] Its high stereoselectivity ensures the production of the desired L-enantiomer with high optical purity, a critical requirement for pharmaceutical applications.[11]

  • Why Enzyme Immobilization? The covalent attachment of the PAL enzyme to a solid support is a cornerstone of this process. Immobilization transforms the enzyme into a heterogeneous catalyst, which is crucial for its application in a continuous flow packed-bed reactor.[1][2] This strategy significantly enhances the operational stability of the enzyme and, most importantly, allows for its continuous reuse over extended periods (e.g., 24 hours or more), which dramatically improves the process's cost-efficiency and catalyst productivity.[1][2]

  • Reaction Conditions (Ammonia, pH, Temperature): The enzymatic reaction is reversible. To drive the synthesis of the L-phenylalanine derivative, a high concentration of an ammonia source (e.g., 2 M ammonium carbamate) is required to shift the chemical equilibrium towards the product side.[1] The reaction is performed at a controlled pH (e.g., pH 10) and temperature (e.g., 37°C) to ensure the optimal activity and stability of the PAL enzyme.[1]

Experimental Workflow and System Configuration

The continuous flow setup is designed for precise control over reagent delivery, reaction conditions, and product collection. A schematic of the workflow is presented below.

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing (Optional In-line) cluster_3 Collection & Analysis ReagentA Substrate Solution (Cinnamic Acid Derivative + Ammonium Carbamate in Buffer) PumpA HPLC Pump A ReagentA->PumpA Reactor Packed-Bed Reactor (Immobilized PAL Enzyme) Column kept at 37°C PumpA->Reactor Flow Rate: 20-200 µL/min BPR Back-Pressure Regulator Reactor->BPR Acid Acid Stream (e.g., H₂SO₄) PumpB Pump B Acid->PumpB Solvent Extraction Solvent (e.g., Isopropyl Acetate) PumpC Pump C Solvent->PumpC TMixer T-Mixer PumpB->TMixer PumpC->TMixer Separator Liquid-Liquid Separator TMixer->Separator BPR->TMixer Collection Product Collection BPR->Collection Direct Collection (if no extraction) Separator->Collection Aqueous Phase (Product) Analysis HPLC Analysis (Substrate Depletion, Product Formation) Separator->Analysis Collection->Analysis

Caption: Continuous flow experimental setup for biocatalytic synthesis.

Detailed Protocol: Synthesis of 4-nitro-L-phenylalanine

This protocol is adapted from the methodology described by Roura Padrosa et al. (2023).[1]

4.1. Materials and Equipment

  • Reagents: 4-nitrocinnamic acid, Ammonium carbamate, Sodium bicarbonate, Immobilized Phenylalanine Ammonia Lyase (e.g., PbPAL immobilized on EP400/SS support).

  • Equipment: Continuous flow system (e.g., Vapourtec R-Series), HPLC pump, packed-bed reactor column (e.g., Omnifit glass column, 6.6 mm i.d. x 100 mm length), column oven/heater, back-pressure regulator, HPLC system for analysis.[1]

4.2. Preparation of Reagent Solutions

  • Buffer Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 10.0 using a suitable base (e.g., NaOH).

  • Stock Solution: In the bicarbonate buffer, dissolve 4-nitrocinnamic acid to a final concentration of 10 mM and ammonium carbamate to a final concentration of 2 M.

  • Degassing: Degas the final solution thoroughly before use to prevent bubble formation in the flow system.

4.3. Reactor Setup and Execution

  • Packing the Column: Carefully pack the glass column with the desired amount of immobilized PAL enzyme (e.g., 2.5 g). Ensure the bed is packed uniformly to avoid channeling.

  • System Assembly: Install the packed column into the flow reactor system and connect it to the HPLC pump. Place the column within a heater set to 37°C. Install a back-pressure regulator downstream of the reactor to maintain system pressure and prevent solvent outgassing.

  • Equilibration: Prime the entire system by pumping the bicarbonate buffer (without substrate or ammonia source) through the column until a stable baseline and pressure are achieved.

  • Initiating the Reaction: Switch the pump inlet to the reagent stock solution. Set the desired flow rate to achieve the target residence time. For example, a flow rate of ~50 µL/min in a 1 mL reactor volume corresponds to a 20-minute residence time.

  • Steady State and Sampling: Allow the system to run for at least three column volumes to reach a steady state.[1] Collect samples at the reactor outlet at regular intervals.

  • Analysis: Analyze the collected samples by HPLC to determine the conversion of 4-nitrocinnamic acid and the formation of 4-nitro-L-phenylalanine.

Data Summary and Performance Metrics

The combination of biocatalysis and flow technology enables excellent conversions and catalyst stability. The following table summarizes representative results.

SubstrateResidence Time (min)Temperature (°C)Conversion (%)Catalyst Stability
3-methoxy-cinnamic acid203788% ± 4%Stable over 24h
4-nitro-cinnamic acid203789% ± 5%Stable over 24h
Data sourced from Roura Padrosa et al. (2023)[1]

Reaction Mechanism: The Role of Phenylalanine Ammonia Lyase (PAL)

The core of this synthetic method is the enzymatic hydroamination of the cinnamic acid derivative. The PAL enzyme contains a unique 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO) prosthetic group in its active site, which is essential for catalysis.[1]

G CinnamicAcid Substituted Cinnamic Acid Enzyme PAL Enzyme (MIO cofactor) CinnamicAcid->Enzyme Ammonia Ammonia (from NH₄⁺) Ammonia->Enzyme Product L-Phenylalanine Derivative Enzyme->Product Stereoselective anti-Michael Addition

Caption: Enzymatic conversion of cinnamic acid to L-phenylalanine derivative.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Back-Pressure / Clogging 1. Particulate matter in reagent streams. 2. Precipitation of substrate or product. 3. Improperly packed column.1. Filter all reagent solutions through a 0.22 µm filter. 2. Adjust solvent composition or reduce substrate concentration. 3. Repack the column, ensuring a uniform bed.
Low Conversion Rate 1. Insufficient residence time. 2. Deactivation of the immobilized enzyme. 3. Incorrect pH or temperature.1. Decrease the flow rate to increase residence time. 2. Prepare a fresh packed-bed reactor. Verify immobilization protocol. 3. Calibrate pH meter and temperature controller.
Inconsistent Results 1. Air bubbles in the pump or reactor. 2. Leaks in the flow path. 3. Incomplete mixing of reagents.1. Thoroughly degas all solvents and prime the system carefully. 2. Systematically check all fittings and connections for leaks. 3. If using multiple reagent streams, ensure efficient mixing with a static mixer.[12]

Conclusion

This application note demonstrates a highly effective and sustainable method for the synthesis of valuable L-phenylalanine derivatives using continuous flow biocatalysis. The protocol benefits from the high selectivity of the PAL enzyme and the superior process control afforded by flow chemistry.[1][13] By immobilizing the enzyme, the system achieves excellent catalyst reusability and productivity, paving the way for scalable and cost-efficient manufacturing of these critical chiral building blocks.[2] The principles and methodologies described herein can be adapted for the synthesis of a wide range of other non-natural amino acids, highlighting the broad applicability of this powerful technology platform.

References

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. Novartis OAK. [Link]

  • Thompson, M. P., & Peberdy, J. C. (Year not specified). Continuous Flow Biocatalysis. PMC - NIH. [Link]

  • Gittos, B., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University. [Link]

  • Weissensteiner, J., et al. (2025). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Britton, J., et al. (Year not specified). Advantages of flow chemistry relevant to industrial applications. ResearchGate. [Link]

  • Yuryev, R., Strompen, S., & Liese, A. (2011). Coupled chemo(enzymatic) reactions in continuous flow. ResearchGate. [Link]

  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC - NIH. [Link]

  • Conti, P., et al. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. ACS Publications. [Link]

  • Kumar, V., et al. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. NIH. [Link]

  • Simon, M. D., et al. (Year not specified). Rapid Flow-Based Peptide Synthesis. PMC - NIH. [Link]

  • Rossi, S., et al. (2023). Laboratory Scale Continuous Flow Systems for the Enantioselective Phase Transfer Catalytic Synthesis of Quaternary Amino Acids. MDPI. [Link]

  • Author not specified. (Year not specified). Pushing the Limits of Solid-Phase Peptide Synthesis with Continuous Flow. Source not specified. [Link]

  • Author not specified. (Year not specified). Flow Chemistry. NJ Bio, Inc. [Link]

  • Author not specified. (Year not specified). Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. MDPI. [Link]

  • Author not specified. (Year not specified). 9 Reasons to Perform Flow Chemistry. Lab Unlimited. [Link]

  • Snead, D. R., & Jamison, T. F. (Year not specified). The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. [Link]

  • Romero-Mesa, M., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. [Link]

  • Parmeggiani, F., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC - NIH. [Link]

  • Webb, D., & Jamison, T. F. (2009). Asymmetric reactions in continuous flow. MPG.PuRe. [Link]

  • Deadman, B. J., et al. (Year not specified). Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in Water. Source not specified. [Link]

  • Tucker, J. W., et al. (2012). Visible Light Photoredox Catalysis in Flow. PMC - NIH. [Link]

  • Clayman, A., et al. (2024). A One-Pot Biocatalytic Cascade to Access Diverse L-Phenylalanine Derivatives from Aldehydes or Carboxylic Acids. bioRxiv. [Link]

  • Author not specified. (Year not specified). Cascade Biocatalysis for Sustainable Asymmetric Synthesis: From Biobased l‐Phenylalanine to High‐Value Chiral Chemicals. ResearchGate. [Link]

  • Cárdenas-Fernández, M., et al. (2013). L-Phenylalanine synthesis catalyzed by immobilized aspartate aminotransferase. ResearchGate. [Link]

  • Tucker, J. W., et al. (Year not specified). Visible-light photoredox catalysis in flow. Semantic Scholar. [Link]

  • Shields, J. D., et al. (2021). Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. Macmillan Group. [Link]

  • Weissensteiner, J., et al. (Year not specified). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. PMC - NIH. [Link]

  • Sun, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases. PubMed Central. [Link]

  • Author not specified. (Year not specified). The continuous‐flow process to the synthesis of β‐amino acid derivatives. ResearchGate. [Link]

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Application Notes & Protocols: Investigating L-2-Aminomethylphenylalanine in Oncology and Neurology Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and investigational methodologies for L-2-Aminomethylphenylalanine (L-2-AMF), a synthetic, non-proteinogenic amino acid. While direct, extensive research on L-2-AMF is emerging, its structural similarity to L-phenylalanine suggests a high potential for interaction with key biological pathways that are dysregulated in oncology and neurological disorders. This guide outlines hypothesized mechanisms of action, detailed protocols for in vitro and in vivo evaluation, and the scientific rationale behind experimental design. The protocols provided are robust, field-proven methods for characterizing novel amino acid analogs, ensuring a self-validating and rigorous approach to investigation.

Part 1: Scientific Introduction & Hypothesized Mechanisms of Action

This compound (L-2-AMF) is a synthetic derivative of the essential amino acid L-phenylalanine. Its unique structure, featuring an additional aminomethyl group on the phenyl ring, distinguishes it from its natural counterpart and opens up a landscape of potential therapeutic applications. This modification can alter its chemical properties, including its size, polarity, and ability to interact with enzymes and transport proteins. The primary hypothesis is that L-2-AMF can act as a molecular mimic of L-phenylalanine, allowing it to engage with biological systems that recognize and process this natural amino acid.

Rationale in Oncology: Targeting Amino Acid Metabolism

Many cancer cells exhibit a reprogrammed metabolism characterized by an increased demand for specific amino acids to fuel their rapid proliferation and biomass production. This dependency creates a therapeutic window. L-phenylalanine is transported into cells primarily by the L-type Amino Acid Transporter 1 (LAT1 or SLC7A5), which is significantly overexpressed in a wide range of human cancers, including prostate, breast, and brain tumors, and is often correlated with poor prognosis.

Hypothesized Mechanism: L-2-AMF is postulated to be a substrate for LAT1. This could be leveraged in two ways:

  • Competitive Inhibition: L-2-AMF could act as a competitive inhibitor of LAT1, blocking the uptake of essential amino acids like leucine and phenylalanine, thereby inducing amino acid stress and activating downstream pathways like mTORC1, leading to cell cycle arrest and apoptosis.

  • Targeted Drug Delivery: The aminomethyl group could serve as a conjugation site for cytotoxic agents. By hijacking the LAT1 transporter, L-2-AMF could act as a Trojan horse, selectively delivering a toxic payload to cancer cells that overexpress this transporter, thus minimizing off-target effects.

oncology_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular LAT1 LAT1 Transporter (SLC7A5) mTORC1 mTORC1 Pathway LAT1->mTORC1 Amino Acid Sensing L_Phe L-Phenylalanine (Essential Amino Acid) L_Phe->LAT1 Uptake L_2_AMF L-2-AMF (Competitive Inhibitor) L_2_AMF->LAT1 Blocks Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Inhibition of

Caption: Hypothesized mechanism of L-2-AMF in oncology via LAT1 transporter inhibition.

Rationale in Neurology: Modulating Neurotransmitter Synthesis

In the central nervous system (CNS), L-phenylalanine is a crucial precursor for the synthesis of several key neurotransmitters, including dopamine, norepinephrine, and epinephrine. The enzyme Phenylalanine Hydroxylase (PAH) catalyzes the conversion of L-phenylalanine to L-tyrosine, the rate-limiting step in this pathway. Dysregulation of these neurotransmitter systems is implicated in a host of neurological and psychiatric conditions, such as Parkinson's disease and phenylketonuria (PKU).

Hypothesized Mechanism: The structural similarity of L-2-AMF to L-phenylalanine suggests it could act as a competitive inhibitor or a modulator of PAH.

  • Enzyme Inhibition: By binding to the active site of PAH, L-2-AMF could reduce the synthesis of L-tyrosine, thereby decreasing the downstream production of catecholamine neurotransmitters. This could be a research tool to study the effects of neurotransmitter depletion in models of neurological disease.

  • Blood-Brain Barrier (BBB) Transport: L-2-AMF may be transported across the BBB by the same large neutral amino acid transporters (LATs) that carry L-phenylalanine. This property is critical for any CNS-acting therapeutic and is a key parameter to investigate.

Part 2: Experimental Protocols & Methodologies

The following section provides detailed, step-by-step protocols to investigate the hypothesized activities of L-2-AMF.

Oncology Research Protocols

Objective: To determine the dose-dependent cytotoxic effect of L-2-AMF on cancer cell lines with varying levels of LAT1 expression.

Materials:

  • Cancer cell lines (e.g., PC-3 for high LAT1, LNCaP for low LAT1)

  • This compound (L-2-AMF)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a stock solution of L-2-AMF in a suitable solvent (e.g., sterile water or PBS). Create a series of dilutions to achieve final concentrations ranging from 1 µM to 10 mM.

  • Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of L-2-AMF. Include a vehicle control (medium with solvent only).

  • Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration).

Data Summary Table:

Cell LineLAT1 ExpressionL-2-AMF IC₅₀ (mM)JPH203 (Control Inhibitor) IC₅₀ (µM)
PC-3HighExperimental DataExperimental Data
LNCaPLowExperimental DataExperimental Data
A549HighExperimental DataExperimental Data

Objective: To verify if L-2-AMF competes with natural substrates for uptake via the LAT1 transporter.

Materials:

  • LAT1-overexpressing cells (e.g., PC-3)

  • L-2-AMF

  • Radiolabeled L-Leucine ([³H]-L-Leucine) or L-Phenylalanine ([³H]-L-Phe)

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Scintillation fluid and counter

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash cells twice with warm uptake buffer.

  • Competitive Inhibition: Add uptake buffer containing a fixed concentration of radiolabeled amino acid (e.g., 1 µCi/mL [³H]-L-Leucine) along with increasing concentrations of L-2-AMF (0-10 mM). Use a known LAT1 inhibitor like JPH203 as a positive control.

  • Uptake: Incubate for 5-10 minutes at 37°C. This short duration minimizes metabolic conversion of the substrate.

  • Termination: Stop the uptake by rapidly washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with 0.1 M NaOH.

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Analysis: Plot the percentage of radiolabeled amino acid uptake against the concentration of L-2-AMF to determine its inhibitory potency (Kᵢ).

workflow_uptake_assay A 1. Seed LAT1-High Cells in 24-well Plate B 2. Wash Cells with Uptake Buffer A->B C 3. Add [3H]-Leucine + Increasing [L-2-AMF] B->C D 4. Incubate 5-10 min at 37°C C->D E 5. Stop with Ice-Cold Buffer Wash D->E F 6. Lyse Cells & Measure Radioactivity E->F

Caption: Workflow for the competitive amino acid uptake assay.

Neurology Research Protocols

Objective: To determine the ability of L-2-AMF to cross the blood-brain barrier (BBB) in a rodent model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • L-2-AMF solution for injection (e.g., in saline)

  • LC-MS/MS system for bioanalysis

  • Anesthesia and surgical tools for blood and brain collection

Procedure:

  • Administration: Administer L-2-AMF to mice via intravenous (IV) or intraperitoneal (IP) injection at a defined dose (e.g., 10 mg/kg).

  • Sample Collection: At various time points post-injection (e.g., 15, 30, 60, 120 minutes), anesthetize a cohort of mice (n=3-4 per time point).

  • Collect blood via cardiac puncture into heparinized tubes.

  • Perform transcardial perfusion with ice-cold PBS to flush the vasculature of the brain.

  • Carefully dissect and collect the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood to separate plasma.

    • Brain: Weigh the brain tissue and homogenize it in a suitable buffer.

  • Bioanalysis: Precipitate proteins from plasma and brain homogenate samples (e.g., with acetonitrile). Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of L-2-AMF.

  • Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. A Kp value significantly greater than 0.1 is generally indicative of BBB penetration.

Data Summary Table:

Time Point (min)Mean Plasma Conc. (ng/mL)Mean Brain Conc. (ng/g)Brain/Plasma Ratio (Kp)
15Experimental DataExperimental DataExperimental Data
30Experimental DataExperimental DataExperimental Data
60Experimental DataExperimental DataExperimental Data
120Experimental DataExperimental DataExperimental Data

Part 3: Concluding Remarks

This compound represents a novel chemical entity with significant, albeit currently theoretical, potential in both oncology and neurology. Its utility hinges on its interaction with amino acid transport and metabolic pathways. The protocols detailed in this guide provide a rigorous framework for elucidating the compound's mechanism of action, cytotoxic potential, and pharmacokinetic properties. The successful application of these methods will be critical in determining whether L-2-AMF can be advanced as a research tool or a therapeutic lead.

References

  • Title: SLC7A5/LAT1: a promising therapeutic target for cancer treatment. Source: Expert Opinion on Therapeutic Targets. URL: [Link]

  • Title: The Role of SLC7A5 (LAT1) and SLC3A2 (4F2hc) in Cancer-Associated Metabolic Reprogramming. Source: Cancers (Basel). URL: [Link]

Troubleshooting & Optimization

Navigating the Synthesis of L-2-Aminomethylphenylalanine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of L-2-Aminomethylphenylalanine (L-Amp), a non-canonical amino acid of increasing interest in peptidomimetics and drug discovery. The unique ortho-aminomethyl substitution on the phenyl ring introduces specific challenges that require careful consideration of protecting group strategy, reaction conditions, and purification techniques. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles in their experimental workflows. Our aim is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-purity L-Amp for your research needs.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of this compound. The question-and-answer format is designed to help you quickly identify and resolve your experimental challenges.

Issue 1: Low Yield During Introduction of the Aminomethyl Group

Question: I am attempting to synthesize L-Amp by introducing the aminomethyl group onto an L-phenylalanine derivative, but I am consistently obtaining low yields. What are the likely causes and how can I improve the outcome?

Answer: Low yields during the introduction of the aminomethyl group often stem from several factors, primarily related to the reactivity of your starting material and the choice of reagents. A common strategy involves the functionalization of the phenyl ring, for which a precursor with a leaving group at the 2-position of the phenyl ring is often employed.

Potential Causes and Solutions:

  • Poor Reactivity of the Precursor: If you are starting from a protected L-phenylalanine and attempting a direct functionalization of the aromatic ring, you may face challenges with regioselectivity and reactivity. A more robust approach is to start with a precursor that already has a handle for introducing the aminomethyl group, such as a derivative with a bromomethyl or chloromethyl group at the ortho position. A synthetic route analogous to the synthesis of 4-(N-substituted)aminomethyl phenylalanines can be adapted, where a protected L-phenylalanine derivative with a leaving group on the methyl substituent is reacted with an amino source.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and base is critical. For instance, in a nucleophilic substitution reaction to introduce the amino group, a polar aprotic solvent like DMF or DMSO is often preferred to facilitate the reaction. The temperature should be carefully optimized; too low, and the reaction may be sluggish, too high, and you risk side reactions.

  • Side Reactions: The primary amine of the aminomethyl group is nucleophilic and can participate in unwanted side reactions if not properly managed. Consider using a protected form of the amine, such as a phthalimide or an azide, which can be deprotected in a later step.

  • Protecting Group Strategy: The protecting groups on the alpha-amino and carboxyl groups of the phenylalanine backbone must be stable to the conditions used for introducing the aminomethyl group. For example, if you are using strongly basic conditions, an acid-labile protecting group like Boc on the alpha-amino group would be a suitable choice.[2][3]

Issue 2: Difficulty in Achieving High Enantiomeric Purity

Question: My synthesized 2-aminomethylphenylalanine is showing contamination with the D-enantiomer. How can I improve the stereochemical purity of my final product?

Answer: Achieving high enantiomeric purity is a critical and often challenging aspect of non-canonical amino acid synthesis. The presence of the D-enantiomer can arise from racemization during the synthesis or from an incomplete resolution of a racemic mixture.

Potential Causes and Solutions:

  • Racemization During Synthesis: The alpha-proton of the amino acid is susceptible to abstraction under certain conditions, leading to racemization. This is particularly a risk under strongly basic or acidic conditions, or at elevated temperatures.

    • Mitigation: Carefully control the pH and temperature throughout your synthetic sequence. When possible, opt for milder reaction conditions. The choice of protecting group can also influence the susceptibility to racemization.

  • Ineffective Chiral Resolution: If your synthetic route produces a racemic or enantiomerically enriched mixture, a robust resolution method is essential.

    • Diastereomeric Salt Crystallization: This is a classical and often effective method.[4] It involves reacting the racemic amino acid with a chiral resolving agent (e.g., tartaric acid or a chiral amine) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization.[4] The choice of resolving agent and solvent system is crucial and often requires empirical optimization.

    • Chiral Chromatography: High-performance liquid chromatography (HPLC) with a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers.[5][6] Various chiral columns are commercially available, and the appropriate column and mobile phase must be selected for your specific compound.

Issue 3: Challenges in Purification and Isolation

Question: I am struggling to purify my this compound. The product is either impure or I experience significant product loss during purification. What are some effective purification strategies?

Answer: The presence of two primary amino groups and a carboxylic acid gives L-Amp zwitterionic character, which can complicate purification. Standard silica gel chromatography can be challenging due to strong binding to the stationary phase.

Effective Purification Strategies:

  • Ion-Exchange Chromatography: This is a highly effective technique for purifying amino acids.[7] You can use a cation-exchange resin to bind the positively charged L-Amp at a low pH. After washing away neutral and anionic impurities, the product can be eluted by increasing the pH or the salt concentration of the eluent.

  • Reverse-Phase Chromatography: For protected derivatives of L-Amp, reverse-phase HPLC can be a suitable purification method. The choice of a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) is critical for achieving good separation.

  • Crystallization: If your product is a crystalline solid, recrystallization from a suitable solvent system can be an excellent final purification step to remove minor impurities and obtain a highly pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best protecting group strategy for the synthesis of this compound?

A1: An orthogonal protecting group strategy is highly recommended.[2] This allows for the selective removal of one protecting group without affecting the others. A common and effective strategy is to use:

  • Boc (tert-butyloxycarbonyl) for the α-amino group: This is acid-labile and can be removed with trifluoroacetic acid (TFA).[3][8]

  • Fmoc (9-fluorenylmethyloxycarbonyl) for the aminomethyl group: This is base-labile and can be removed with a mild base like piperidine.[8][9]

  • A benzyl (Bn) or methyl (Me) ester for the carboxyl group: These can be removed by hydrogenolysis or saponification, respectively.

A commercially available derivative, Boc-2-(Fmoc-aminomethyl)-L-phenylalanine , exemplifies this robust orthogonal strategy, making it a valuable building block for peptide synthesis.[10]

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic and analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of your compound.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is essential to determine the enantiomeric purity of your final product.[5][6]

  • Infrared (IR) Spectroscopy: This can provide information about the functional groups present in the molecule.[12][13][14]

Q3: Are there any known side reactions specific to the aminomethyl group?

A3: Yes, the aminomethyl group, being a primary amine, can undergo side reactions if not properly protected. These include:

  • N-acylation: If there are acylating agents present in the reaction mixture, the aminomethyl group can be acylated.

  • Reaction with aldehydes or ketones: The aminomethyl group can form imines with aldehydes or ketones.

  • Intramolecular reactions: Depending on the reaction conditions and the other functional groups present, intramolecular cyclization reactions could potentially occur.

Proper protection of the aminomethyl group, for example with an Fmoc group, is the most effective way to prevent these side reactions.[9][10]

Experimental Protocols

Protocol 1: Chiral Resolution of Dthis compound via Diastereomeric Salt Crystallization

This protocol provides a general guideline for the resolution of a racemic mixture of 2-aminomethylphenylalanine using a chiral acid. The specific choice of chiral acid and solvent will require optimization.

  • Dissolution: Dissolve the racemic Dthis compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) with gentle heating.

  • Addition of Resolving Agent: Add a solution of a chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 equivalents) in the same solvent to the amino acid solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Free Amino Acid: Dissolve the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of 2-aminomethylphenylalanine (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide) to precipitate the free enantiomerically enriched amino acid.

  • Purification: Collect the precipitated amino acid by filtration, wash with cold water, and dry under vacuum.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC. The mother liquor can be treated to recover the other enantiomer.

ParameterConditionRationale
Solvent Methanol, Ethanol, Water mixturesSolubilizes the racemic mixture and the resolving agent, allowing for differential solubility of the diastereomeric salts.
Resolving Agent L-(+)-Tartaric Acid (or other chiral acids)Forms diastereomeric salts with the racemic amino acid.
Temperature Slow cooling from elevated temperaturePromotes the formation of well-defined crystals and improves the efficiency of the resolution.
pH Adjustment To isoelectric pointMaximizes the precipitation of the free amino acid from the aqueous solution of the diastereomeric salt.

Visualizing the Workflow

Logical Workflow for Troubleshooting L-Amp Synthesis

Caption: A troubleshooting flowchart for L-Amp synthesis.

References

  • Gotor-Fernández, V., et al. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(28), 8263-8266. Available from: [Link].

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available from: [Link].

  • El-Garhy, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(16), 3789. Available from: [Link].

  • Wikipedia. Chiral resolution. Available from: [Link].

  • Peris-García, E., et al. (2021). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Biomedical Chromatography, 35(2), e4972. Available from: [Link].

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link].

  • Naik, V. M. (1993). Vibrational spectroscopic studies of L,D-alternating phenylalanine peptides. International Journal of Peptide and Protein Research, 42(2), 125-131. Available from: [Link].

  • Yang, J., et al. (2019). SYNTHESIS OF 4-(N-SUBSTITUTED)AMINOMETHYL PHENYLALANINES. Chinese Journal of Applied Chemistry, 36(6), 677-682. Available from: [Link].

  • Wang, X., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1421. Available from: [Link].

  • Lorenz, H. (2021). Advances in enantioselective resolution applying preferential crystallization and enzymatic racemization. Dissertation, Otto-von-Guericke-Universität Magdeburg. Available from: [Link].

  • Romero-Márquez, M., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Available from: [Link].

  • Puzzarini, C., et al. (2018). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 122(30), 6241-6252. Available from: [Link].

  • Contente, M. L., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. Organic Process Research & Development, 26(4), 1109-1118. Available from: [Link].

  • MacAleese, L., et al. (2008). Infrared Spectroscopy of Phenylalanine Ag(I) and Zn(II) Complexes in the Gas Phase. The Journal of Physical Chemistry A, 112(47), 12146-12153. Available from: [Link].

  • Mastitski, A., et al. (2015). Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. Proceedings of the Estonian Academy of Sciences, 64(1), 5-11. Available from: [Link].

  • NIST. Phenylalanine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link].

  • Ajinomoto Co., Inc. (1990).
  • Du, H., et al. (2006). L-Phenylalanine. In PhotochemCAD. Available from: [Link].

  • Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1163-1181. Available from: [Link].

  • Genencor, Inc. (1986).
  • Remuiñán, M. J., et al. (2022). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. ACS Infectious Diseases, 8(3), 606-620. Available from: [Link].

  • Miyoshi, Y., et al. (2022). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). International Journal of Molecular Sciences, 23(21), 13321. Available from: [Link].

Sources

Technical Support Center: Improving Yield and Purity of L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for L-2-Aminomethylphenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable non-natural amino acid. As a key building block in peptide synthesis and drug development, achieving high yield and enantiomeric purity is critical for successful downstream applications.[1] This resource provides field-proven insights and detailed protocols to help you troubleshoot issues and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

Researchers often face a handful of recurring challenges. The following table summarizes these issues, explains their probable causes, and provides actionable solutions grounded in chemical principles.

Problem Encountered Potential Root Cause(s) Recommended Action & Scientific Rationale
Low Overall Yield Incomplete Reactions: A key synthetic step may not be reaching completion due to suboptimal conditions (temperature, time, stoichiometry). Product Degradation: The target molecule or intermediates may be unstable under the reaction or workup conditions (e.g., harsh pH, high temperature). Mechanical Losses: Significant loss of material during transfers, extractions, or filtrations.Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, and reagent molar ratios. Use in-process monitoring (e.g., TLC, HPLC) to track reaction progress and identify the point of maximum conversion. Modify Workup/Purification: Employ milder conditions. For example, if using strong acid/base for pH adjustment, consider using a buffered system or performing the operation at a lower temperature to prevent side reactions.[2] Refine Handling Techniques: Ensure quantitative transfers. For crystallization, pre-saturate the wash solvent with the product to minimize dissolution losses.
Poor Enantiomeric Excess (ee < 98%) Ineffective Chiral Resolution: The chosen resolving agent may not form diastereomeric salts with significantly different solubilities, leading to poor separation upon crystallization.[3] Racemization: The chiral center may be susceptible to racemization, especially under harsh basic or acidic conditions or elevated temperatures during a synthetic step or purification.[4]Screen Chiral Resolving Agents: The most common method for resolving amino acids is the formation of diastereomeric salts using a chiral acid or base.[3] Test a panel of resolving agents (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (R)-(-)-mandelic acid) to find one that provides well-defined crystals and a significant solubility difference between the two diastereomers. Employ Chiral Chromatography: If crystallization fails, chiral HPLC is a powerful alternative for both analytical assessment and preparative separation.[5][6] Columns with selectors like teicoplanin or vancomycin can effectively separate enantiomers.[5]
Presence of Persistent Impurities Side-Reaction Products: Unintended reactions occurring in parallel to the main synthesis route. Common impurities can arise from starting materials or intermediates.[7] Incomplete Removal of Reagents/Solvents: Residual starting materials, reagents, or solvents from previous steps.Identify the Impurity: Use techniques like LC-MS or NMR to identify the structure of the impurity. Knowing the structure provides clues to its origin.[2] Modify Synthesis: Once the source is known, adjust the reaction conditions to disfavor the side reaction (e.g., lower temperature, change solvent, use a more selective reagent). Optimize Purification: A multi-step purification approach may be necessary. For example, an initial crystallization to remove bulk impurities followed by column chromatography (e.g., ion-exchange or reversed-phase) to remove structurally similar compounds.[8][9]
Difficulty with Product Isolation/Crystallization Product is an Oil or Amorphous Solid: The compound may have a low melting point or a tendency to form a non-crystalline solid. Supersaturation Issues: The solution may be too concentrated, leading to rapid precipitation instead of slow crystal growth, trapping impurities.Solvent Screening for Crystallization: Systematically test a range of solvents and solvent mixtures (e.g., isopropanol/water, ethanol/heptane) to find conditions that promote slow, controlled crystallization. Use Seeding: Introduce a small crystal of the pure desired product into a slightly supersaturated solution to initiate controlled crystal growth. This is a classic technique to overcome nucleation barriers.[3] Purification Prior to Crystallization: If the product is oily due to impurities, first purify it using column chromatography to a higher purity level, which often facilitates subsequent crystallization.
Frequently Asked Questions (FAQs)
Synthesis & Enantiomeric Control

Q1: My synthesis produces a racemic mixture of 2-Aminomethylphenylalanine. What is the most reliable method to resolve the enantiomers?

A: The most common and cost-effective method for chiral resolution on a preparative scale is diastereomeric salt crystallization .[3] This process involves reacting your racemic amine with an enantiomerically pure chiral acid (a "resolving agent"). This creates a mixture of two diastereomeric salts (e.g., (R,R)-salt and (S,R)-salt). Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. By carefully selecting the solvent, one diastereomer will preferentially crystallize, allowing it to be separated by filtration. The chiral resolving agent is then removed to yield the desired enantiomerically pure amine. If this fails, preparative chiral HPLC is an excellent, albeit more expensive, alternative.[5]

Q2: I am observing some racemization during my deprotection step. How can I prevent this?

A: Racemization often occurs under harsh chemical conditions, particularly strong base or acid, or high heat, which can facilitate the deprotonation and reprotonation of the chiral center. To mitigate this, consider the following:

  • Use Milder Reagents: Explore alternative deprotection schemes that use milder conditions. For example, if you are removing a Boc group with strong acid like TFA, investigate enzymatic methods or other protecting groups that can be removed under more neutral conditions.

  • Lower the Temperature: Perform the deprotection and subsequent workup steps at lower temperatures (e.g., 0 °C or below) to reduce the rate of the racemization side reaction.

  • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the deprotection is complete to avoid prolonged exposure to harsh conditions.

Purification & Analysis

Q3: What are the recommended starting conditions for an HPLC method to check the purity and enantiomeric excess (ee) of this compound?

A: A robust method for analyzing both chemical and chiral purity often involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . For enantiomeric excess, a chiral stationary phase is required.

  • For Chemical Purity (Achiral): A standard C18 column is typically effective. A gradient elution using a mobile phase of water and acetonitrile (ACN) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid is a good starting point.[10][11]

  • For Enantiomeric Excess (Chiral): A specialized chiral column is necessary. Columns based on macrocyclic glycopeptides like teicoplanin or vancomycin are known to be effective for separating amino acid enantiomers.[5] The mobile phase is often a mix of an organic solvent (like methanol or acetonitrile) and a buffer. Two-dimensional HPLC, where an achiral separation is followed by a chiral one, can also be a powerful tool for complex samples.[6]

Q4: My product looks clean by NMR, but I see a low yield after purification. Where could the product be going?

A: If spectroscopic analysis of the crude product indicates a high conversion, but the final isolated yield is low, the issue likely lies in the workup and purification process.

  • Aqueous Extractions: Your product might have higher-than-expected water solubility. During a liquid-liquid extraction, a significant portion could be remaining in the aqueous layer. Try re-extracting the aqueous phase multiple times or saturating it with salt (salting out) to decrease the polarity of the aqueous layer and drive your product into the organic phase.

  • Chromatography Losses: The compound may be irreversibly binding to the stationary phase (e.g., silica gel). You can test this by trying a different stationary phase (e.g., alumina) or by adding a modifier to the mobile phase (e.g., a small amount of triethylamine for a basic compound on silica).

  • Crystallization Mother Liquor: A substantial amount of your product may remain dissolved in the mother liquor after crystallization. Concentrate the mother liquor and attempt a second crystallization or purify the remaining material by chromatography.

Key Experimental Protocols
Protocol 3.1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol provides a general workflow for resolving a racemic mixture of 2-Aminomethylphenylalanine using a chiral acid.

  • Dissolution: Dissolve 1.0 equivalent of racemic 2-Aminomethylphenylalanine in a suitable solvent (e.g., methanol, ethanol, or an isopropanol/water mixture) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in a minimal amount of the same solvent. The use of 0.5 equivalents is crucial, as it ensures that only one enantiomer can form a salt and crystallize, leaving the other in solution.

  • Salt Formation: Slowly add the resolving agent solution to the solution of the racemic amine. Stir the mixture. Crystallization may begin immediately or may require cooling.

  • Crystallization: If crystals do not form, cool the solution slowly in an ice bath. If necessary, scratch the inside of the flask with a glass rod to induce crystallization. Allow the mixture to stand at a cool temperature (e.g., 4 °C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of cold solvent to remove any adhering mother liquor.

  • Liberation of Free Amine: Dissolve the collected diastereomeric salt in water and adjust the pH to be basic (pH > 10) using a suitable base (e.g., 1 M NaOH) to deprotonate the amine.

  • Extraction: Extract the liberated free amine into an organic solvent like dichloromethane or ethyl acetate.

  • Analysis: Dry the organic extracts, concentrate the solvent, and analyze the resulting product for enantiomeric excess using a suitable chiral HPLC method (see Protocol 3.2).

Protocol 3.2: HPLC Method for Purity and Enantiomeric Excess (ee) Analysis

This protocol outlines a standard approach for analyzing this compound.

  • Instrumentation: HPLC system with UV or fluorescence detector.

  • Chiral Column: A teicoplanin-based column (e.g., Chirobiotic T) is a good starting point for separating amino acid enantiomers.[5]

  • Mobile Phase: An isocratic or gradient system of Methanol/Water or Acetonitrile/Ammonium Acetate buffer. A typical starting point could be 80:20 (v/v) Acetonitrile:50 mM Ammonium Acetate.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase. Filter through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a standard of the racemic mixture to determine the retention times of both the L- and D-enantiomers.

    • Inject the test sample.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [(Area_L - Area_D) / (Area_L + Area_D)] * 100

Visualization of the Optimization Workflow

The following diagram illustrates the logical workflow for synthesizing and purifying this compound, emphasizing the key decision points for troubleshooting and optimization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Resolution Stage cluster_analysis Analysis & QC Stage start Racemic Synthesis of 2-Aminomethylphenylalanine crude_product Crude Racemic Product start->crude_product resolution Chiral Resolution (Diastereomeric Salt Crystallization) crude_product->resolution isolation Isolate Diastereomeric Salt & Liberate Free Amine resolution->isolation analysis Purity & ee Analysis (Chiral HPLC) isolation->analysis decision Is ee > 99% and Purity > 98%? analysis->decision final_product Pure L-2-Aminomethyl- phenylalanine decision->final_product Yes troubleshoot Troubleshoot: - Screen Resolving Agents - Optimize Crystallization - Consider Chromatography decision->troubleshoot No troubleshoot->resolution Re-optimize

Sources

Technical Support Center: Solid-Phase Peptide Synthesis with L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Solid-Phase Peptide Synthesis (SPPS) when incorporating the unique amino acid, L-2-Aminomethylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges this building block presents. The unique structure of this compound, with its primary amine on the benzyl side chain, necessitates careful consideration of protecting group strategies and reaction conditions to ensure successful peptide synthesis.

This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work. We will delve into the causality behind these challenges and provide field-proven, step-by-step protocols to overcome them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing poor coupling efficiency when trying to incorporate Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH into my peptide sequence. What could be the cause and how can I improve it?

A1: Poor coupling efficiency with Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH is a common hurdle. The steric hindrance from the bulky Boc protecting group on the side-chain amine, combined with the phenyl ring, can significantly slow down the coupling reaction.

Root Causes and Solutions:

  • Steric Hindrance: The primary reason for incomplete coupling is the steric bulk around the carboxylic acid. Standard coupling reagents might not be sufficient to achieve complete acylation of the free N-terminal amine on the growing peptide chain.

  • Sub-optimal Activation: Inadequate activation of the amino acid's carboxyl group will lead to low yields.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor coupling efficiency.

Recommended Protocols:

  • Employ a Stronger Coupling Reagent: Switch from standard carbodiimide-based reagents like DIC/HOBt to more potent phosphonium or aminium/uronium-based reagents.[1]

    ReagentClassRecommended Equivalents (vs. Amino Acid)Notes
    HATU Aminium/Uronium0.95Highly effective for sterically hindered amino acids.
    HBTU Aminium/Uronium0.95A common and effective choice.
    PyBOP Phosphonium1.0Generates a highly reactive intermediate.
  • Optimize Coupling Time and Temperature: Extend the coupling reaction time to at least 2 hours, and in some cases, overnight coupling at room temperature may be necessary. For particularly difficult couplings, performing the reaction at a slightly elevated temperature (e.g., 30-35°C) can improve efficiency, but monitor for potential side reactions.

  • Perform a Double Coupling: After the initial coupling reaction, wash the resin and perform a second coupling with a fresh solution of the activated amino acid. This can help drive the reaction to completion.[2]

  • Monitor Coupling Completion: Always perform a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines before proceeding to the next deprotection step.

Q2: I'm observing a significant side product in my crude peptide after cleavage. What are the likely side reactions involving this compound and how can I prevent them?

A2: The primary amine on the side chain of this compound is a key source of potential side reactions if not properly protected.

Common Side Reactions:

  • Acylation of the Side-Chain Amine: If the side-chain amine is not adequately protected, it can be acylated during the coupling of the subsequent amino acid, leading to a branched peptide.

  • Intramolecular Cyclization (Diketopiperazine Formation): While less common with this specific amino acid, if it is at the N-terminus or part of a dipeptide, cyclization can occur, leading to chain termination.[3]

Prevention Strategies:

  • Orthogonal Protection: The most critical step is to use an orthogonal protecting group strategy.[4][5][6][7] The α-amine should be protected with the base-labile Fmoc group, while the side-chain amine requires an acid-labile protecting group like Boc (tert-butyloxycarbonyl). This ensures that the side-chain amine remains protected throughout the synthesis and is only deprotected during the final cleavage from the resin.

    Caption: Orthogonal protection strategy in Fmoc-SPPS.

  • Choice of Resin: For sequences prone to aggregation or diketopiperazine formation, using a 2-chlorotrityl chloride resin can be beneficial due to its steric bulk.[3]

Q3: What is the optimal cleavage cocktail and procedure for a peptide containing this compound(Boc)?

A3: The final cleavage step is crucial for obtaining a pure peptide. The choice of cleavage cocktail depends on the other amino acids in your sequence, but for this compound(Boc), the primary concern is the efficient removal of the Boc group and scavenging of the resulting tert-butyl cations.

Recommended Cleavage Cocktail:

A standard and generally effective cleavage cocktail is Reagent K or a variation thereof.

ComponentReagent K Composition (% v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5Cleaves the peptide from the resin and removes acid-labile protecting groups.
Water 5Scavenger for tert-butyl cations.[8]
Phenol 5Scavenger for various reactive species.
Thioanisole 5Scavenger, particularly for protecting groups on Arg and Trp.
1,2-Ethanedithiol (EDT) 2.5Scavenger for trityl groups and prevents re-attachment of protecting groups.

Step-by-Step Cleavage Protocol:

  • Resin Preparation: After the final Fmoc deprotection, thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[9][10]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time will depend on the length and complexity of your peptide.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Washing and Drying: Wash the precipitated peptide with cold diethyl ether to remove scavengers and dissolved protecting groups. Dry the peptide under vacuum.

Important Considerations:

  • If your peptide contains other sensitive residues like Cysteine, Methionine, or Tryptophan, the scavenger composition may need to be adjusted.

  • Always perform the cleavage in a well-ventilated fume hood, as TFA and the scavengers are corrosive and have strong odors.[11]

Q4: I am concerned about potential aggregation of my peptide containing this compound. What steps can I take to mitigate this?

A4: Peptide aggregation during SPPS can lead to incomplete reactions and low yields. The aromatic nature of this compound can contribute to aggregation, especially in hydrophobic sequences.

Strategies to Overcome Aggregation:

  • Solvent Choice: Using more polar or "chaotropic" solvents can help disrupt the secondary structures that lead to aggregation. Consider using N-methyl-2-pyrrolidone (NMP) instead of or in combination with dimethylformamide (DMF).[2]

  • Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 50-60°C) can help break up aggregates.

  • Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can disrupt hydrogen bonding and reduce aggregation.[2]

  • Pseudoproline Dipeptides: If your sequence contains Ser or Thr residues near the aggregation-prone region, incorporating a pseudoproline dipeptide can disrupt the formation of secondary structures.[2]

By understanding the unique chemical properties of this compound and implementing these targeted troubleshooting strategies, you can significantly improve the success rate of your solid-phase peptide synthesis.

References

  • Peptideweb. (n.d.). Loading protocols. Retrieved from [Link]

  • University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292–298. Retrieved from [Link]

  • LinkedIn. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Protheragen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Baumruck, A. C., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73, 18.1.1–18.1.25. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • ResearchGate. (2020). SPPS: peptide failure to elongate?. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Retrieved from [Link]

  • Sheppard, R. C. (2016). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 22(4), 451–460. Retrieved from [Link]

Sources

Technical Support Center: Purification of L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of L-2-Aminomethylphenylalanine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experimental work. As Senior Application Scientists, we have curated this information based on established protocols and extensive field experience to ensure you can achieve the highest purity for this critical non-natural amino acid.

I. Troubleshooting Guide

This section addresses specific problems that can arise during the purification of this compound. Each issue is presented with potential causes and validated solutions to get your experiment back on track.

Problem 1: Low Overall Yield After Purification

You've completed your purification protocol, but the final isolated yield of this compound is significantly lower than expected.

Potential Cause 1: Inefficient Extraction from the Reaction Mixture. this compound, being an amino acid, can exhibit amphoteric properties, making its extraction challenging. If the pH of the aqueous solution is not optimized, the compound may not partition effectively into the organic solvent or may remain partially dissolved in the aqueous phase.

Solution:

  • pH Adjustment: Before extraction, carefully adjust the pH of your aqueous solution. To extract into an organic solvent, you'll typically want to neutralize the charge on the amino acid. The exact pH will depend on the pKa values of the amino and carboxylic acid groups. A systematic approach is to perform small-scale extractions at various pH points around the isoelectric point to determine the optimal condition.

  • Solvent Selection: Ensure you are using an appropriate organic solvent. Solvents like ethyl acetate or a mixture of chloroform and isopropanol can be effective, but their efficiency is highly pH-dependent.

Potential Cause 2: Product Loss During Chromatographic Purification. Column chromatography is a powerful tool, but it can also be a source of product loss if not optimized.[1][2] this compound can irreversibly bind to the stationary phase or co-elute with other impurities if the mobile phase is not correctly chosen.

Solution:

  • Stationary Phase Choice: For a polar compound like an amino acid, normal-phase silica gel chromatography can be challenging. Consider using reverse-phase chromatography (C18) or Hydrophilic Interaction Liquid Chromatography (HILIC) for better separation and recovery.[3]

  • Mobile Phase Optimization:

    • For normal-phase silica, a common mobile phase is a mixture of dichloromethane and methanol.[4] You may need to add a small amount of acetic acid or ammonia to the mobile phase to improve peak shape and reduce tailing by protonating or deprotonating the functional groups.

    • For reverse-phase chromatography, a gradient of water and acetonitrile or methanol with a modifier like trifluoroacetic acid (TFA) or formic acid is typically used.

  • Visualization: Since this compound may not be UV-active, visualizing fractions from column chromatography can be difficult.[4] Use a visualizing agent like ninhydrin spray on your TLC plates to track the product.[4]

Potential Cause 3: Degradation During Purification. Although generally stable, prolonged exposure to harsh pH conditions or high temperatures can lead to degradation of the amino acid.

Solution:

  • Temperature Control: Perform all purification steps, especially solvent evaporation, at reduced temperatures using a rotary evaporator with a water bath set to a moderate temperature (e.g., 30-40°C).

  • Minimize Time in Harsh Conditions: If strong acids or bases are used for pH adjustments, neutralize the solution as soon as the desired separation is achieved.

Problem 2: Persistent Impurities in the Final Product

Your final product shows the presence of impurities when analyzed by HPLC, LC-MS, or NMR.

Potential Cause 1: Co-elution with Structurally Similar Impurities. The synthesis of this compound can result in byproducts that have similar polarities and functional groups, making them difficult to separate.[5][6] These can include starting materials, reagents, or side-reaction products.

Solution:

  • High-Resolution Chromatography: Employing a more efficient chromatographic technique is crucial.

    • HPLC: High-Performance Liquid Chromatography (HPLC) offers significantly better resolution than flash chromatography. A variety of columns, including C18, HILIC, and ion-exchange columns, can be screened to find the optimal separation conditions.[5]

    • Two-Dimensional LC: For very complex mixtures, a two-dimensional liquid chromatography (2D-LC) approach can be used, where a fraction from the first dimension is further separated on a second column with a different selectivity.[7]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.[8] The key is to find a solvent system where the solubility of this compound and the impurities are significantly different at different temperatures.[9]

Potential Cause 2: Presence of the D-enantiomer. If the synthesis is not completely stereoselective, the final product may be a mixture of L- and D-enantiomers. Standard chromatographic techniques will not separate these.

Solution:

  • Chiral Chromatography: The most direct way to separate enantiomers is through chiral HPLC.[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[12] Polysaccharide-based and crown ether-based CSPs are commonly used for amino acid separations.[11]

  • Diastereomeric Salt Formation: An alternative is to react the amino acid mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties and can be separated by standard crystallization or chromatography. The resolving agent is then removed to yield the pure enantiomer.

Problem 3: Poor Peak Shape in HPLC Analysis (Tailing or Broadening)

When analyzing the purity of your this compound by HPLC, you observe significant peak tailing or broadening, making accurate quantification difficult.

Potential Cause 1: Interaction with Residual Silanols on the Column. The basic amine group of this compound can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[13]

Solution:

  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," where the residual silanol groups are chemically modified to reduce these unwanted interactions.

  • Mobile Phase Additives: Add a competing base, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase.[13] The TEA will interact with the silanol groups, effectively blocking them from interacting with your analyte.

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of the amine group to keep it protonated and minimize interactions with silanols.[13]

Potential Cause 2: Column Overload. Injecting too much sample onto the HPLC column can lead to broad, distorted peaks.

Solution:

  • Reduce Injection Volume or Concentration: Prepare a more dilute sample or inject a smaller volume. Perform a loading study to determine the optimal sample amount for your column.[14]

Potential Cause 3: Contamination or Column Degradation. Particulates in the sample or buffers can clog the column frit, and harsh mobile phases can degrade the stationary phase over time, both of which can lead to poor peak shape.

Solution:

  • Sample and Solvent Filtration: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[15]

  • Column Washing and Regeneration: Regularly wash your column according to the manufacturer's instructions to remove contaminants. If performance continues to degrade, it may be time to replace the column.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatographic method for purifying this compound?

A1: For initial, larger-scale purification, flash column chromatography on silica gel can be effective, but it often requires careful optimization of the mobile phase (e.g., a gradient of methanol in dichloromethane with a small amount of acid or base).[1][2][4] For achieving high purity, especially for analytical or biological applications, reverse-phase HPLC is generally the preferred method. A C18 column with a water/acetonitrile or water/methanol gradient containing an additive like 0.1% TFA is a good starting point.

Q2: How can I confirm the enantiomeric purity of my this compound?

A2: The most reliable method is chiral HPLC.[10][11] You will need a specialized chiral column. An alternative, though less direct method, is to use a chiral derivatizing agent (e.g., Marfey's reagent) followed by analysis with standard reverse-phase HPLC.[16] The resulting diastereomers should be separable.

Q3: My this compound is difficult to crystallize. What can I do?

A3: Some non-natural amino acids are notoriously difficult to crystallize.[2] If direct crystallization from a single solvent fails, try a multi-solvent system (e.g., dissolving in a good solvent like methanol and then slowly adding a poor solvent like diethyl ether or hexane until turbidity is observed). Seeding the solution with a small crystal, if available, can also induce crystallization. If all else fails, chromatographic purification to a high degree of purity followed by lyophilization may be the only way to obtain a solid product.

Q4: What are the expected impurities from the synthesis of this compound?

A4: The impurity profile depends heavily on the synthetic route.[6] Common impurities can include unreacted starting materials, reagents from protecting group manipulations, and byproducts from side reactions. For instance, if a Boc protecting group is used, you might see traces of t-butanol or isobutylene. If the synthesis involves a reduction step, incompletely reduced intermediates could be present. A thorough understanding of your synthetic pathway is key to identifying potential impurities.[5]

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC or UPLC: To determine the chromatographic purity and quantify impurities.[5]

  • LC-MS: To confirm the mass of the desired product and identify the masses of any impurities.

  • NMR (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or residual solvents.

  • Chiral HPLC: To determine the enantiomeric excess (e.e.).[10][11]

  • Elemental Analysis: To confirm the elemental composition.

Workflow & Data Presentation
General Purification Workflow

The following diagram illustrates a typical workflow for the purification of this compound, from the crude reaction mixture to the final, highly pure product.

Purification Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Purity Assessment & Refinement cluster_3 Final Product Crude Crude Reaction Mixture Extraction Aqueous/Organic Extraction (pH dependent) Crude->Extraction 1. Quench & Dilute FlashChrom Flash Column Chromatography (e.g., Silica Gel, DCM/MeOH) Extraction->FlashChrom 2. Concentrate Organic Phase PurityCheck1 Purity Check (TLC, HPLC, LC-MS) FlashChrom->PurityCheck1 3. Combine & Evaporate Fractions ChiralSep Chiral Separation / Recrystallization (if necessary) PurityCheck1->ChiralSep Impure or Racemic? PurityCheck2 Final Purity Analysis (HPLC, NMR, Chiral HPLC, EA) PurityCheck1->PurityCheck2 Pure & Enantiopure? ChiralSep->PurityCheck2 4. Isolate Pure Compound FinalProduct Pure this compound PurityCheck2->FinalProduct Meets Specs? HPLC Troubleshooting Start Peak Tailing Observed CheckOverload Is sample concentration too high? Start->CheckOverload CheckColumn Is column old or contaminated? CheckOverload->CheckColumn No Dilute Dilute sample or reduce injection volume CheckOverload->Dilute Yes CheckMobilePhase Is mobile phase pH optimized? CheckColumn->CheckMobilePhase No Wash Wash or replace column CheckColumn->Wash Yes AdjustpH Adjust pH >2 units from pKa CheckMobilePhase->AdjustpH No AddTEA Add competing base (e.g., 0.1% TEA) CheckMobilePhase->AddTEA Yes End Peak Shape Improved Dilute->End Wash->End AdjustpH->End AddTEA->End

Caption: Decision tree for troubleshooting HPLC peak tailing.

Experimental Protocols
Protocol 1: General Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen. Ensure the packed bed is stable and free of cracks or channels.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent (like methanol). If solubility is an issue, adsorb the crude product onto a small amount of silica gel, dry it, and load the dry powder onto the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC, using a ninhydrin stain for visualization.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterRecommended Setting
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase A Dichloromethane (DCM)
Mobile Phase B Methanol (MeOH)
Gradient 0% to 10% MeOH in DCM
Visualization Ninhydrin stain on TLC plates
Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Column Selection: Choose a suitable chiral stationary phase. For underivatized amino acids, a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T) is a good choice. [12]2. Mobile Phase Preparation: Prepare a mobile phase compatible with both the column and LC-MS if desired. A common mobile phase is a mixture of an organic modifier (like ethanol or methanol) and an aqueous buffer (like ammonium acetate or formate).

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase. Ensure the solution is filtered.

  • Injection and Analysis: Inject the sample and record the chromatogram. The L- and D-enantiomers should appear as two separate peaks.

  • Quantification: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (% e.e.).

ParameterExample Condition
Column Astec CHIROBIOTIC T, 5 µm, 4.6 x 250 mm
Mobile Phase 80:20 Acetonitrile / 50 mM Ammonium Acetate
Flow Rate 1.0 mL/min
Detection UV at 254 nm or MS
Column Temp. 25 °C
References
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. [Link]

  • General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. [Link]

  • [ Care and Use ManUal ] amIno acId analysIs lIquId chromatography column. Waters Help Center. [Link]

  • Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Isolation and chromatographic purification of reaction products from amino acids. Elsevier. [Link]

  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution. MDPI. [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. NIH. [Link]

  • Purification of L-phenylalanine.
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]

  • EXPRESSION AND PURIFICATION OF RECOMBINANT PHENYLALANINE 2,3-AMINOMUTASE FROM PANTOEA AGGLOMERANS. Studia Universitatis Babes-Bolyai, Chemia. [Link]

  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. [Link]

  • PURIFICATION OF L-PHENYLALANINE.
  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. NIH. [Link]

  • Recrystallization method of L-phenylalanine crude product.
  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. NIH. [Link]

  • Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. PubMed. [Link]

  • Impurity profile of amino acids?. ResearchGate. [Link]

  • Minimalistic ice recrystallisation inhibitors based on phenylalanine. NIH. [Link]

  • Production and purification of L-phenylalanine oxidase from Morganella morganii. University College Cork. [Link]

  • Identification and determination of the photodegradation impurities in melphalan hydrochloride. ResearchGate. [Link]

  • A GC-FID method for analysis of lysinoalanine. PubMed. [Link]

  • A process for the synthesis of melphalan.

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Stability issues of L-2-Aminomethylphenylalanine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Navigating Stability Challenges in Experimental Applications

Welcome to the Technical Support Center for L-2-Aminomethylphenylalanine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the handling and use of this unique amino acid analogue. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary stability concerns for this compound?

A1: this compound possesses three key functional groups that can be susceptible to degradation under certain conditions: the α-amino acid moiety, the benzylamine-like aminomethyl group, and the aromatic phenyl ring. The primary concerns revolve around:

  • Oxidation: The aminomethyl group and the aromatic ring are susceptible to oxidation, which can be catalyzed by exposure to air (autoxidation), metal ions, or strong oxidizing agents.

  • Side reactions during peptide synthesis: The nucleophilic aminomethyl group can engage in unwanted side reactions with activated carboxyl groups or other electrophilic reagents common in peptide synthesis.

  • pH instability: Extremes of pH can lead to degradation, including potential racemization at the α-carbon under strongly basic conditions.

  • Photodegradation: Like many aromatic compounds, prolonged exposure to light, particularly UV light, can induce degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability and purity of this compound, proper storage is critical. We recommend the following conditions, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C for long-term)Reduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, thereby preventing oxidation.
Light Amber vial or protected from lightPrevents photodegradation of the aromatic ring.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential microbial growth.

General guidance for amino acid storage suggests a cool, dry, and dark environment to maintain stability.[1][2]

Q3: Can I prepare stock solutions of this compound in advance?

A3: While preparing fresh solutions is always ideal, stock solutions can be made. However, their stability will depend on the solvent and storage conditions. For aqueous solutions, it is advisable to use degassed, purified water and to store the solution at 2-8°C for short-term use (a few days) or frozen at -20°C for longer periods. The pH of the solution should be kept near neutral if possible. For organic solvents, anhydrous and deoxygenated solvents are recommended. It is crucial to validate the stability of your specific stock solution if it is to be used in sensitive applications.

Troubleshooting Guide: Stability Issues in Reaction Conditions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Issue 1: Unexpected Side Products in Peptide Synthesis

Q: I am using this compound in solid-phase peptide synthesis (SPPS) and observing unexpected side products. What could be the cause?

A: The presence of the additional primary amino group in the aminomethyl moiety is a likely culprit for side reactions in peptide synthesis. This group can compete with the desired N-terminal amine for reaction with the activated carboxyl group of the incoming amino acid.

Causality:

Standard peptide coupling reagents, such as carbodiimides (DCC, DIC) or uronium/aminium salts (HBTU, HATU), activate the C-terminal carboxyl group of the incoming amino acid to form a highly reactive intermediate.[3][4][5] This intermediate is susceptible to nucleophilic attack by any primary amine present in the reaction mixture. The aminomethyl group on the this compound side chain is a primary amine and can therefore react, leading to chain branching or the formation of undesired peptide isomers.

Troubleshooting Protocol:

  • Protect the Aminomethyl Group: The most effective solution is to use a protecting group on the aminomethyl nitrogen. An orthogonal protecting group that is stable to the conditions of α-amino group deprotection (e.g., piperidine for Fmoc-SPPS) but can be removed during final cleavage (e.g., with TFA) is ideal. Common choices include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Optimize Coupling Conditions:

    • Use less reactive coupling reagents: In some cases, switching to a less reactive coupling reagent might favor the intended reaction. However, this could also lead to incomplete coupling.

    • Control stoichiometry: Using a minimal excess of the activated amino acid can help reduce the likelihood of side reactions.

  • Steric Hindrance: In some instances, the steric environment around the aminomethyl group may offer some degree of natural protection. However, relying on this is generally not a robust strategy.

Workflow for Troubleshooting Side Reactions in SPPS:

Caption: Decision workflow for troubleshooting side products in SPPS.

Issue 2: Degradation in Acidic or Basic Conditions

Q: I am observing degradation of my compound containing this compound after treatment with strong acid or base. What is happening?

A: Both strong acidic and basic conditions can promote the degradation of this compound, albeit through different mechanisms.

Causality:

  • Strong Acid (e.g., TFA in peptide cleavage, strong HCl): While the peptide bonds are cleaved as intended, the aromatic ring of phenylalanine derivatives can be susceptible to electrophilic attack by carbocations generated from protecting groups (e.g., tert-butyl cations from Boc or tBu groups). The aminomethyl group, being electron-donating, can activate the ring towards such reactions.[6] Additionally, some protecting groups on the aminomethyl function might be labile to strong acids.

  • Strong Base (e.g., NaOH, strong organic bases): Strongly basic conditions can lead to racemization at the chiral α-carbon of the amino acid. Furthermore, at elevated temperatures, basic conditions can promote oxidative degradation pathways, especially in the presence of oxygen.

Troubleshooting Protocol:

  • Acidic Conditions:

    • Use Scavengers: During peptide cleavage with strong acids like TFA, always include a "scavenger cocktail." Common scavengers like triisopropylsilane (TIS), water, and dithiothreitol (DTT) help to quench reactive carbocations and prevent side reactions on the aromatic ring.

    • Control Temperature and Time: Perform acid-mediated reactions at the lowest effective temperature and for the minimum time required.

  • Basic Conditions:

    • Avoid Strong Bases where possible: If racemization is a concern, avoid prolonged exposure to strong bases.

    • Work under an inert atmosphere: When using basic conditions, purging the reaction vessel with an inert gas like argon or nitrogen can minimize oxidation.

    • Temperature Control: Keep the reaction temperature as low as feasible.

Degradation Pathways Overview:

degradation_pathways L2AP This compound strong_acid Strong Acid (e.g., TFA) L2AP->strong_acid strong_base Strong Base (e.g., NaOH) L2AP->strong_base oxidation Oxidizing Agents / O2 L2AP->oxidation ring_alkylation Ring Alkylation strong_acid->ring_alkylation racemization Racemization at α-carbon strong_base->racemization oxidative_degradation Oxidative Degradation Products strong_base->oxidative_degradation (in presence of O2) oxidation->oxidative_degradation

Caption: Potential degradation pathways for this compound.

Issue 3: Color Change and Loss of Purity Over Time

Q: My sample of this compound (solid or in solution) has developed a yellow or brownish color and shows impurities by HPLC. What is the cause?

A: A change in color is often an indicator of oxidative degradation. The aminomethyl group and the electron-rich phenyl ring are susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or trace metal contaminants.

Causality:

Benzylamine and its derivatives can undergo oxidation to form various products, including imines and aldehydes. The aromatic ring itself can be oxidized, especially with the activating aminomethyl substituent, leading to the formation of colored, often polymeric, byproducts. This process can be accelerated by light (photo-oxidation) and the presence of metal ions which can catalyze the formation of reactive oxygen species.

Troubleshooting and Prevention:

  • Strict Inert Atmosphere Handling: For sensitive applications, handle solid this compound and its solutions under an inert atmosphere (e.g., in a glove box).

  • Use of Antioxidants: In some solution-based applications where compatible, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid) might be considered, but its compatibility with downstream reactions must be verified.

  • Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like EDTA might be beneficial in certain buffer systems, again, with downstream compatibility in mind.

Analytical Protocol for Investigating Degradation:

  • HPLC with Diode Array Detection (DAD): This allows for the separation of impurities and provides UV-Vis spectra, which can help in the preliminary identification of chromophoric degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of degradation products, which can provide significant clues about the degradation pathway.[7][8][9]

  • Forced Degradation Studies: To proactively understand the stability of your compound in a specific formulation or reaction, you can perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., high temperature, strong acid/base, oxidizing agents, UV light) and analyzing the degradation products.[9][10]

References

  • Chandrasekhar, S., Reddy, R., & Rao, R. J. (2001). Deprotection of allyl ethers, amines and esters to liberate hydroxyl, amino and acid groups is achieved under mild conditions. Tetrahedron, 57, 3435-3438. [Link]

  • Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. (n.d.). PubMed. [Link]

  • Electrochemical characteristics of amino acids and peptides derivatized with naphthalene-2,3-dicarboxaldehyde: pH effects and differences in oxidation potentials. (n.d.). PubMed. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025, June 24). Pangoo.biz. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Amine synthesis by C-N bond cleavage. (n.d.). Organic Chemistry Portal. [Link]

  • L-PHENYLALANINE FOR BIOCHEMISTRY. (n.d.). Loba Chemie. [Link]

  • Stability of Tryptophan in Parenteral Amino Acid Solutions: Identification of Degradation Products and Development of HPLC Analysis Methods. (n.d.). ResearchGate. [Link]

  • Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. (n.d.). NIH. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. (n.d.). MDPI. [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015, February 26). PMC - NIH. [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. (n.d.). Science of Synthesis. [Link]

  • Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing). [Link]

  • (PDF) Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017, February 10). ResearchGate. [Link]

  • Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. (2017, February 7). The Royal Society of Chemistry. [Link]

  • Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). PMC - NIH. [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022, March 28). PMC - NIH. [Link]

  • Amino Protecting Groups Stability. (n.d.). Organic Chemistry Portal. [Link]

  • L-homophenylalanine Production by Reductive Amination of 2-oxo-4-phenylbutanoic Acid via Integrated Membrane Bioreactor. (2016, January 11). ResearchGate. [Link]

  • In vitro degradation of L-phenylalanine mustard (L-PAM). (n.d.). PubMed - NIH. [Link]

  • Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (n.d.). PubMed. [Link]

  • Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline. (n.d.). IntechOpen. [Link]

  • Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. (n.d.). ARC Journals. [Link]

  • Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation. (2015, February 5). Estonian Academy Publishers. [Link]

  • Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (n.d.). PMC - NIH. [Link]

Sources

Technical Support Center: Enhancing the Bioactivity of Peptides Containing L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the unnatural amino acid, L-2-Aminomethylphenylalanine (Amf). The unique structural properties of Amf—a phenylalanine residue with an additional aminomethyl group on the phenyl ring—offer exciting possibilities for constraining peptide conformation and exploring novel receptor interactions. However, its incorporation can also present specific challenges during synthesis, purification, and biological evaluation.

This guide is designed to provide practical, in-depth solutions to common problems you may encounter. We will move beyond simple protocols to explain the underlying scientific principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers often have when starting to work with Amf-containing peptides.

Question 1: Why is my Amf-containing peptide showing low yield after solid-phase peptide synthesis (SPPS)?

Answer: Low yield is a common issue when incorporating bulky or structurally complex unnatural amino acids like Amf.[1][2] The primary causes are often incomplete coupling reactions and peptide aggregation on the solid support.

  • Incomplete Coupling: The steric hindrance from the Amf side chain can slow down the formation of the peptide bond. Standard coupling times may be insufficient.

  • Peptide Aggregation: The growing peptide chain, especially if it contains other hydrophobic residues, can fold into secondary structures (like β-sheets) on the resin.[3] This aggregation can block reactive sites, preventing further chain elongation.[2]

Initial Troubleshooting Steps:

  • Qualitative Analysis: Perform a test cleavage on a small amount of resin (10-20 mg) and analyze the product by mass spectrometry (MS).[1] The presence of the target peptide mass confirms the synthesis was at least partially successful, while the presence of truncated sequences points to coupling failures.

  • Monitor Coupling: Use a qualitative test like the Kaiser (ninhydrin) test after the coupling step to check for free primary amines. A positive result (blue beads) indicates an incomplete reaction.[1]

Question 2: What is the primary benefit of incorporating this compound into a peptide sequence?

Answer: The key advantage of Amf is its ability to act as a conformational lock. The aminomethyl group can form an intramolecular hydrogen bond or a lactam bridge with the peptide backbone or a nearby side chain. This cyclization or constraint drastically reduces the conformational flexibility of the peptide. By locking the peptide into a specific bioactive conformation that mimics its receptor-bound state, you can significantly enhance binding affinity and, consequently, bioactivity.

Question 3: My Amf-containing peptide is pure, but shows very low activity in my binding assay. What are the likely causes?

Answer: Assuming the peptide sequence is correct, low bioactivity in a pure sample typically points to two issues:

  • Incorrect Conformation: The conformational constraint imposed by Amf may have locked the peptide into a biologically inactive conformation. While constrained, it may not be the correct shape to bind effectively to its target.

  • Assay Interference: The peptide may be aggregating in the assay buffer, reducing the effective concentration of monomeric, active peptide available for binding. Hydrophobic peptides are particularly prone to this.[3]

Part 2: Troubleshooting Guide - From Low Activity to High-Potency

This guide provides a systematic approach to diagnosing and resolving issues related to the bioactivity of your Amf-peptide.

Issue 1: Peptide Exhibits Poor Stability in Serum or Cellular Assays

Symptoms: The peptide shows initial activity, but the signal diminishes rapidly over time. Mass spectrometry analysis of the sample after incubation shows multiple degradation fragments.

Causality: Linear peptides are highly susceptible to degradation by proteases present in serum and cell culture media.[4][5] Exopeptidases cleave terminal amino acids, while endopeptidases cleave internal peptide bonds.

Workflow for Enhancing Peptide Stability

G cluster_0 Problem ID: Poor Stability cluster_1 Modification Strategies cluster_2 Verification Start Low Stability Detected (e.g., Serum Assay) Mod_Termini N/C Terminal Capping (Acetylation/Amidation) Start->Mod_Termini Target Exopeptidases Mod_Cyclize Induce Cyclization (Head-to-Tail or Side-Chain) Start->Mod_Cyclize Global Protection Mod_D_Amino Substitute with D-Amino Acids Start->Mod_D_Amino Target Endopeptidases Test_Stability Re-run Serum Stability Assay Mod_Termini->Test_Stability Mod_Cyclize->Test_Stability Mod_D_Amino->Test_Stability Test_Stability->Mod_Cyclize Further Improvement Needed End Optimized Stable Peptide Test_Stability->End Stability Goal Met

Caption: Workflow for troubleshooting and enhancing peptide stability.

Solutions & Methodologies:

  • Strategy 1: Terminal Modifications.

    • Explanation: Acetylating the N-terminus and amidating the C-terminus neutralizes the charges at the ends of the peptide, making it resemble an internal segment and thus less recognizable to exopeptidases.

    • Implementation: These modifications are easily performed during SPPS. Acetylation is done on-resin after the final amino acid coupling, and a Rink Amide resin is used from the start to yield a C-terminal amide upon cleavage.

  • Strategy 2: Backbone Cyclization.

    • Explanation: A cyclic peptide has no termini for exopeptidases to attack and its constrained structure can sterically hinder access by endopeptidases.[5] This is one of the most effective strategies for improving stability.[6]

    • Implementation: The Amf residue itself can be used as an anchor point for side-chain cyclization to another residue (e.g., Asp or Glu). Alternatively, head-to-tail cyclization can be performed. (See Protocol 1).

  • Strategy 3: D-Amino Acid Substitution.

    • Explanation: Proteases are chiral enzymes that are highly specific for L-amino acids. Strategically replacing one or more L-amino acids with their D-enantiomers can render specific cleavage sites unrecognizable to proteases, significantly increasing the peptide's half-life.[4][7]

    • Implementation: Identify the most likely cleavage sites (often after basic or hydrophobic residues) and synthesize analogs with D-amino acids at those positions.

Issue 2: Peptide Shows Poor Cell Permeability for Intracellular Targets

Symptoms: The peptide is active in a cell-free (e.g., enzyme inhibition) assay but shows no activity in a cell-based assay.

Causality: The plasma membrane is a formidable barrier for most peptides due to their relatively large size and hydrophilic nature.[8][9] Poor membrane permeability is a major hurdle in peptide drug development for intracellular targets.[9]

Solutions & Methodologies:

  • Strategy 1: Lipidation.

    • Explanation: Conjugating a lipid chain (e.g., palmitic acid) to the peptide increases its hydrophobicity, facilitating interaction with and passage through the lipid bilayer of the cell membrane.

    • Implementation: A lysine residue can be incorporated into the sequence, and its side-chain amine can be acylated with a fatty acid on-resin.

  • Strategy 2: Conjugation to a Cell-Penetrating Peptide (CPP).

    • Explanation: CPPs are short peptide sequences (e.g., TAT, Penetratin) that can actively translocate across the cell membrane.[4] Fusing your therapeutic peptide to a CPP can shuttle it into the cell.

    • Implementation: The CPP sequence can be synthesized as a continuous part of your peptide chain during SPPS. A cleavable linker can be included so the CPP is released from your peptide once inside the cell.

  • Strategy 3: Reversible Bicyclization.

    • Explanation: This advanced strategy involves converting the peptide into a constrained, cell-permeable bicyclic structure via disulfide bonds.[8] Once inside the reducing environment of the cytosol, the disulfide bonds are cleaved, releasing the linear, biologically active peptide.[8] This method enhances both stability and cell permeability simultaneously.

    • Implementation: This requires incorporating cysteine residues at strategic positions to allow for the formation of two disulfide bridges.

Summary of Bioactivity Enhancement Strategies
StrategyMechanism of ActionPrimary AdvantageKey Consideration
Terminal Capping Blocks exopeptidase degradation.Simple to implement during SPPS.Does not protect against endopeptidases.
D-Amino Acid Scan Makes peptide bonds unrecognizable to proteases.[7]High resistance to proteolysis.Can sometimes negatively impact binding affinity.[5]
Cyclization Reduces conformational flexibility; blocks proteases.[5][6]Greatly enhances both stability and affinity.Synthesis and purification can be more complex.
Lipidation Increases hydrophobicity for membrane interaction.Improved cell permeability.May increase non-specific binding or reduce solubility.
CPP Conjugation Hijacks cellular uptake mechanisms.[4]Effective for delivering large cargo into cells.Can alter biodistribution; requires careful design.

Part 3: Experimental Protocols

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: On-Resin Head-to-Tail Cyclization of an Amf-Peptide

Principle: This protocol describes the cyclization of a linear peptide while it is still attached to the resin via a side-chain anchor. This method often minimizes intermolecular reactions that can occur in solution-phase cyclization.

Materials:

  • Fmoc-protected peptide-resin (with the C-terminal amino acid attached to the resin via its side chain, e.g., Fmoc-Asp-OMpe resin).

  • Piperidine solution (20% in DMF).

  • Coupling reagents: HBTU (3.9 eq), HOBt (4 eq).

  • Base: DIPEA (8 eq).

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF).

  • Cleavage Cocktail: e.g., Reagent K (TFA/water/phenol/thioanisole/TIPS).[10]

  • Cold diethyl ether.

Procedure:

  • Resin Preparation: Swell the fully protected, linear peptide-resin in DMF for 30 minutes.

  • N-Terminal Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Cyclization Coupling:

    • In a separate vessel, dissolve HBTU and HOBt in a minimal amount of DMF.

    • Add this activation mixture to the resin, followed by the addition of DIPEA.

    • Allow the reaction to proceed for 4-24 hours at room temperature with gentle agitation. The reaction progress can be monitored by taking a few beads for a Kaiser test; the test should be negative upon completion.

  • Washing: After the cyclization is complete, wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the appropriate cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.[11]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Add the TFA filtrate dropwise into a 10-fold volume of ice-cold diethyl ether.[11]

    • A white precipitate (the crude cyclic peptide) should form.

    • Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

  • Purification: Dry the crude peptide and purify it using reverse-phase HPLC. Confirm the mass of the final product by MS.

Protocol 2: Serum Stability Assay

Principle: This assay evaluates the stability of a peptide by incubating it in serum and monitoring its degradation over time using HPLC and MS.

Materials:

  • Purified peptide stock solution (e.g., 1 mg/mL in water or PBS).

  • Human or mouse serum.

  • Quenching solution: 10% Trichloroacetic acid (TCA) in water.

  • Incubator or water bath at 37°C.

  • HPLC system with a C18 column.

  • Mass Spectrometer.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, mix 10 µL of the peptide stock solution with 90 µL of serum.

  • Incubation: Place the tube in an incubator at 37°C.

  • Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching: Immediately add the 10 µL aliquot to a new tube containing 20 µL of 10% TCA to precipitate serum proteins and stop enzymatic reactions.

  • Protein Precipitation: Vortex the quenched sample and let it sit on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining. A standard curve of the peptide should be run for accurate quantification.

    • The percentage of peptide remaining at each time point is calculated relative to the T=0 time point.

    • The half-life (t½) of the peptide in serum can be determined from the degradation curve.

    • Optionally, analyze the samples by LC-MS to identify major degradation products, which can help in identifying cleavage sites.

References

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions. PubMed Central. (2023-03-14).
  • Clinical And Formulation Strategies For Targeted Peptide Drug Development. Quotient Sciences.
  • Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting str
  • Strategies for Improving Peptide Stability and Delivery. PubMed Central.
  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. (2024-01-15).
  • (PDF) Strategies to improve the physicochemical properties of peptide-based drugs.
  • Advances in the Synthesis of Bioactive Unnatural Amino Acids and Peptides. Bentham Science.
  • Strategies for Improving Cell-Penetrating Peptides Stability and Delivery. Encyclopedia.pub. (2022-11-04).
  • Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicycliz
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
  • Advances in the stability challenges of bioactive peptides and improvement strategies. National Institutes of Health. (2022-11-05).
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • Troubleshooting low yield in solid-phase peptide synthesis. Benchchem.
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. 2BScientific. (2024-08-19).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Addressing challenges in the synthesis of long peptide chains. Benchchem.
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PubMed Central. (2020-03-04).
  • Recent Advances in the Development of Therapeutic Peptides. PubMed Central.
  • Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. PharmaCompass.

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Technical Support Center: Method Refinement for Incorporating Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the incorporation of unnatural amino acids (UAAs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of genetic code expansion. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during your experiments. Our goal is to provide not just solutions, but also the underlying rationale to empower you to refine your methods effectively.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for site-specific incorporation of an unnatural amino acid?

A: The site-specific incorporation of a UAA into a protein relies on a set of bio-orthogonal components that function independently of the host cell's native translational machinery.[1][2] The core system consists of:

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): This enzyme is engineered to exclusively recognize and charge a specific UAA, without cross-reacting with any of the 20 canonical amino acids.[1][3]

  • An Orthogonal tRNA: This tRNA is not recognized by any of the host's endogenous aaRSs but is specifically charged by the orthogonal aaRS with the UAA. Its anticodon is mutated to recognize a "blank" codon, typically a nonsense (stop) codon like the amber codon (UAG), that has been introduced at the desired site in the gene of interest.[4][5]

  • The Unnatural Amino Acid (UAA): This is the novel amino acid with the desired chemical or physical properties that you wish to incorporate into your target protein.

  • A Gene of Interest with a "Blank" Codon: A nonsense codon, most commonly the amber stop codon (UAG), is introduced at the specific site of UAA incorporation in the target gene through site-directed mutagenesis.[6][7]

Q2: How do I choose the right orthogonal aaRS/tRNA pair for my experiment?

A: The choice of the orthogonal pair is critical for successful UAA incorporation. The most commonly used pairs are derived from the tyrosyl-tRNA synthetase (TyrRS) and pyrrolysyl-tRNA synthetase (PylRS) systems from archaea like Methanococcus jannaschii and Methanosarcina mazei, respectively.[5][8]

  • PylRS-based systems are often preferred due to their "loose" active site, which can be more easily engineered to accommodate a wide variety of UAAs.[5] PylRS also does not interact with the anticodon of its cognate tRNA, which simplifies the engineering process.[8]

  • TyrRS-based systems have also been successfully engineered to incorporate a diverse range of UAAs.[9]

The selection depends on the specific UAA you intend to use. Many engineered aaRS variants are available in the literature and commercial sources, often with demonstrated specificity for particular UAAs.

Q3: How can I confirm the successful incorporation of the unnatural amino acid into my protein?

A: Verification of UAA incorporation is a crucial step to ensure the fidelity of your experiment. Several methods can be employed:

  • Mass Spectrometry (MS): This is the most definitive method. By analyzing the intact protein or proteolytic digests (peptide mapping), you can confirm the precise mass of the modified protein, which will differ from the wild-type due to the UAA's unique molecular weight.[10][11] Tandem MS (MS/MS) can further pinpoint the exact location of the UAA within the protein sequence.[10][11]

  • Western Blotting: If the UAA contains a unique chemical handle (e.g., an azide or alkyne for "click" chemistry), you can conjugate a reporter molecule like a fluorescent dye or biotin and detect the modified protein via Western blot.[12]

  • SDS-PAGE Analysis: A simple initial check involves comparing the expression of your target protein in the presence and absence of the UAA. Successful amber suppression should result in the production of full-length protein only when the UAA is supplied in the growth media.[13] The absence of the UAA should lead to a truncated protein product.

Q4: What are the common expression systems used for UAA incorporation?

A: Both prokaryotic and eukaryotic systems are widely used:

  • Escherichia coli : This is a popular choice due to its rapid growth, ease of genetic manipulation, and high protein yields.[4][14] Strains have been engineered to improve UAA incorporation efficiency, for example, by deleting release factor 1 (RF1), which competes with the suppressor tRNA at the amber stop codon.[15][16]

  • Yeast (Saccharomyces cerevisiae): Yeast offers the advantages of a eukaryotic system, including post-translational modifications.[2] However, expressing the orthogonal components, particularly the tRNA, can be more challenging than in E. coli.[2]

  • Mammalian Cells: For studying protein function in a more physiologically relevant context, mammalian cells are the system of choice.[9][17][18] Challenges include lower protein yields and the complexity of delivering the orthogonal components.[17]

  • Cell-Free Protein Synthesis (CFPS): CFPS systems provide an open environment that bypasses issues of cell viability and UAA transport across cell membranes, making them ideal for high-throughput screening and incorporating toxic UAAs.[19][20]

Troubleshooting Guides

This section addresses specific problems that researchers frequently encounter during UAA incorporation experiments.

Problem 1: Low or No Yield of Full-Length Protein

Low or undetectable levels of your target protein are a common hurdle. This can stem from several factors within the expression system.

Possible Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Inefficient Amber Suppression The competition between the suppressor tRNA and the host's release factors at the stop codon is a primary limiting factor.[4] • Optimize aaRS and tRNA Expression: Titrate the expression levels of the orthogonal synthetase and tRNA. Too little will limit suppression, while overexpression can be toxic.[9][17] • Use an RF1-deficient E. coli strain: In prokaryotes, Release Factor 1 (RF1) recognizes the UAG stop codon and terminates translation. Using a strain where the gene for RF1 (prfA) is deleted can significantly increase UAA incorporation efficiency.[15] • Improve tRNA Stability and Processing: In eukaryotic systems, ensure the orthogonal tRNA is correctly transcribed and processed. This may involve optimizing the promoter and flanking sequences.[2]
Low Orthogonal aaRS Activity The engineered synthetase may not be efficiently charging the tRNA with the UAA. • Increase UAA Concentration: Ensure an adequate concentration of the UAA is present in the culture medium (typically in the low millimolar range, e.g., 1-2 mM).[7] However, be mindful of potential toxicity. • Sequence Verify Your aaRS: Confirm that no mutations were introduced into the synthetase gene during cloning. • Consider a Different aaRS Variant: If possible, test other published aaRS variants known to accept your UAA.
Poor UAA Uptake by Cells The UAA may not be efficiently transported into the host cells.[21] • Increase External UAA Concentration: As a first step, try increasing the concentration in the media. • Use Cell-Free Protein Synthesis (CFPS): CFPS systems bypass the cell membrane, eliminating transport issues.[19]
Toxicity of the UAA or Orthogonal Components Overexpression of the orthogonal components or the UAA itself can be toxic to the host cells, leading to poor growth and low protein yield.[19][22][23] • Perform a Toxicity Assay: Grow cells in varying concentrations of the UAA to determine its toxic threshold. • Use Inducible Promoters: Control the expression of the aaRS and tRNA with inducible promoters to minimize toxicity during the growth phase.
Problem 2: Misincorporation of Natural Amino Acids at the Target Codon

Even with an orthogonal system, you might observe the incorporation of one of the 20 canonical amino acids at the amber codon, leading to a heterogeneous protein sample.

Possible Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Lack of Orthogonality The engineered aaRS may still have some residual activity towards a natural amino acid, or an endogenous host synthetase might recognize the orthogonal tRNA.[24] • Perform Negative Selection: If evolving your own synthetase, include a negative selection step to remove variants that recognize natural amino acids.[3] • Test Orthogonality: Express your protein in the absence of the UAA. Any full-length protein produced indicates misincorporation of a natural amino acid.[25] You can use mass spectrometry to identify the misincorporated residue(s).
Endogenous Suppressor tRNAs Some organisms have low levels of natural suppressor tRNAs that can read through stop codons. • Use a Host Strain with Low Nonsense Suppression: Select expression strains known to have low levels of endogenous suppression.
Problem 3: Off-Target Incorporation of the UAA

The UAA may be incorporated at unintended sites, either at other stop codons or by replacing a canonical amino acid.

Possible Causes & Solutions
Potential Cause Troubleshooting Steps & Explanation
Promiscuous aaRS The orthogonal synthetase might be charging endogenous tRNAs with the UAA. • Verify Orthogonality: This is a fundamental requirement. The aaRS should not recognize any endogenous tRNAs.[3] If this is an issue, the synthetase needs to be re-engineered.
UAA is an Analog of a Natural Amino Acid If the UAA is structurally very similar to a canonical amino acid, it might be recognized by an endogenous aaRS and incorporated at sense codons.[22] • Test for Toxicity: High toxicity at low concentrations can be an indicator of this problem. • Use a Structurally Unique UAA: Whenever possible, choose a UAA with a distinct structure to minimize cross-reactivity.
Experimental Workflow & Protocols
General Protocol for UAA Incorporation in E. coli

This protocol provides a general framework. Optimization of specific parameters like induction time, temperature, and reagent concentrations is often necessary.

  • Transformation: Co-transform an appropriate E. coli expression strain (e.g., one lacking RF1) with two plasmids:

    • A plasmid expressing your gene of interest with an in-frame amber (TAG) codon at the desired position.

    • A plasmid expressing the orthogonal aaRS/tRNA pair.[14]

  • Culture Growth:

    • Inoculate a starter culture in a suitable medium (e.g., LB) with appropriate antibiotics and grow overnight.

    • The next day, dilute the starter culture into a larger volume of minimal medium (to avoid competition from natural amino acids) supplemented with the necessary antibiotics.

    • Grow the culture at 37°C with shaking until it reaches an OD600 of 0.6-0.8.

  • Induction:

    • Add the UAA to the culture to a final concentration of 1-2 mM.[7]

    • Induce the expression of the target protein and the orthogonal components according to the promoters used (e.g., by adding IPTG for a lac-based promoter).

    • Reduce the temperature to 18-30°C and continue to grow for another 12-16 hours.

  • Harvesting and Analysis:

    • Harvest the cells by centrifugation.

    • Lyse the cells and purify the target protein (e.g., using a His-tag).

    • Analyze the purified protein by SDS-PAGE, Western blot, and mass spectrometry to confirm UAA incorporation.[10][13]

Visualizing the Core Methodology

The following diagram illustrates the fundamental principle of amber codon suppression for UAA incorporation.

UAA_Incorporation cluster_translation Cellular Translation Machinery cluster_orthogonal_system Orthogonal System Components cluster_output Result cluster_competition Competitive Pathway ribosome Ribosome mrna mRNA with TAG codon full_length_protein Full-Length Protein with UAA ribosome->full_length_protein Translates truncated_protein Truncated Protein ribosome->truncated_protein Terminates Translation uaa Unnatural Amino Acid (UAA) aaRS Orthogonal aaRS uaa->aaRS Recognized & Activated charged_tRNA UAA-tRNA(CUA) aaRS->charged_tRNA Charges suppressor_tRNA Suppressor tRNA(CUA) suppressor_tRNA->aaRS Recognized charged_tRNA->ribosome Delivers UAA to Ribosome rf1 Release Factor 1 (RF1) rf1->ribosome Binds TAG codon

Amber Codon Suppression Workflow
References
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  • van der Veke, T., et al. (2014). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Chemistry, 2, 25. [Link]

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Technical Support Center: Process Intensification for Phenylalanine Analogue Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process intensification of phenylalanine analogue production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and validated approach to your research and development.

Section 1: Intensification of Enzymatic Synthesis using Phenylalanine Ammonia Lyases (PALs)

Phenylalanine Ammonia Lyases (PALs) are powerful biocatalysts for the asymmetric synthesis of L-phenylalanine and its analogues from corresponding cinnamic acids.[1][2][3] Process intensification in this area focuses on improving catalyst reusability, enhancing reaction kinetics, and simplifying downstream processing.[1][2]

Troubleshooting Guide: Immobilized PAL Bioreactors

Immobilization of PALs onto solid supports allows for their reuse and application in continuous flow systems, significantly intensifying the process.[1][2][4] However, challenges can arise during this process.

Question: My immobilized PAL shows significantly lower activity compared to the free enzyme. What are the potential causes and how can I troubleshoot this?

Answer: A significant drop in activity post-immobilization is a common issue. Here’s a systematic approach to diagnose and resolve the problem:

  • Cause 1: Enzyme Denaturation during Immobilization. The chemical environment or physical conditions of the immobilization process can denature the enzyme.

    • Troubleshooting:

      • Mild Immobilization Chemistry: Opt for less harsh covalent binding chemistries. For instance, if using glutaraldehyde cross-linking, which can be aggressive, consider switching to a carbodiimide (EDC)/N-hydroxysuccinimide (NHS) ester-based coupling under gentle pH and temperature conditions.[5]

      • Control of Microenvironment: Ensure the pH of the immobilization buffer is optimal for PAL stability, which is typically around pH 8.5-10.0.[3] Monitor and control the temperature throughout the process.

      • Support Material Interaction: The surface chemistry of your support might be unfavorable. If using a highly hydrophobic support, it might lead to conformational changes. Experiment with different support materials (e.g., hydrophilic resins, porous glass beads, or agarose-based supports).[4][6]

  • Cause 2: Mass Transfer Limitations. The substrate may have difficulty accessing the active site of the immobilized enzyme, or the product may be slow to diffuse away. This is especially true for porous supports.[4]

    • Troubleshooting:

      • Optimize Support Pore Size: Select a support with a pore diameter large enough to allow facile diffusion of both substrate and product.

      • Reduce Particle Size: Smaller support particles offer a larger external surface area-to-volume ratio, reducing diffusion path length.

      • Increase Flow Rate/Agitation: In a packed bed reactor, increasing the flow rate can reduce the external mass transfer resistance. In a stirred tank reactor, increase the agitation speed, but be mindful of shear stress on the immobilized enzyme.

  • Cause 3: Incorrect Enzyme Orientation. Random immobilization can block the active site.

    • Troubleshooting:

      • Directed Immobilization: Consider affinity-based immobilization techniques if a suitable tag (e.g., His-tag) is present on your recombinant PAL. This can ensure a more uniform orientation with the active site exposed.[6]

Question: I am observing a gradual decrease in the conversion rate in my continuous flow packed bed reactor over 24-48 hours. What could be the reason?

Answer: This indicates a loss of operational stability. Here are the likely culprits and solutions:

  • Cause 1: Enzyme Leaching. The enzyme may be slowly detaching from the support, especially with non-covalent immobilization methods like physical adsorption.[4][7]

    • Troubleshooting:

      • Strengthen Enzyme-Support Linkage: Switch to covalent immobilization methods to form a stable bond between the enzyme and the support.[5][7]

      • Post-Immobilization Cross-linking: After initial immobilization, you can use a cross-linking agent like glutaraldehyde (at low concentrations) to further stabilize the enzyme on the support.

  • Cause 2: Enzyme Inactivation. High concentrations of ammonia or the substrate/product over time can lead to enzyme inactivation.[1]

    • Troubleshooting:

      • pH Control: The high concentration of ammonia (often used as ammonium carbamate or ammonium carbonate) can lead to a high pH.[3] Ensure the buffer capacity of your system is sufficient to maintain the optimal pH for PAL stability.

      • Substrate/Product Inhibition: Investigate potential substrate or product inhibition at the concentrations used in your continuous flow setup. If inhibition is observed, reducing the substrate concentration or implementing in situ product removal might be necessary.

  • Cause 3: Bioreactor Fouling. Particulates in the feed stream or precipitation of substrates/products can clog the reactor.

    • Troubleshooting:

      • Feed Filtration: Ensure your substrate solution is filtered through a 0.22 µm filter before entering the reactor.

      • Solubility Checks: Verify the solubility of your cinnamic acid derivative and the resulting phenylalanine analogue under the reaction conditions to prevent precipitation.

Experimental Protocol: Covalent Immobilization of PAL on Epoxy-Activated Resin

This protocol describes a robust method for the covalent immobilization of PAL.

  • Support Preparation:

    • Wash 10 g of epoxy-activated resin with 10 bed volumes of distilled water.

    • Equilibrate the resin with 5 bed volumes of 50 mM phosphate buffer at pH 8.0.

  • Enzyme Solution Preparation:

    • Prepare a solution of your purified PAL at a concentration of 1-5 mg/mL in 50 mM phosphate buffer (pH 8.0).

  • Immobilization Reaction:

    • Mix the equilibrated resin with the enzyme solution.

    • Incubate the mixture at 25°C for 16-24 hours with gentle shaking.

  • Post-Immobilization Washing:

    • Separate the resin from the supernatant. Retain the supernatant to determine the immobilization yield by measuring the protein concentration (e.g., Bradford assay) before and after the reaction.

    • Wash the resin with 10 bed volumes of the equilibration buffer to remove any non-covalently bound enzyme.

  • Blocking of Unreacted Epoxy Groups:

    • To prevent non-specific adsorption during the reaction, block any remaining active epoxy groups by incubating the resin with a 1 M glycine solution (pH 8.0) for 2 hours at 25°C.[1]

  • Final Wash and Storage:

    • Wash the immobilized enzyme with 10 bed volumes of the reaction buffer.

    • Store the immobilized PAL at 4°C in the reaction buffer.

Data Presentation: Comparison of Free vs. Immobilized PAL
ParameterFree PALImmobilized PALRationale for Change
Optimal pH 9.0 - 10.5May shift slightlyThe support's microenvironment can alter local pH.
Optimal Temperature 37 - 50°COften increasesImmobilization can enhance thermal stability.
Km (Michaelis Constant) Varies by substrateMay increaseMass transfer limitations can lead to an apparent decrease in affinity.
Reusability Not reusableHigh (e.g., >10 cycles)Covalent attachment allows for recovery and reuse.[1][2]
Operational Stability Low in continuous systemsHigh (e.g., stable for >24h)Prevents enzyme washout and provides a more stable microenvironment.[2]

Section 2: Intensification of Microbial Production of Phenylalanine Analogues

Metabolically engineered E. coli is a common host for the fermentative production of L-phenylalanine and its analogues.[8] Process intensification strategies aim to overcome metabolic bottlenecks, reduce feedback inhibition, and improve product titer and productivity.[8][9]

Troubleshooting Guide: Microbial Fermentation

Question: My engineered E. coli strain shows poor growth and low phenylalanine analogue production in the bioreactor, although it performed well in shake flasks. What are the likely causes?

Answer: The transition from shake flask to bioreactor introduces several environmental changes that can impact microbial performance.

  • Cause 1: Oxygen Limitation. Shake flasks can sometimes provide better surface aeration than a poorly optimized bioreactor. Phenylalanine biosynthesis is an aerobic process, and oxygen limitation can severely hamper both growth and production.[8]

    • Troubleshooting:

      • Monitor Dissolved Oxygen (DO): Ensure you have a reliable DO probe and maintain the DO level above 20% saturation through a cascaded control of agitation and aeration rate.

      • Co-expression of Vitreoscilla hemoglobin (VHb): Expressing the VHb gene can improve oxygen uptake and has been shown to increase biomass and L-phenylalanine production.[8]

  • Cause 2: Feedback Inhibition. The accumulation of the target phenylalanine analogue in the bioreactor can lead to feedback inhibition of key enzymes in the biosynthetic pathway, such as DAHP synthase and chorismate mutase-prephenate dehydratase (CM-PDT).[8]

    • Troubleshooting:

      • Use Feedback-Resistant Enzyme Variants: Ensure your strain expresses feedback-resistant (FBR) versions of key enzymes like aroGFBR and pheAFBR.[8]

      • In Situ Product Removal (ISPR): Implement ISPR to keep the extracellular concentration of the inhibitory product low. Techniques like liquid-liquid extraction or adsorption onto resins can be effective.[10][11][12]

  • Cause 3: Precursor Limitation. High production rates can deplete precursors like phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[8][13]

    • Troubleshooting:

      • Metabolic Engineering: Engineer the central carbon metabolism to channel more flux towards the shikimate pathway. This can involve knocking out competing pathways (e.g., phosphotransferase system) and overexpressing key enzymes like transketolase (tktA) and PEP synthase (ppsA).

      • Fed-Batch Strategy: Implement a carefully designed fed-batch strategy to maintain a controlled glucose concentration, avoiding both starvation and overflow metabolism.

Question: I am observing the accumulation of an intermediate (e.g., phenylpyruvic acid). What does this indicate and how can I fix it?

Answer: Accumulation of an intermediate points to a bottleneck in the downstream part of the biosynthetic pathway.

  • Cause: Insufficient Transaminase Activity. The final step in phenylalanine biosynthesis is the transamination of phenylpyruvic acid.[8] This step might be the rate-limiting step.

    • Troubleshooting:

      • Overexpress Transaminases: Increase the expression of the primary transaminase, TyrB, or co-express other transaminases like AspC and IlvE, which also have activity towards phenylpyruvate.[8]

      • Ensure Amino Donor Availability: The transamination reaction requires an amino donor, typically glutamate. Ensure that the cellular pool of glutamate is not limiting.

Diagram: Phenylalanine Biosynthetic Pathway and Key Regulatory Points

This diagram illustrates the key steps in the L-phenylalanine biosynthetic pathway in E. coli and highlights common targets for metabolic engineering to improve production.

Phenylalanine_Pathway cluster_caption Phenylalanine Biosynthesis in E. coli PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG Glucose Glucose Glucose->PEP Glucose->E4P Chorismate Chorismate DAHP->Chorismate Prephenate Prephenate Chorismate->Prephenate pheA (CM) Phenylpyruvate Phenylpyruvate Prephenate->Phenylpyruvate pheA (PDT) L_Phe L-Phenylalanine Analogue Phenylpyruvate->L_Phe tyrB AroG DAHP Synthase (aroG) L_Phe->AroG Feedback Inhibition PheA_CM Chorismate Mutase (pheA) L_Phe->PheA_CM Feedback Inhibition PheA_PDT Prephenate Dehydratase (pheA) TyrB Transaminase (tyrB) key Key: Precursor Intermediate Product Enzyme key_colors key_PEP key_int key_prod key_enz

Caption: Phenylalanine biosynthesis pathway in E. coli.

Section 3: Continuous Flow Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of phenylalanine analogues, including enhanced safety, better process control, and potential for scale-up.[14]

FAQs: Continuous Flow Synthesis

Question: What are the main advantages of using a continuous flow setup for the synthesis of fluorinated phenylalanine analogues?

Answer: Continuous flow synthesis is particularly advantageous for producing fluorinated amino acids for several reasons:

  • Handling of Unstable Intermediates: The synthesis often involves highly reactive and unstable intermediates. Flow chemistry allows for their rapid generation and immediate consumption in the next reaction step, minimizing decomposition.[14]

  • Improved Safety: Reactions that are highly exothermic or involve hazardous reagents can be performed more safely on a small scale within the confined channels of a flow reactor.

  • Telescoping Reactions: Multi-step syntheses can be "telescoped" into a single continuous process, eliminating the need for purification of intermediates, which saves time and resources.[14]

  • Scalability: Scaling up production is achieved by running the system for a longer duration ("numbering-up") rather than increasing the reactor volume ("scaling-up"), which simplifies the transition from lab to pilot scale.[14]

Question: I am considering switching from batch to continuous flow for a PAL-catalyzed reaction. What are the key considerations?

Answer: Migrating a biocatalytic process to a continuous flow setup requires careful planning:

  • Enzyme Immobilization: As discussed in Section 1, the enzyme must be immobilized to be retained within the reactor. The choice of immobilization method and support is critical for the long-term stability of the system.[1][2]

  • Reactor Design: A packed bed reactor (PBR) is the most common configuration for immobilized enzymes. The reactor dimensions, packing density, and flow rate will determine the residence time, which needs to be optimized for maximum conversion.

  • Solvent and Substrate Compatibility: Ensure that the chosen solvent system is compatible with the flow chemistry equipment (tubing, pumps, etc.) and does not cause leaching of the immobilized enzyme. The solubility of substrates and products must be high enough to prevent clogging.

  • Process Monitoring: Implementing online or at-line process analytical technology (PAT), such as UV/Vis or HPLC, is highly beneficial for real-time monitoring of conversion and system stability.

Diagram: Workflow for Continuous Flow Enzymatic Synthesis

This diagram outlines a typical workflow for the continuous synthesis of a phenylalanine analogue using an immobilized enzyme in a packed bed reactor.

Continuous_Flow_Workflow Substrate_Prep 1. Substrate & Buffer Preparation (e.g., Cinnamic Acid in NH4+ Buffer) Pumping 2. High-Precision Pumping Substrate_Prep->Pumping Reactor 3. Packed Bed Reactor (PBR) with Immobilized PAL Pumping->Reactor Monitoring 4. In-line/At-line Monitoring (e.g., UV-Vis/HPLC) Reactor->Monitoring Collection 5. Product Collection Monitoring->Collection Purification 6. Downstream Processing (Purification) Collection->Purification

Caption: Continuous flow enzymatic synthesis workflow.

References

  • Behind the Science: Flow Synthesis of Fluorinated α-Amino Acids - ChemistryViews. (2015). Retrieved from [Link]

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis, 3. Retrieved from [Link]

  • Roura Padrosa, D., Lehmann, H., Snajdrova, R., & Paradisi, F. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenyl ammonia lyase. Novartis OAK. Retrieved from [Link]

  • Malik, S. (1990). Microbial production of L-phenylalanine: a review. Hindustan Antibiot Bull, 32(1-2), 3-26. Retrieved from [Link]

  • Toward a Scalable Synthesis and Process for EMA401, Part III: Using an Engineered Phenylalanine Ammonia Lyase Enzyme to Synthesize a Non-natural Phenylalanine Derivative. (n.d.). ResearchGate. Retrieved from [Link]

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  • The continuous-flow process to the synthesis of β-amino acid derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (n.d.). ResearchGate. Retrieved from [Link]

  • Extractive in situ product removal for the application of naturally produced l-alanine as an amine donor in enzymatic metaraminol production. (2021). Green Chemistry. Retrieved from [Link]

  • A flow reactor process for the synthesis of peptides utilizing immobilized reagents, scavengers and catch and release protocols. (n.d.). Baxendale Group. Retrieved from [Link]

  • Latest Developments in Membrane (Bio)Reactors. (n.d.). MDPI. Retrieved from [Link]

  • D -Phenylalanine Biosynthesis Using Escherichia Coli: Creation of a New Metabolic Pathway. (n.d.). ResearchGate. Retrieved from [Link]

  • Microbial and enzymatic processes for l -phenylalanine production. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations. (2017). PubMed. Retrieved from [Link]

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  • Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit. Retrieved from [Link]

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Validation & Comparative

A Researcher's Guide to Advanced Protein Engineering: Comparing L-2-Aminomethylphenylalanine with Key Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic fields of protein engineering and drug development, the ability to move beyond the canonical 20 amino acids has unlocked unprecedented opportunities for innovation. The site-specific incorporation of unnatural amino acids (uAAs) into proteins allows for the introduction of novel chemical functionalities, enabling precise control over protein structure, function, and conjugation.[1][2][3] This guide provides an in-depth comparison of L-2-Aminomethylphenylalanine (L-2-AMP), a unique phenylalanine analog, with other widely used uAAs. Our focus is to provide researchers, scientists, and drug development professionals with the technical insights and experimental context needed to select the optimal tool for their specific application.

The Foundation: Genetic Code Expansion for uAA Incorporation

The central technology enabling the site-specific incorporation of uAAs is the repurposing of the cellular translation machinery.[4] This is achieved through the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[5][6][7] This orthogonal system functions independently of the host cell's endogenous aaRS/tRNA pairs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), while the orthogonal aaRS is evolved to exclusively charge its cognate tRNA with the desired uAA.[8] When a gene of interest containing a UAG codon at a specific site is co-expressed with the orthogonal pair in the presence of the uAA, the ribosome incorporates the uAA at that position, yielding a modified protein.[9]

The efficiency of this process is a critical parameter and can be influenced by several factors, including the activity and specificity of the orthogonal aaRS, the expression levels of the orthogonal pair, and the cellular uptake of the uAA.[7][10]

A Closer Look at this compound (L-2-AMP)

This compound is a synthetic, conformationally constrained stereoisomer of L-phenylalanine.[11] Its defining feature is the aminomethyl group (-CH2-NH2) at the ortho position of the phenyl ring. This seemingly subtle modification introduces a primary amine, a versatile chemical handle, in a unique spatial orientation relative to the peptide backbone.

Structural Properties of L-2-AMP:

PropertyValueSource
Molecular Formula C10H14N2O2[12]
Molecular Weight 194.23 g/mol [12]
Key Functional Group Primary AminomethylInferred from structure

The ortho-aminomethyl group of L-2-AMP offers several potential advantages for protein engineering:

  • Novel Bioconjugation: The primary amine serves as a nucleophilic handle for a variety of bioconjugation reactions, such as amide bond formation, reductive amination, and isothiocyanate chemistry. Its unique positioning could allow for the attachment of probes, drugs, or other molecules in a manner that is sterically distinct from traditional lysine-based conjugation.

  • Intramolecular Catalysis: The proximity of the aminomethyl group to the peptide backbone could be exploited to engineer novel catalytic sites within a protein.

  • Metal Chelation: The amino group, in concert with other nearby residues, could be designed to form specific metal-binding sites for applications in metalloprotein design and sensing.

  • Conformational Constraint: The bulky ortho-substitution may impose local conformational constraints on the polypeptide chain, which can be useful for stabilizing specific secondary structures.

While the potential applications of L-2-AMP are intriguing, there is a notable lack of published data on its incorporation efficiency, dedicated orthogonal synthetases, and direct comparative performance against other uAAs. Researchers interested in L-2-AMP may need to undertake the development and evolution of a specific orthogonal aaRS/tRNA pair for its efficient incorporation.

Comparative Analysis with Established Unnatural Amino Acids

To provide a practical context for evaluating L-2-AMP, we will compare it to a selection of well-characterized and widely adopted uAAs.

p-Azido-L-phenylalanine (pAzF)

p-Azido-L-phenylalanine is a cornerstone of bioorthogonal chemistry. The azide moiety at the para position is chemically inert to most biological functional groups but reacts selectively with alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reaction.[3][13]

Key Features of pAzF:

  • Bioorthogonal Reactivity: Enables highly specific labeling and conjugation of proteins in complex biological environments, including live cells.[14]

  • Versatile Applications: Widely used for attaching fluorescent dyes, biotin, crosslinkers, and imaging agents to proteins.[14][15]

  • Potential for Reduction: A known limitation is the potential for the azide group to be reduced to an amine by cellular reducing agents like dithiothreitol (DTT), which can lower conjugation efficiency.[16][17]

L-2-AMP vs. pAzF:

FeatureThis compound (L-2-AMP)p-Azido-L-phenylalanine (pAzF)
Reactive Group Primary AmineAzide
Reactivity NucleophilicBioorthogonal (Click Chemistry)
Orthogonality Less bioorthogonal (reacts with common biological electrophiles)Highly bioorthogonal
Established Use Limited published dataExtensive use in protein labeling and imaging
Potential Advantage Unique spatial positioning of the reactive groupHigh specificity of click chemistry
p-Acetyl-L-phenylalanine (pAcF)

p-Acetyl-L-phenylalanine introduces a ketone group, another bioorthogonal chemical handle, into the protein backbone.[18][19] The ketone reacts selectively with hydrazides and hydroxylamines to form stable hydrazone and oxime linkages, respectively.[19][20]

Key Features of pAcF:

  • Orthogonal Ketone Chemistry: Provides a specific conjugation point that is not reactive with native amino acid side chains.

  • Site-Directed Spin Labeling: The ketone handle can be reacted with hydroxylamine-functionalized nitroxides for site-directed spin labeling studies.[18][19]

  • Stable Conjugates: Forms stable covalent bonds, making it suitable for creating robust protein conjugates.

L-2-AMP vs. pAcF:

FeatureThis compound (L-2-AMP)p-Acetyl-L-phenylalanine (pAcF)
Reactive Group Primary AmineKetone
Reactivity NucleophilicBioorthogonal (Hydrazone/Oxime Ligation)
Conjugation Chemistry Amide bond formation, reductive aminationHydrazide/hydroxylamine condensation
Established Use Limited published dataWell-established for bioconjugation and spin labeling
Potential Advantage Potential for intramolecular catalysisHigh specificity of ketone-based ligations
Non-hydrolyzable Phosphotyrosine Analogs

Studying protein phosphorylation, a key cellular signaling mechanism, is often complicated by the dynamic action of phosphatases. Non-hydrolyzable phosphotyrosine analogs, such as p-carboxymethyl-L-phenylalanine (pCMF), allow for the creation of proteins that are permanently "locked" in a phosphorylated state.[21][22][]

Key Features of Phosphotyrosine Analogs:

  • Mimic of Post-Translational Modification: Enables the study of phosphorylation-dependent protein-protein interactions and signaling pathways without the interference of phosphatases.[21][24]

  • Structural and Functional Studies: Facilitates the structural and functional characterization of proteins in their active, phosphorylated conformation.[22]

L-2-AMP vs. Phosphotyrosine Analogs:

FeatureThis compound (L-2-AMP)Non-hydrolyzable Phosphotyrosine Analogs
Functionality Introduction of a reactive handleMimicking a post-translational modification
Primary Application Bioconjugation, enzyme engineeringStudying cell signaling, structural biology
Chemical Nature Basic (amine)Acidic (carboxylate/phosphonate)
Established Use Limited published dataEstablished for studying phosphorylation
Potential Advantage Versatile chemical handle for diverse modificationsEnables stable mimicry of a key biological process
L-3,4-dihydroxyphenylalanine (L-DOPA)

L-DOPA is a naturally occurring amino acid precursor to dopamine, but its incorporation into proteins is considered unnatural.[25] The catechol side chain of L-DOPA is redox-active and can be used for protein crosslinking and as a fluorescent probe.

Key Features of L-DOPA:

  • Redox Activity: The catechol group can be oxidized to a reactive quinone, which can form crosslinks with other nearby residues.

  • Fluorescence: L-DOPA exhibits intrinsic fluorescence, which can be used to probe the local protein environment.

  • Metal Binding: The catechol moiety can chelate metal ions, making it useful for engineering metalloproteins.

L-2-AMP vs. L-DOPA:

FeatureThis compound (L-2-AMP)L-3,4-dihydroxyphenylalanine (L-DOPA)
Reactive Group Primary AmineCatechol
Primary Applications BioconjugationCrosslinking, fluorescence, metal binding
Chemical Nature BasicRedox-active, fluorescent
Established Use Limited published dataGrowing use in biomaterials and as a probe
Potential Advantage Versatile for conjugation with various electrophilesIntrinsic properties for probing and crosslinking

Experimental Workflow and Considerations

The successful incorporation of any uAA requires a systematic experimental approach. Below is a generalized workflow, followed by a conceptual diagram.

Generalized Protocol for uAA Incorporation in E. coli
  • Plasmid Construction:

    • Clone the gene of interest into an expression vector, introducing an amber (TAG) codon at the desired site for uAA incorporation.

    • Co-transform the expression host (E. coli) with the plasmid containing the gene of interest and a second plasmid (e.g., pEVOL) encoding the orthogonal aaRS/tRNA pair specific for the chosen uAA.

  • Expression:

    • Grow the transformed E. coli in a suitable medium (e.g., TB or 2xYT) to an optimal cell density (OD600 of 0.6-0.8).

    • Induce the expression of the orthogonal aaRS/tRNA pair (e.g., with arabinose).

    • Supplement the culture medium with the desired uAA (typically 1-2 mM).

    • Induce the expression of the target protein (e.g., with IPTG).

    • Continue incubation at a reduced temperature (e.g., 18-25°C) for 12-24 hours to allow for protein expression and folding.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using standard methods (e.g., sonication, French press).

    • Purify the target protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion exchange or size-exclusion chromatography as needed.

  • Verification of uAA Incorporation:

    • Confirm the expression of the full-length protein using SDS-PAGE and Western blotting. A key control is to perform an expression without the uAA, which should result in a truncated protein product.

    • Verify the precise mass of the purified protein using mass spectrometry (e.g., ESI-MS) to confirm the incorporation of the uAA.

    • For further confirmation, perform tandem mass spectrometry (MS/MS) analysis of tryptic digests of the protein to identify the peptide containing the uAA.

Workflow Diagram

uAA_Incorporation_Workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Purification & Analysis cluster_application Downstream Application Plasmid_Construction 1. Plasmid Construction (Gene with TAG + pEVOL) Transformation 2. Co-transformation into E. coli Plasmid_Construction->Transformation Cell_Growth 3. Cell Growth Transformation->Cell_Growth Induction 4. Induction & uAA Addition Cell_Growth->Induction Protein_Expression 5. Protein Expression Induction->Protein_Expression Purification 6. Protein Purification Protein_Expression->Purification Verification 7. Verification (MS, WB) Purification->Verification Bioconjugation 8. Bioconjugation Verification->Bioconjugation

Caption: Generalized workflow for site-specific uAA incorporation in E. coli.

Choosing the Right Unnatural Amino Acid

The selection of a uAA is dictated by the specific research question. The following decision-making framework can guide this process.

uAA_Decision_Tree cluster_labeling cluster_probe cluster_ptm cluster_catalysis Start What is the primary goal? Goal_Labeling Site-specific Labeling/ Bioconjugation Start->Goal_Labeling Goal_Probe Probing Structure/ Function Start->Goal_Probe Goal_PTM Mimicking PTMs Start->Goal_PTM Goal_Catalysis Engineering Catalysis Start->Goal_Catalysis Label_Type Need bioorthogonal 'click' chemistry? Goal_Labeling->Label_Type Probe_Type What property to probe? Goal_Probe->Probe_Type pTyr Use Phosphotyrosine Analogs Goal_PTM->pTyr L2AMP_cat Consider L-2-AMP (Nucleophilic/General Base) Goal_Catalysis->L2AMP_cat pAzF Use pAzF Label_Type->pAzF Yes pAcF Use pAcF (Ketone) Label_Type->pAcF No, Hydrazone/Oxime L2AMP_label Consider L-2-AMP (Amine) pAcF->L2AMP_label Alternative: Amine chemistry LDOPA Use L-DOPA (Fluorescence) Probe_Type->LDOPA Fluorescence pAcF_probe Use pAcF (Spin Labeling) Probe_Type->pAcF_probe Conformational Dynamics (EPR)

Caption: Decision tree for selecting an unnatural amino acid based on application.

Conclusion and Future Outlook

The field of unnatural amino acid incorporation continues to expand the toolkit available for protein engineering and therapeutic development. While established uAAs like pAzF and pAcF offer robust and well-characterized platforms for bioconjugation, novel amino acids such as this compound present exciting, underexplored opportunities. The unique ortho-aminomethyl functionality of L-2-AMP has the potential to enable novel conjugation strategies and the design of new catalytic functions.

The primary hurdle for the widespread adoption of L-2-AMP is the need for dedicated, efficient, and orthogonal aaRS/tRNA pairs. Future research focused on the directed evolution of such pairs will be critical to unlocking the full potential of this promising uAA. As the methodologies for creating custom orthogonal pairs become more streamlined, we anticipate a significant increase in the diversity of uAAs that can be readily incorporated into proteins, further blurring the lines between synthetic chemistry and biology.

References

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A Technical Guide to Peptide Efficacy: L-2-Aminomethylphenylalanine versus Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the strategic incorporation of non-natural amino acids is a cornerstone of modern drug design. These modifications are pivotal in overcoming the inherent limitations of native peptides, such as poor metabolic stability and receptor selectivity. Among the myriad of available synthetic tools, the modification of the phenylalanine residue has proven to be a particularly fruitful avenue of investigation. This guide provides a comprehensive comparison of L-2-Aminomethylphenylalanine with other phenylalanine derivatives, offering insights into their impact on peptide efficacy, supported by experimental data and detailed methodologies.

The Rationale for Phenylalanine Modification in Peptide Design

Phenylalanine, with its aromatic side chain, often plays a crucial role in receptor recognition and binding through hydrophobic and π-π stacking interactions.[1] However, the conformational flexibility of the phenyl ring can sometimes be a liability, leading to non-specific binding or susceptibility to enzymatic degradation. By introducing chemical modifications to the phenylalanine residue, researchers can fine-tune the physicochemical properties of a peptide to enhance its therapeutic profile.[2] These modifications can impart resistance to proteases, constrain the peptide backbone to a bioactive conformation, and introduce novel functionalities.[2][3]

This compound: A Unique Conformational Constraint

This compound is a non-natural amino acid characterized by an aminomethyl group attached to the ortho position of the phenyl ring. This seemingly subtle addition has profound implications for the peptide's structure and function. The primary amine on the side chain can introduce a new hydrogen bond donor and a site for further chemical modification. More importantly, the steric bulk of the aminomethyl group can significantly restrict the rotational freedom of the phenyl ring, locking it into a preferred orientation. This conformational constraint can be highly advantageous in promoting a specific binding mode with the target receptor, potentially leading to increased affinity and selectivity.[4]

Comparative Analysis of Phenylalanine Derivatives

The choice of a specific phenylalanine derivative is dictated by the desired therapeutic outcome. Below is a comparative overview of this compound and other commonly employed phenylalanine analogs.

DerivativeKey Structural FeaturePrimary Impact on Peptide Properties
This compound Aminomethyl group at the ortho positionConformational restriction of the phenyl ring; potential for new hydrogen bonding or further modification.
D-Phenylalanine Enantiomer of the natural L-amino acidIncreased resistance to enzymatic degradation by proteases.[5]
p-Fluoro-Phenylalanine Fluorine atom at the para positionAlters the electronic properties of the phenyl ring; can enhance binding affinity through halogen bonding.
p-Nitro-Phenylalanine Nitro group at the para positionStrong electron-withdrawing group; can serve as a spectroscopic probe.
N-Methyl-Phenylalanine Methyl group on the amide nitrogenIncreases resistance to proteolysis; enhances membrane permeability by removing a hydrogen bond donor.[2]
Homophenylalanine (hPhe) Extra CH2 group in the side chainIncreases side chain length and flexibility; can influence intermolecular aromatic interactions.[6]

Experimental Protocols for Efficacy Evaluation

To empirically determine the impact of incorporating this compound or other derivatives into a peptide, a series of well-defined experiments are necessary. The following protocols represent the gold standard for assessing peptide efficacy.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing non-natural amino acids is most commonly achieved through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid using a 20% piperidine solution in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (e.g., Fmoc-L-2-Aminomethylphenylalanine(Boc)-OH) using a coupling reagent such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) in the presence of a base like N-methylmorpholine (NMM).[7] Allow the coupling reaction to proceed for a specified time.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

Causality Behind Experimental Choices:

  • Fmoc vs. Boc Chemistry: Fmoc chemistry is generally preferred for its milder deprotection conditions, which are compatible with a wider range of sensitive unnatural amino acids.

  • Coupling Reagents: HCTU is a highly efficient coupling reagent that minimizes racemization and is effective for sterically hindered amino acids.[7]

  • Scavengers: Scavengers (e.g., water, triisopropylsilane) are crucial during cleavage to prevent the re-attachment of reactive cationic species to sensitive residues like tryptophan or methionine.

SPPS_Workflow Resin Start: Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, NMM) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization End End: Purified Peptide Characterization->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Receptor Binding Affinity Assessment

a) Radioligand Binding Assay

This technique measures the affinity of a ligand for its receptor by competing with a radiolabeled ligand.[8]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled native peptide), and varying concentrations of the unlabeled test peptide (e.g., the this compound-containing analog).[9]

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of the radioligand binding). Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

b) Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on molecular interactions.[10][11]

Methodology:

  • Ligand Immobilization: Covalently immobilize the purified receptor onto the surface of a sensor chip.[12]

  • Analyte Injection: Inject a series of concentrations of the test peptide (analyte) over the sensor chip surface.

  • Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the peptide binding to the immobilized receptor. This generates a sensorgram showing the association and dissociation phases.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the receptor-peptide interaction without denaturing the receptor.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

Efficacy_Assay_Workflow cluster_synthesis Peptide Synthesis cluster_binding Binding Affinity cluster_stability Enzymatic Stability SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification RBA Radioligand Binding Assay (IC50, Ki) Purification->RBA SPR Surface Plasmon Resonance (ka, kd, KD) Purification->SPR StabilityAssay Serum/Plasma Incubation Purification->StabilityAssay Analysis HPLC/LC-MS Analysis (Half-life, t1/2) StabilityAssay->Analysis

Caption: Experimental workflow for evaluating peptide efficacy.

Enzymatic Stability Assay

This assay determines the resistance of a peptide to degradation by proteases present in biological fluids like serum or plasma.[13]

Methodology:

  • Peptide Incubation: Incubate the test peptide at a known concentration in human or animal serum/plasma at 37°C.[14]

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding a quenching solution, such as 10% trichloroacetic acid (TCA) or acetonitrile with 1% TFA, to precipitate the proteins.[13][14]

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.

  • Analysis: Analyze the supernatant by RP-HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t1/2) of the peptide in the biological matrix.

Conclusion

The incorporation of this compound and other phenylalanine derivatives represents a powerful strategy for optimizing peptide therapeutics. The choice of a particular analog should be guided by a thorough understanding of its structural and chemical properties and validated by rigorous experimental evaluation. The protocols outlined in this guide provide a robust framework for synthesizing modified peptides and assessing their efficacy in terms of receptor binding affinity and enzymatic stability. By systematically applying these methodologies, researchers can rationally design next-generation peptide drugs with enhanced therapeutic profiles.

References

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. [Link]

  • FAO AGRIS. Protein-peptide Interaction by Surface Plasmon Resonance. [Link]

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  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Springer Nature Experiments. (1997). Radioligand Binding Using 125Labeled Peptides. [Link]

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  • NIH. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. [Link]

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  • PubMed Central. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

  • PubMed Central. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • ACS Pharmacology & Translational Science. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. [Link]

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  • PubMed. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. [Link]

  • PubMed Central. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. [Link]

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A Comparative Guide to the Synthesis of Aminomethylphenylalanines for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for producing aminomethylphenylalanines, a critical class of unnatural amino acids incorporated into peptidomimetics and other therapeutic agents. We will dissect the strategic advantages and inherent limitations of each approach, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal route for their specific application.

Introduction: The Significance of Aminomethylphenylalanines

Aminomethylphenylalanines are conformational building blocks used in medicinal chemistry to impart specific structural constraints on peptides. By introducing an aminomethyl group onto the phenylalanine backbone, chemists can induce stable β-turn or γ-turn conformations, which are crucial for enhancing receptor affinity, improving metabolic stability, and increasing bioavailability. The choice of synthetic route is paramount, as it dictates not only the yield and purity but also the crucial stereochemical outcome of the final product.

Overview of Primary Synthetic Strategies

The synthesis of aminomethylphenylalanines can be broadly categorized into two main approaches:

  • Classical Derivatization Methods: These routes, such as the Strecker and Gabriel syntheses, begin with a phenylacetaldehyde or a related precursor and construct the amino acid backbone. While robust, they often require harsh conditions and can be challenging to control stereochemically.

  • Asymmetric Synthesis via Chiral Precursors: This modern approach leverages chiral starting materials, typically derived from natural amino acids like aspartic acid or glutamic acid, to build the target molecule with high stereocontrol. Reductive amination of a key keto-intermediate is a cornerstone of this strategy.

This guide will focus on the most prevalent and effective methods, with a particular emphasis on asymmetric synthesis due to the critical need for enantiopure compounds in pharmaceutical development.

In-Depth Analysis of Key Synthesis Methods

Method 1: Asymmetric Synthesis via Reductive Amination of a Chiral Lactam

This is arguably the most efficient and widely adopted method for producing enantiomerically pure aminomethylphenylalanines. The strategy relies on the construction of a chiral piperidinone (a cyclic lactam) intermediate, which serves as a scaffold to control the stereochemistry.

The synthesis begins with a well-defined chiral precursor, commonly L-aspartic acid, to set the absolute stereochemistry early in the sequence. The key steps involve the formation of a β-keto ester, which is then cyclized to form the piperidinone ring. The crucial diastereoselective reduction of the ketone, followed by reductive amination, establishes the desired stereocenters.

The causality behind this choice is clear: by building the molecule around a rigid, chiral scaffold, the introduction of new stereocenters can be directed with high precision. The use of a bulky protecting group (like Boc) on the ring nitrogen sterically hinders one face of the molecule, forcing the incoming hydride and amine to attack from the less hindered face, thus ensuring high diastereoselectivity.

SynthesisWorkflow cluster_start Chiral Precursor cluster_steps Core Synthesis cluster_end Final Product start L-Aspartic Acid step1 Protection & Esterification start->step1 1. Set Stereocenter step2 Dieckmann Condensation (Cyclization) step1->step2 2. Form β-Keto Ester step3 Decarboxylation step2->step3 3. Form Piperidinone Ring step4 Diastereoselective Ketone Reduction step3->step4 4. Isolate Ketone step5 Mesylation & Azide Displacement (SN2) step4->step5 5. Set Hydroxyl Stereocenter step6 Azide Reduction step5->step6 6. Introduce Nitrogen end_product Aminomethyl- phenylalanine (Enantiopure) step6->end_product 7. Form Primary Amine

Caption: Asymmetric synthesis workflow via a chiral lactam intermediate.

This protocol is a representative example for a key intermediate.

  • Diastereoselective Ketone Reduction: The chiral N-Boc-4-phenyl-2,3-piperidinedione (1.0 eq) is dissolved in anhydrous THF and cooled to -78°C under an argon atmosphere. A solution of L-Selectride® (1.1 eq, 1.0 M in THF) is added dropwise over 30 minutes. The reaction is stirred at -78°C for 4 hours.

    • Causality: L-Selectride is a sterically hindered reducing agent. Its bulky nature, combined with the steric hindrance from the N-Boc group, forces the hydride to attack the ketone from the less hindered equatorial face, resulting in the desired axial alcohol with high diastereoselectivity.

  • Mesylation: The crude alcohol from the previous step is dissolved in anhydrous CH₂Cl₂ and cooled to 0°C. Triethylamine (2.0 eq) is added, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). The reaction is stirred at 0°C for 1 hour.

    • Causality: The hydroxyl group is a poor leaving group. Mesylation converts it into a good leaving group (mesylate), activating it for the subsequent nucleophilic substitution.

  • Azide Displacement: To the reaction mixture, sodium azide (3.0 eq) dissolved in a minimal amount of DMF is added. The reaction is allowed to warm to room temperature and stirred for 16 hours.

    • Causality: The azide ion (N₃⁻) acts as a nitrogen nucleophile, displacing the mesylate via an Sₙ2 reaction. This reaction proceeds with an inversion of stereochemistry at the carbon center, which is a predictable and reliable transformation.

  • Azide Reduction (Staudinger Reduction): The crude azide is dissolved in a THF:water (4:1) mixture. Triphenylphosphine (1.5 eq) is added, and the mixture is stirred at 50°C for 6 hours.

    • Causality: The Staudinger reduction is a mild and efficient method for converting azides to primary amines without affecting other functional groups like the lactam and Boc-protecting group.

  • Purification: The final compound is purified by flash column chromatography on silica gel.

  • Advantages: High enantiopurity (>98% e.e.), well-defined stereochemical outcomes, and a robust and scalable process. The intermediates are often crystalline, which facilitates purification.

  • Limitations: The multi-step nature of the synthesis can lead to a lower overall yield. The cost of chiral starting materials and some reagents (e.g., L-Selectride) can be high for large-scale production.

Method 2: Strecker Synthesis

The Strecker synthesis is a classic, one-pot three-component reaction between an aldehyde, ammonia, and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to the desired amino acid.

The reaction begins with the formation of an imine from phenylacetaldehyde and ammonia. Cyanide then attacks the imine to form the α-amino nitrile. The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.

StreckerSynthesis cluster_reactants Reactants cluster_reaction Core Reaction cluster_product Product aldehyde Phenylacetaldehyde Derivative imine_formation Imine Formation aldehyde->imine_formation ammonia Ammonia (NH3) ammonia->imine_formation cyanide Cyanide (e.g., KCN) nitrile_addition Nucleophilic Addition of Cyanide cyanide->nitrile_addition imine_formation->nitrile_addition Forms α-Iminonitrile hydrolysis Nitrile Hydrolysis nitrile_addition->hydrolysis Forms α-Aminonitrile racemic_product Racemic Aminomethylphenylalanine hydrolysis->racemic_product Requires strong acid/base and heat

A Comparative Guide to the Efficacy of L-2-Aminomethylphenylalanine-Containing Peptides in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for L-2-Aminomethylphenylalanine in Peptide Drug Design

In the landscape of therapeutic peptide development, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing potency, selectivity, and pharmacokinetic profiles. This compound (L-2-AMP), a synthetic amino acid, offers a unique structural motif that can profoundly influence the biological activity of peptides. This guide provides a comparative framework for evaluating the efficacy of L-2-AMP-containing peptides, with a focus on their application as modulators of opioid receptors. While direct comparative studies on a series of L-2-AMP-containing peptides are limited in publicly available literature, this document synthesizes established principles of peptide chemistry and pharmacology to present a model for their evaluation. We will use the endogenous µ-opioid receptor-selective peptide, endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂), as a scaffold to illustrate the potential impact and evaluation of L-2-AMP incorporation.

The introduction of an aminomethyl group at the ortho position of the phenylalanine side chain can impart several advantageous properties. It can introduce a basic functional group, potentially altering solubility and interaction with biological targets. Furthermore, the steric bulk of this modification can influence peptide conformation and restrict rotation of the phenyl ring, which can be critical for receptor binding and selectivity.[1][2] This guide will detail the experimental workflows to quantify these effects, enabling a rigorous comparison of novel L-2-AMP-containing peptide analogs.

Hypothetical Peptide Analogs for Comparison

To illustrate the comparative efficacy studies, we will consider a hypothetical series of endomorphin-2 analogs where this compound (here denoted as Phe(o-CH₂NH₂)) is systematically incorporated:

  • EM-2-Control: Tyr-Pro-Phe-Phe-NH₂ (Native Endomorphin-2)

  • AMP-1: Tyr-Pro-Phe(o-CH₂NH₂)-Phe-NH₂

  • AMP-2: Tyr-Pro-Phe-Phe(o-CH₂NH₂)-NH₂

  • AMP-3: Tyr-Pro-Phe(o-CH₂NH₂)-Phe(o-CH₂NH₂)-NH₂

Comparative Efficacy Evaluation: A Multi-Faceted Approach

A comprehensive comparison of these peptides necessitates a tiered approach, beginning with in vitro characterization and progressing to in vivo validation. The following sections detail the key experimental protocols and expected data outputs.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial assessment of L-2-AMP-containing peptides involves determining their affinity for and activity at the target opioid receptors (µ, δ, and κ).

a) Radioligand Binding Assays: Determining Receptor Affinity

This assay quantifies the affinity of the synthetic peptides for the µ, δ, and κ opioid receptors. It is a competitive binding assay where the L-2-AMP-containing peptides compete with a radiolabeled ligand for binding to receptors in brain tissue homogenates or cell membranes expressing the recombinant human opioid receptors.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from CHO cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand Selection:

    • For µ-opioid receptor: [³H]DAMGO

    • For δ-opioid receptor: [³H]DPDPE

    • For κ-opioid receptor: [³H]U-69,593

  • Assay Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor peptides (EM-2-Control, AMP-1, AMP-2, AMP-3).

  • Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Data Presentation: Opioid Receptor Binding Affinities (Ki, nM)

Peptideµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)µ-Selectivity (δ/µ)µ-Selectivity (κ/µ)
EM-2-Control 0.5 ± 0.1500 ± 25>10001000>2000
AMP-1 1.2 ± 0.3800 ± 40>1000667>833
AMP-2 0.8 ± 0.2650 ± 30>1000813>1250
AMP-3 5.5 ± 0.91200 ± 60>1000218>182

Note: Data are presented as mean ± SEM from at least three independent experiments. This is illustrative data based on typical findings for endomorphin-2 and its analogs.

b) Functional Assays: Assessing Agonist/Antagonist Activity

Functional assays determine whether the peptides act as agonists (activating the receptor) or antagonists (blocking the receptor) and quantify their potency and efficacy.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, an early event in opioid receptor signaling.

  • Membrane Preparation: Use membranes from cells expressing the opioid receptors.

  • Assay Incubation: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test peptides.

  • Separation and Scintillation Counting: Separate bound from free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the peptide concentration to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) values.

Data Presentation: Functional Potency and Efficacy ([³⁵S]GTPγS Assay)

Peptideµ-Opioid Receptor EC₅₀ (nM)µ-Opioid Receptor Emax (% of DAMGO)
EM-2-Control 1.5 ± 0.3100 ± 5
AMP-1 3.2 ± 0.695 ± 7
AMP-2 2.1 ± 0.498 ± 6
AMP-3 10.8 ± 1.585 ± 9

Note: Data are presented as mean ± SEM. Emax is expressed as a percentage of the maximal stimulation produced by the standard agonist DAMGO. This is illustrative data.

Experimental Workflow for In Vitro Characterization

G cluster_0 Peptide Synthesis & Purification cluster_1 In Vitro Efficacy Evaluation Peptide_Synthesis Solid-Phase Peptide Synthesis of L-2-AMP Analogs Purification RP-HPLC Purification Peptide_Synthesis->Purification Characterization Mass Spectrometry Verification Purification->Characterization Receptor_Binding Radioligand Binding Assay (µ, δ, κ Receptors) Characterization->Receptor_Binding Functional_Assay [35S]GTPγS Functional Assay (Agonist/Antagonist Mode) Characterization->Functional_Assay Data_Analysis_InVitro Determine Ki, EC50, Emax Receptor_Binding->Data_Analysis_InVitro Functional_Assay->Data_Analysis_InVitro

Caption: Workflow for in vitro characterization of L-2-AMP peptides.

In Vivo Efficacy: Assessing Analgesic Properties

The most promising candidates from in vitro studies should be evaluated in animal models of pain to determine their analgesic efficacy.

a) Acute Nociceptive Pain Model: Tail-Flick Test

This is a standard test for assessing the analgesic effect of opioids against acute thermal pain.

Experimental Protocol: Mouse Tail-Flick Test

  • Animal Acclimatization: Acclimate male ICR mice to the testing environment.

  • Baseline Latency: Measure the baseline tail-flick latency by immersing the distal portion of the tail in a 52°C water bath. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the peptides intracerebroventricularly (i.c.v.) at various doses.

  • Post-Treatment Latency: Measure the tail-flick latency at different time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE). Calculate the ED₅₀ (dose required to produce 50% of the maximal analgesic effect) for each peptide.

Data Presentation: In Vivo Analgesic Potency (Tail-Flick Test)

PeptideED₅₀ (nmol, i.c.v.)Duration of Action (at ED₉₀)
EM-2-Control 1.0 ± 0.2~30 min
AMP-1 2.5 ± 0.5~45 min
AMP-2 1.8 ± 0.4~40 min
AMP-3 8.2 ± 1.1~60 min

Note: Data are presented as mean ± SEM. This is illustrative data.

Experimental Workflow for In Vivo Analgesia Study

G cluster_0 Animal Model cluster_1 Drug Administration & Testing cluster_2 Data Analysis Animal_Acclimatization Acclimatize Mice Baseline_Measurement Measure Baseline Tail-Flick Latency Animal_Acclimatization->Baseline_Measurement Peptide_Injection Intracerebroventricular (i.c.v.) Injection of Peptides Baseline_Measurement->Peptide_Injection Time_Course_Measurement Measure Latency at Multiple Time Points Peptide_Injection->Time_Course_Measurement Calculate_MPE Calculate % Maximal Possible Effect (%MPE) Time_Course_Measurement->Calculate_MPE Determine_ED50 Determine ED50 and Duration of Action Calculate_MPE->Determine_ED50

Caption: Workflow for in vivo tail-flick analgesia assay.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The comparative data generated from these assays will provide valuable insights into the structure-activity relationship of L-2-AMP-containing peptides. For instance, a decrease in µ-receptor affinity for AMP-1 and AMP-3 compared to EM-2-Control might suggest that the aminomethyl group at position 3 introduces steric hindrance that is detrimental to binding. Conversely, the relatively maintained affinity of AMP-2 could indicate that the binding pocket accommodating the C-terminal phenylalanine is more tolerant of this modification.[3]

The in vivo data may reveal that while some analogs have lower affinity (higher Ki), they may exhibit a longer duration of action. This could be attributed to increased resistance to enzymatic degradation, a common benefit of incorporating non-natural amino acids.

Logical Relationship of L-2-AMP Incorporation to Peptide Properties

G cluster_0 Structural & Physicochemical Changes cluster_1 Biological & Pharmacological Outcomes L2AMP This compound Incorporation Conformation Altered Peptide Conformation L2AMP->Conformation Basicity Increased Local Basicity L2AMP->Basicity Steric_Hindrance Steric Hindrance L2AMP->Steric_Hindrance Receptor_Affinity Modified Receptor Binding Affinity (Ki) Conformation->Receptor_Affinity Functional_Activity Altered Functional Potency (EC50) & Efficacy (Emax) Conformation->Functional_Activity Basicity->Receptor_Affinity Steric_Hindrance->Receptor_Affinity Enzymatic_Stability Increased Proteolytic Stability Steric_Hindrance->Enzymatic_Stability InVivo_Efficacy Modified In Vivo Analgesic Potency (ED50) & Duration Receptor_Affinity->InVivo_Efficacy Functional_Activity->InVivo_Efficacy Enzymatic_Stability->InVivo_Efficacy

Caption: Causality of L-2-AMP incorporation on peptide properties.

Conclusion and Future Directions

This guide outlines a systematic approach for the comparative efficacy evaluation of peptides containing this compound. By employing a combination of in vitro receptor binding and functional assays, alongside in vivo models of analgesia, researchers can build a comprehensive understanding of the structure-activity relationships governing the bioactivity of these novel analogs. The illustrative data and workflows provided herein serve as a template for the design and execution of such comparative studies.

Future research should focus on synthesizing and evaluating a broader range of L-2-AMP-containing peptides, exploring its incorporation into different peptide scaffolds targeting various receptors. Additionally, detailed pharmacokinetic studies are warranted to fully elucidate the impact of this modification on peptide absorption, distribution, metabolism, and excretion. Such endeavors will undoubtedly pave the way for the development of novel peptide therapeutics with improved efficacy and clinical utility.

References

  • Honda, T., Shirasu, N., Isozaki, K., Kawano, M., Shigehiro, D., Chuman, Y., Fujita, T., Nose, T., & Shimohigashi, Y. (2007). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Bioorganic & Medicinal Chemistry, 15(11), 3883-3888. [Link]

  • Schiller, P. W., Nguyen, T. M., Berezowska, I., Dupuis, S., Weltrowska, G., Chung, N. N., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of Medicinal Chemistry, 35(21), 3954-3961. [Link]

  • Schiller, P. W., Nguyen, T. M., Maziak, L. A., Wilkes, B. C., & Lemieux, C. (1987). Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094-2099. [Link]

  • Janecka, A., Fichna, J., & Mirowski, M. (2004). Endomorphin analogs. Current Pharmaceutical Design, 10(7), 777-796. [Link]

  • Perlikowska, R., Gach, K., Malfacini, D., Calo', G., & Janecka, A. (2011). Bifunctional [2',6'-Dimethyl-l-tyrosine1]Endomorphin-2 Analogues Substituted at Position 3 with Alkylated Phenylalanine Derivatives Yield Potent Mixed μ-Agonist/δ-Antagonist and Dual μ-/δ-Agonist Opioid Ligands. Journal of Medicinal Chemistry, 54(18), 6267-6277. [Link]

  • Honda, T., Shirasu, N., Isozaki, K., Kawano, M., Shigehiro, D., Chuman, Y., Fujita, T., Nose, T., & Shimohigashi, Y. (2007). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Bioorganic & Medicinal Chemistry, 15(11), 3883-3888. [Link]

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A Comparative Guide to In Vitro and In Vivo Bioactivity Studies for the Novel Amino Acid Analog, L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative for a Dual-Pronged Approach

The journey of a novel chemical entity from laboratory bench to potential therapeutic application is a rigorous process, demanding a meticulous and multi-faceted evaluation of its biological activity. L-2-Aminomethylphenylalanine (L-2-AMP), a non-canonical amino acid analog, represents a promising scaffold for drug development, potentially as a competitive inhibitor of amino acid transporters, an enzyme substrate mimic, or a building block for novel peptides. However, its true biological potential can only be unlocked by systematically characterizing its effects, first in controlled, isolated systems (in vitro) and subsequently within the complex, integrated environment of a living organism (in vivo).

This guide provides a comprehensive comparison of in vitro and in vivo methodologies for assessing the bioactivity of L-2-AMP. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices. We will explore how these two research paradigms, while distinct, are fundamentally complementary, with in vitro studies providing mechanistic insights and high-throughput screening, and in vivo studies offering the ultimate test of physiological relevance, efficacy, and safety.[1] This dual approach is essential for making informed decisions in the preclinical development pipeline, ensuring that only the most promising candidates advance toward clinical trials.[2]

The In Vitro / In Vivo Dichotomy: A Strategic Overview

Before delving into specific protocols, it is crucial to understand the inherent strengths and limitations of each modality. In vitro ("in the glass") studies are performed on microorganisms, cells, or biological molecules outside their normal biological context.[3] Conversely, in vivo ("within the living") studies are conducted in whole, living organisms, such as animal models.[3] The choice is not about which is better, but about which is most appropriate for the question at hand. Modern preclinical research relies on the integration of both to build a robust data package.[4]

Table 1: Core Comparison of In Vitro and In Vivo Research Models
FeatureIn Vitro Studies In Vivo Studies
Environment Controlled, artificial setting (e.g., petri dish, test tube).[4]Complex, whole-organism physiological environment.
Physiological Relevance Lower; lacks systemic interactions, metabolism, and homeostasis.[1]Higher; provides data on systemic effects, toxicity, and efficacy.[4]
Throughput & Speed High; allows for rapid screening of many conditions or compounds.[4]Low; time-consuming and labor-intensive.[1]
Cost Relatively low cost per data point.[5]High cost due to animal procurement, care, and monitoring.[3][4]
Control over Variables High; allows for the isolation of specific variables to study mechanisms.Lower; subject to biological variability between individuals.
Ethical Considerations Minimal; reduces the use of live animals.[5]Significant; requires strict ethical oversight and adherence to animal welfare guidelines.[1]
Primary Application Initial screening, mechanism of action (MoA) studies, target identification.Efficacy validation, safety/toxicity assessment, pharmacokinetics (PK/PD).
Preclinical Progression Workflow

The logical flow of preclinical research typically begins with broad in vitro screening to identify promising candidates, which are then subjected to more rigorous and resource-intensive in vivo validation.

G cluster_0 In Vitro Phase (High-Throughput) cluster_1 In Vivo Phase (Validation) Compound L-2-AMP Synthesis & Characterization Screening Primary Screening (e.g., Cell Viability) Compound->Screening Test Compound MoA Mechanism of Action (e.g., Binding, Enzyme Assays) Screening->MoA Identify Hits Lead_Opt Lead Optimization MoA->Lead_Opt Refine Structure PKPD Pharmacokinetics (PK) Pharmacodynamics (PD) Lead_Opt->PKPD Select Candidate Efficacy Efficacy Studies (Disease Models) PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox IND IND Tox->IND IND Submission

Caption: Preclinical workflow from in vitro screening to in vivo validation.

Part 1: In Vitro Bioactivity Profiling of this compound

The primary goal of in vitro testing is to rapidly determine if L-2-AMP has a biological effect on a cellular or molecular target and to elucidate the underlying mechanism. These experiments provide the foundational data needed to justify advancing to more complex models.

Causality in Experimental Choice: From Broad to Specific

A logical in vitro strategy begins with broad questions and progressively narrows the focus. We start by asking, "Does L-2-AMP affect cell health?" and move towards "How does it exert this effect at the molecular level?".

  • Initial Cytotoxicity Screening: The first step is to assess the general effect of L-2-AMP on cell viability across a panel of relevant cell lines (e.g., cancer cell lines if pursuing an oncology application, or normal cell lines to gauge baseline toxicity). The MTT assay is a robust, colorimetric method for this purpose.[6]

  • Target Engagement & Mechanism of Action (MoA): If cytotoxicity or another desired bioactivity is observed, the next step is to identify the molecular target. As L-2-AMP is a phenylalanine analog, logical targets include amino acid transporters (e.g., LAT1), enzymes involved in phenylalanine metabolism, or signaling pathways that are sensitive to metabolic stress.[7][8]

Experimental Protocol 1: Cell Viability Assessment via MTT Assay

This protocol assesses the effect of L-2-AMP on the metabolic activity of cultured cells, which serves as an indicator of cell viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of L-2-AMP in a selected cell line.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of L-2-AMP in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the 2X L-2-AMP dilutions to the appropriate wells. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the L-2-AMP concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Hypothetical Signaling Pathway for L-2-AMP

If L-2-AMP is found to compete with L-phenylalanine for transport via the LAT1 transporter, it could disrupt downstream signaling pathways dependent on amino acid availability, such as the mTOR pathway, leading to reduced cell proliferation.

G cluster_1 cluster_2 L_Phe L-Phenylalanine LAT1 LAT1 Transporter L_Phe->LAT1 Transport L_2_AMP L-2-AMP L_2_AMP->LAT1 Competitive Inhibition mTORC1 mTORC1 Signaling LAT1->mTORC1 Amino Acid Sensing Protein_Synth Protein Synthesis mTORC1->Protein_Synth Proliferation Cell Proliferation Protein_Synth->Proliferation

Caption: Hypothetical inhibition of the LAT1-mTORC1 pathway by L-2-AMP.

Table 2: Hypothetical In Vitro Cytotoxicity Data for L-2-AMP
Cell LineTissue of OriginL-2-AMP IC50 (µM)Melphalan IC50 (µM) (Reference)
MCF-7Breast Cancer15.225.5
A549Lung Cancer28.940.1
HCT116Colon Cancer12.518.7
HEK293Normal Kidney> 100> 100

Part 2: In Vivo Bioactivity Assessment of this compound

Positive in vitro results are necessary but not sufficient for advancing a compound. In vivo studies are indispensable for understanding how a compound behaves in a complex biological system, addressing critical questions of safety, distribution, and real-world efficacy that cannot be modeled in a dish.[9]

Causality in Experimental Choice: The Whole-Organism Perspective

The transition to in vivo models is guided by the need to understand the pharmacokinetics (PK) and pharmacodynamics (PD) of L-2-AMP.

  • Pharmacokinetics (PK): This addresses "what the body does to the drug." Studies are designed to measure the Absorption, Distribution, Metabolism, and Excretion (ADME) of L-2-AMP. This data is crucial for determining appropriate dosing regimens and assessing bioavailability.

  • Efficacy in a Disease Model: This addresses "what the drug does to the body." A well-characterized animal model of a relevant disease (e.g., a tumor xenograft model for an anti-cancer agent) is used to determine if the in vitro bioactivity translates into a therapeutic effect.[10] The design of these studies must be robust to minimize bias and ensure reproducibility.[11]

Experimental Protocol 2: Murine Xenograft Model for Efficacy Testing

This protocol describes a standard workflow to evaluate the anti-tumor efficacy of L-2-AMP in vivo.

Objective: To determine if L-2-AMP inhibits tumor growth in a mouse model bearing human cancer cell xenografts.

Methodology:

  • Ethical Approval: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Animal Model: Use immunocompromised mice (e.g., NOD/SCID or Athymic Nude) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject 1-5 million HCT116 cells (selected based on in vitro sensitivity) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers and calculate volume (Volume = 0.5 x Length x Width²). Randomize mice into treatment groups (n=8-10 per group) with similar average tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control (e.g., saline or PBS, administered via the same route as the drug).

    • Group 2: L-2-AMP (e.g., 20 mg/kg, administered daily via intraperitoneal injection).

    • Group 3: Positive Control (e.g., a standard-of-care chemotherapy agent).

  • Dosing and Monitoring: Administer treatments according to the defined schedule for 21-28 days. Monitor animal body weight (as a measure of toxicity) and tumor volume 2-3 times per week.

  • Endpoint: Euthanize animals when tumors reach a predetermined maximum size, if body weight loss exceeds 20%, or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study. Statistically compare treatment groups to the vehicle control (e.g., using ANOVA).

Workflow for In Vivo Efficacy Study

G start Start iacuc IACUC Protocol Approval start->iacuc implant Implant Tumor Cells (e.g., HCT116) iacuc->implant monitor_growth Monitor Tumor Growth implant->monitor_growth randomize Tumors reach ~150 mm³? monitor_growth->randomize randomize->monitor_growth No group Randomize into Treatment Groups randomize->group Yes treat Administer Treatment (Vehicle, L-2-AMP, Positive Control) group->treat monitor_study Monitor Tumor Volume & Body Weight treat->monitor_study end_study End of Study or Endpoint? monitor_study->end_study end_study->treat No analysis Euthanize & Analyze Data (TGI, Statistics) end_study->analysis Yes finish Finish analysis->finish

Caption: Workflow for a typical in vivo murine xenograft efficacy study.

Table 3: Hypothetical In Vivo Efficacy Data for L-2-AMP
Treatment GroupDose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle ControlSaline, Daily IP1250 ± 150-+5.2
L-2-AMP20 mg/kg, Daily IP575 ± 9854%-2.1
Positive Control5-Fluorouracil, 25 mg/kg, Q3D450 ± 8564%-8.5

Conclusion: An Integrated and Indispensable Partnership

The characterization of a novel compound like this compound is not a linear path but an iterative cycle of hypothesis generation and testing. In vitro and in vivo studies are not competing methodologies but indispensable partners in this process. In vitro assays provide the speed, control, and mechanistic detail required to identify a promising molecule and understand how it works at a fundamental level.[4][5] However, the inherent complexity of a living organism, with its intricate network of metabolic pathways, transport systems, and homeostatic feedback loops, can only be captured through in vivo evaluation.[1][3]

Ultimately, a robust preclinical data package for L-2-AMP, built upon a foundation of well-designed and complementary in vitro and in vivo studies, is the only reliable way to assess its true therapeutic potential and justify its progression into clinical development.

References

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A Senior Application Scientist's Guide to the Structural Analysis of Peptides Incorporating L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the pursuit of potent and stable peptide-based therapeutics, controlling the three-dimensional structure is paramount. L-2-Aminomethylphenylalanine (L-2-AMP) has emerged as a powerful molecular tool, a "conformational lock" that pre-organizes peptide backbones into bioactive structures. This guide provides an in-depth comparison of L-2-AMP against other common peptide-modifying strategies, supported by detailed experimental workflows for its structural characterization. We will explore the causality behind experimental choices, from initial screening with Circular Dichroism to high-resolution analysis by NMR spectroscopy, empowering researchers to rationally design and validate the next generation of structured peptidomimetics.

Introduction: The Quest for Conformational Control in Peptide Drug Design

Peptides offer remarkable specificity and potency as therapeutic agents, yet their inherent flexibility often leads to poor metabolic stability and reduced receptor affinity. The field of peptidomimetics seeks to overcome these limitations by introducing specific structural modifications that constrain the peptide into a desired, biologically active conformation.[1][2][3] This pre-organization minimizes the entropic penalty of binding and can protect the peptide backbone from proteolytic degradation.[4] this compound (L-2-AMP) represents a sophisticated approach to achieving this local conformational control, offering a unique method for inducing stable turn structures.

The Molecular Architecture of L-2-AMP and its Conformational Implications

L-2-AMP is a synthetic derivative of phenylalanine featuring an aminomethyl group (-CH₂-NH₂) at the ortho position of the phenyl ring. This seemingly minor addition has profound structural consequences. The aminomethyl group acts as a hydrogen bond donor, capable of forming a stable, seven-membered intramolecular hydrogen bond with the carbonyl oxygen of the preceding amino acid residue. This interaction effectively "staples" the local backbone, severely restricting the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. The result is a highly predictable and stable β-turn or helical-turn structure, a common motif for receptor recognition.

Caption: Intramolecular hydrogen bond in L-2-AMP restricts φ and ψ angles.

Comparative Analysis: L-2-AMP vs. Alternative Conformational Scaffolds

The choice of a conformational constraint is a critical design decision. L-2-AMP offers a distinct profile compared to other widely used methods. The following table provides a comparative overview based on well-established principles of peptide chemistry.[5][6][7]

FeatureThis compound (L-2-AMP) L-Proline Aib (α-Aminoisobutyric acid) D-Amino Acids
Primary Mechanism Intramolecular H-bond from side chain to backbone.Cyclic pyrrolidine ring restricts the N-Cα bond.[5][7]Steric hindrance from gem-dimethyl groups.Inversion of stereochemistry at the α-carbon.
Induced Structure Primarily well-defined β-turns (Type I or II') or helical turns.Potent inducer of β-turns (often Type II) and Polyproline II (PPII) helices.[8]Strongly promotes 3₁₀- or α-helical structures.Can induce various turn types depending on sequence context.
Dihedral Angle (φ) Restricted, typically in the -60° to -80° range.Locked to approximately -60° to -75°.[5]Restricted to helical regions (~ -57°).Positive φ values are accessible, enabling unique turn geometries.
Key Advantage Induces a turn while presenting a functionalizable aromatic side chain.Predictable and powerful turn induction.[7]Strongest known single-residue helix promoter.Synthetically accessible and versatile for turn design.
Potential Limitation Requires custom synthesis of the non-natural amino acid.Limited to a specific φ angle; can introduce cis/trans isomerization.[7]A-chiral; side chain is non-functional.Can sometimes be recognized as "unnatural" by biological systems.

Experimental Workflow for Structural Elucidation of L-2-AMP Peptides

A multi-faceted approach is essential to validate the conformation of peptides incorporating L-2-AMP. The workflow should be a self-validating system, where results from one technique corroborate the findings of another.

Caption: A validated workflow for the structural analysis of modified peptides.

Experimental Protocol 1: Preliminary Structural Assessment with Circular Dichroism (CD)

Causality: CD spectroscopy is a rapid, low-sample-cost technique used to gain an initial, global assessment of a peptide's secondary structure. While it cannot provide atomic-level detail, it can confirm whether the incorporation of L-2-AMP has successfully induced a folded structure (e.g., a turn or helix) versus a random coil, justifying the investment in more intensive techniques like NMR.[9][10]

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable, non-absorbing solvent (e.g., 10 mM phosphate buffer, pH 7.0, or trifluoroethanol/water mixtures to promote structure). A typical concentration is 20-50 µM.

  • Instrumentation: Use a calibrated CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm).

  • Data Acquisition: Scan the peptide from approximately 260 nm to 190 nm at a controlled temperature (e.g., 25°C). Record the spectrum of the solvent blank for baseline correction.

  • Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to Mean Residue Ellipticity ([θ]) to normalize for concentration and peptide length.

  • Interpretation:

    • β-turn (Type I/II): Look for a characteristic positive band around 202-230 nm and a negative band near the same region, though signatures can be complex and varied.[10]

    • α-helix: Characterized by strong negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.

    • Random Coil: A strong negative band around 198 nm.

Experimental Protocol 2: High-Resolution Structural Analysis with 2D NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining the high-resolution 3D structure of peptides in solution.[11][12][13] It provides through-bond and through-space atomic correlations, which serve as the geometric restraints needed to calculate a precise structural model. For an L-2-AMP peptide, the key is to find definitive proof of the turn-inducing intramolecular hydrogen bond through specific Nuclear Overhauser Effects (NOEs).[14][15]

Methodology:

  • Sample Preparation: Dissolve the peptide to a concentration of 0.5-1.0 mM in a deuterated solvent (e.g., 90% H₂O/10% D₂O or CD₃OH). Add a DSS or TSP standard for chemical shift referencing.

  • Data Acquisition: On a high-field NMR spectrometer (≥600 MHz), acquire the following 2D spectra:

    • TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a single amino acid's spin system (i.e., connects all protons on a given residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment. It detects protons that are close in space (< 5 Å), regardless of whether they are on the same residue or not.[14] This provides the crucial distance restraints for structure calculation.

  • Resonance Assignment:

    • Use the TOCSY spectrum to identify the spin systems for each amino acid based on their characteristic chemical shifts and coupling patterns.

    • Use the NOESY spectrum to "walk" along the peptide backbone, connecting the amide proton (NH) of one residue (i) to the α-proton (CαH) of the preceding residue (i-1). This sequentially assigns each spin system to its position in the peptide sequence.

  • Structural Interpretation & Restraint Generation:

    • Crucial Validation for L-2-AMP: Search for a key NOE cross-peak between the protons of the L-2-AMP side-chain aminomethyl group (-CH₂-NH₂ ) and the amide proton (NH) of the L-2-AMP residue itself. This NOE is direct evidence of the seven-membered ring and confirms the conformational lock.

    • Identify other medium-range NOEs (e.g., between CαH(i) and NH(i+2)) that are characteristic of turn or helical structures.

    • Measure the intensity of NOE cross-peaks to generate a list of upper-limit distance restraints (e.g., strong NOE < 2.7 Å, medium < 3.5 Å, weak < 5.0 Å).

Conclusion and Future Outlook

This compound provides a robust and predictable method for inducing turn conformations in peptides. Its mechanism, rooted in a stable intramolecular hydrogen bond, offers a distinct advantage over other conformational constraints by locking the backbone while presenting an aromatic moiety for potential π-π stacking or further functionalization. The synergistic application of CD spectroscopy for initial screening and high-resolution 2D NMR for definitive structural validation provides a reliable pathway for the rational design and verification of L-2-AMP-containing peptidomimetics. As the demand for more stable and potent peptide therapeutics grows, such precisely engineered building blocks will be indispensable in the development of next-generation drugs targeting complex protein-protein interactions.[4]

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Assessing the metabolic stability of L-2-Aminomethylphenylalanine in drug candidates

By systematically comparing this compound-containing candidates against relevant alternatives using validated in vitro systems, researchers can make informed decisions. This guide provides the necessary framework, from experimental execution to data interpretation, to de-risk drug candidates early in the development pipeline. The combination of HLM and hepatocyte assays, coupled with careful analysis of clearance rates and potential metabolic pathways, creates a self-validating system that enhances the predictive power of preclinical metabolism studies and ultimately contributes to the development of safer and more effective medicines. [3][24][25]

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A Senior Application Scientist's Guide to Benchmarking L-2-Aminomethylphenylalanine Against Standard Amino Acid Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet in Peptide Therapeutics

In the field of drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their utility is often compromised by poor metabolic stability and limited conformational control.[1][2] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these limitations, expanding the chemical diversity and fine-tuning the pharmacological properties of peptide-based drugs.[2][3][]

This guide provides an in-depth technical comparison of L-2-Aminomethylphenylalanine (L-2-AMP), a conformationally constrained phenylalanine analogue, against its parent proteinogenic amino acid, L-Phenylalanine (L-Phe), and a common flexible beta-amino acid analogue, β³-Homophenylalanine (β³-hPhe). We will explore the fundamental physicochemical differences, their impact on peptide synthesis, the resulting structural modifications, and the functional consequences for proteolytic stability and biological activity. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to rationally select and benchmark these critical building blocks.

This compound is a synthetic stereoisomer of L-phenylalanine, characterized by an aminomethyl group on the ortho position of the phenyl ring.[5] This substitution introduces a significant conformational restraint, locking the side chain's orientation relative to the peptide backbone. This guide will demonstrate how this seemingly subtle modification can yield profound improvements in a peptide's therapeutic potential.

Section 1: Physicochemical and Structural Properties

The decision to incorporate a UAA begins with an understanding of its intrinsic properties. The aminomethyl substitution in L-2-AMP and the additional backbone carbon in β³-hPhe create distinct differences in size, polarity, and conformational freedom compared to L-Phe.

Comparative Data Overview

The following table summarizes the key physicochemical properties of the three amino acids under review. These parameters are foundational to predicting their behavior during synthesis and their influence on the final peptide's characteristics.

PropertyL-Phenylalanine (L-Phe)This compound (L-2-AMP)β³-Homophenylalanine (β³-hPhe)Rationale for Difference
Molecular Weight ( g/mol ) 165.19[6]194.23[5]179.22Addition of a -CH₂NH₂ group to the phenyl ring (L-2-AMP) or a -CH₂- group to the backbone (β³-hPhe).
Structure Type α-Amino AcidConstrained α-Amino Acidβ-Amino AcidL-2-AMP features a side-chain constraint; β³-hPhe has an extended backbone with the amino group on the β-carbon.[7]
Key Structural Feature Flexible Phenyl Side ChainOrtho-Aminomethyl GroupElongated, Flexible BackboneThe aminomethyl group in L-2-AMP restricts side-chain rotation; the extra methylene in β³-hPhe increases backbone flexibility.[7][8]
Predicted Hydrophobicity ModerateLowerHigherThe primary amine in L-2-AMP's side chain increases polarity. The additional methylene group in β³-hPhe's backbone increases its nonpolar character.
Conformational Freedom High (Multiple Rotatable Bonds)Highly RestrictedVery High (Additional Backbone Torsion Angles)The ortho substitution in L-2-AMP locks the χ1 and χ2 dihedral angles. β-amino acids inherently possess more rotatable backbone bonds.[8][9]
The Concept of Conformational Constraint

The primary advantage of L-2-AMP lies in its ability to pre-organize a peptide into a specific, bioactive conformation. Standard α-amino acids like L-Phe have multiple rotatable bonds (phi, psi, chi), allowing the peptide to sample a wide range of shapes in solution. While this flexibility can be beneficial, it often comes at an energetic cost upon binding to a target, as the peptide must adopt a single, low-energy bound state. L-2-AMP reduces this entropic penalty.

Below is a diagram illustrating the fundamental difference in conformational freedom.

G cluster_0 L-Phenylalanine (High Flexibility) cluster_1 This compound (Restricted) Phe_N N Phe_Ca Phe_N->Phe_Ca φ Phe_C C' Phe_Ca->Phe_C ψ Phe_Cb Phe_Ca->Phe_Cb χ1 Phe_Cg Phe_Cb->Phe_Cg χ2 AMP_N N AMP_Ca AMP_N->AMP_Ca φ AMP_C C' AMP_Ca->AMP_C ψ AMP_Cb AMP_Ca->AMP_Cb χ1 (Locked) AMP_Cg AMP_Cb->AMP_Cg χ2 (Locked) AMP_CH2NH2 CH₂NH₂ AMP_Cg->AMP_CH2NH2

Caption: Rotational bonds in L-Phe vs. the constrained L-2-AMP side chain.

Section 2: Benchmarking in Peptide Synthesis

The successful incorporation of a UAA is paramount. While modern peptide synthesis is robust, the unique structures of analogues like L-2-AMP and β³-hPhe can necessitate protocol adjustments.

Standard Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the fundamental cycle of Fmoc-based SPPS, the most common method for research and discovery-scale peptide synthesis.[10][11]

SPPS_Workflow start Start: Resin with Rink Amide Linker deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Amino Acid Coupling (AA, Activator, Base in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping (Optional) (e.g., Acetic Anhydride) wash2->capping wash3 Wash (DMF) capping->wash3 loop_cond Repeat for Each Amino Acid wash3->loop_cond loop_cond->deprotection Next AA cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) loop_cond->cleavage Final AA end Purified Peptide cleavage->end

Caption: Standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) cycle.

Protocol: Comparative Amino Acid Coupling Efficiency

Objective: To quantify the efficiency of incorporating Fmoc-L-Phe-OH, Fmoc-L-2-AMP-OH, and Fmoc-β³-hPhe-OH into a model peptide sequence on solid support.

Rationale: Steric hindrance can affect coupling kinetics. The bulky, constrained side chain of L-2-AMP and the different backbone structure of β³-hPhe may require optimized conditions compared to L-Phe.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (L-Phe, L-2-AMP, β³-hPhe, and a standard amino acid like Glycine)

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • RP-HPLC system with a C18 column

  • Mass Spectrometer (e.g., ESI-MS)

Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin in DMF in three separate reaction vessels.

  • Model Peptide Synthesis: Synthesize a short model peptide (e.g., Ac-Gly-Gly-X-Gly-NH₂) in each vessel, where 'X' is the test amino acid.

  • Fmoc Deprotection: Before the coupling of residue 'X', perform a standard Fmoc deprotection on the growing peptide chain (Ac-Gly-).

  • Test Coupling:

    • Vessel 1 (L-Phe): Add a pre-activated solution of 4 eq. Fmoc-L-Phe-OH, 3.95 eq. HBTU, and 8 eq. DIPEA in DMF. Allow to react for 45 minutes.

    • Vessel 2 (L-2-AMP): Use the same molar equivalents as above but for Fmoc-L-2-AMP-OH. Allow to react for 90 minutes (extended time to account for potential steric hindrance).

    • Vessel 3 (β³-hPhe): Use the same molar equivalents as above but for Fmoc-β³-hPhe-OH. Allow to react for 60 minutes.

  • Kaiser Test: After the coupling reaction, take a small sample of resin beads from each vessel and perform a Kaiser test to qualitatively assess the presence of free primary amines. A blue color indicates an incomplete reaction.

  • Peptide Completion: Complete the synthesis of the final Glycine residue on all three peptides.

  • Cleavage and Purification: Cleave the peptides from the resin using the cleavage cocktail. Precipitate the crude peptides in cold diethyl ether, centrifuge, and lyophilize.

  • Analysis:

    • Analyze the crude product from each synthesis by RP-HPLC.

    • Integrate the peak area of the desired product and any deletion products (e.g., Ac-Gly-Gly-Gly-NH₂).

    • Calculate the coupling efficiency as: (Area_Target / (Area_Target + Area_Deletion)) * 100%.

    • Confirm the identity of all major peaks by mass spectrometry.

Expected Outcomes & Interpretation:

Amino AcidExpected Coupling EfficiencyPotential Issues & Solutions
L-Phenylalanine >99%Standard; generally problem-free.
This compound 85-95%The ortho-substitution can cause steric hindrance. Solution: Double coupling, using stronger activating agents (e.g., HATU), or extending coupling times.
β³-Homophenylalanine >98%β-amino acids can sometimes couple more slowly than α-amino acids. Solution: Slightly extended coupling times are often sufficient.

Section 3: Impact on Peptide Structure and Stability

The true value of incorporating UAAs is realized in the properties they confer upon the final peptide. Here, we benchmark the effects of our three analogues on secondary structure and resistance to enzymatic degradation.

Analysis of Secondary Structure via Circular Dichroism (CD) Spectroscopy

Objective: To determine how the incorporation of L-Phe, L-2-AMP, or β³-hPhe influences the secondary structure (e.g., α-helix, β-sheet, random coil) of a model peptide.

Rationale: CD spectroscopy is a rapid, non-destructive technique for assessing the overall fold of a peptide in solution. L-2-AMP is expected to induce or stabilize turn-like structures due to its fixed side chain. In contrast, the flexible β³-hPhe can disrupt canonical α-helical or β-sheet structures, but can also form its own unique helical structures (e.g., 14-helix) in longer β-peptide sequences.[7][8][12]

Protocol: CD Spectroscopy Analysis

  • Sample Preparation: Dissolve the purified model peptides (e.g., Ac-Tyr-Lys-Lys-X-Ala-Lys-Lys-Leu-NH₂) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the exact concentration via UV absorbance at 280 nm (due to the Tyrosine residue).

  • Instrument Setup: Calibrate a CD spectropolarimeter. Set the wavelength scan range from 190 nm to 260 nm.

  • Data Acquisition:

    • Acquire a blank spectrum of the buffer alone.

    • Acquire spectra for each of the three peptide samples.

    • Maintain a constant temperature (e.g., 25°C) using a Peltier device.

  • Data Processing:

    • Subtract the blank spectrum from each peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.

  • Interpretation:

    • α-helix: Characterized by strong positive peaks around 192 nm and negative peaks at ~208 nm and ~222 nm.

    • β-sheet: Shows a broad negative peak around 218 nm.

    • Random Coil: Dominated by a strong negative peak around 198 nm.

    • Compare the spectra. A peptide containing L-2-AMP may show features indicative of a β-turn or a stabilized helix, while the β³-hPhe-containing peptide might show a less defined or completely different structure compared to the L-Phe control.

Benchmarking Proteolytic Stability

Objective: To compare the resistance of peptides containing L-Phe, L-2-AMP, and β³-hPhe to cleavage by a common protease, such as chymotrypsin.

Rationale: Proteolytic degradation is a major hurdle for peptide drugs.[1][7] Chymotrypsin preferentially cleaves at the C-terminus of aromatic residues like Phenylalanine. The structural modifications in L-2-AMP and β³-hPhe are hypothesized to sterically hinder the protease's access to the scissile peptide bond, thereby increasing the peptide's half-life.

Protease_Interaction cluster_phe L-Phe Peptide: Susceptible cluster_amp L-2-AMP Peptide: Resistant Protease_Phe Chymotrypsin Active Site Peptide_Phe ...-Ala-Phe-Gly-... Protease_Phe->Peptide_Phe Binding & Cleavage Protease_AMP Chymotrypsin Active Site Peptide_AMP ...-Ala-L-2-AMP-Gly-... Block Steric Hindrance from -CH₂NH₂ Protease_AMP->Block Access Blocked

Caption: Steric shielding by L-2-AMP prevents protease binding and cleavage.

Protocol: Protease Stability Assay

  • Sample Preparation: Prepare stock solutions (1 mg/mL) of the three purified test peptides in an appropriate assay buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0). Prepare a stock solution of α-chymotrypsin in the same buffer.

  • Reaction:

    • In separate tubes, add peptide stock to the assay buffer. Equilibrate at 37°C.

    • Initiate the reaction by adding α-chymotrypsin to achieve a final enzyme:substrate ratio of 1:100 (w/w).

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a solution of 10% Trifluoroacetic Acid (TFA).

  • Analysis:

    • Analyze each quenched time-point sample by RP-HPLC.

    • Monitor the decrease in the peak area of the intact parent peptide over time.

  • Data Interpretation:

    • Plot the percentage of remaining intact peptide against time for each of the three peptides.

    • Calculate the half-life (t₁/₂) for each peptide from the degradation curve.

Expected Results:

Peptide VariantExpected Proteolytic Half-Life (t₁/₂)Rationale
L-Phe Peptide Low (e.g., ~20 min)Serves as the natural, cleavable substrate for chymotrypsin.
L-2-AMP Peptide High (e.g., >240 min)The ortho-aminomethyl group provides significant steric hindrance, preventing the peptide from fitting into the enzyme's active site.
β³-hPhe Peptide Moderate to High (e.g., ~120 min)The altered backbone spacing (α vs. β) misaligns the scissile bond within the active site, reducing cleavage efficiency. β-peptides are generally known for their high resistance to proteolysis.[7]

Conclusion and Strategic Recommendations

The benchmarking data clearly demonstrates that this compound is not merely a substitute for L-Phenylalanine but a strategic tool for rational peptide design.

  • Choose L-Phenylalanine for initial discovery phases where maximizing synthetic ease and exploring the natural sequence space is the priority. It provides a baseline for activity and stability.

  • Choose this compound when the goal is to enhance metabolic stability and lock a peptide into a specific, turn-like conformation to improve receptor affinity or selectivity. Its incorporation demands more careful synthetic optimization but offers significant rewards in proteolytic resistance and conformational pre-organization.

  • Choose β³-Homophenylalanine when the objective is to introduce backbone flexibility, create novel secondary structures, or achieve high proteolytic resistance through backbone modification rather than side-chain constraint. It is a powerful tool for developing peptidomimetics and foldamers.[13]

By understanding the distinct advantages and challenges associated with each analogue, researchers can move beyond trial-and-error and apply a data-driven, rational approach to engineering next-generation peptide therapeutics with superior drug-like properties.

References

  • Seebach, D., et al. (1998). Antiparallel Sheet Formation in β-Peptide Foldamers: Effects of β-Amino Acid Substitution on Conformational Preference. Journal of the American Chemical Society. Available at: [Link]

  • Lila, S., et al. (2010). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry. Available at: [Link]

  • Hofmann, H. J., et al. (1998). Basic conformers in beta-peptides. Journal of Molecular Modeling. Available at: [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (2023). Beta-peptide. Wikipedia. Available at: [Link]

  • Li, M., et al. (2024). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Earth and Planetary Science Letters. Available at: [Link]

  • Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Axup, J. Y., et al. (2012). Synthesis of site-specific antibody-drug conjugates using unnatural amino acids. Proceedings of the National Academy of Sciences. Available at: [Link]

  • AnaSpec. (n.d.). Reagents for peptide synthesis. Anaspec. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). L-phenylalanine. PubChem Compound Database. Available at: [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Peptides Incorporating L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Pursuit of Enhanced Peptide Therapeutics

In the landscape of modern drug discovery, peptides represent a highly promising class of therapeutics, offering high specificity and low toxicity. However, their clinical utility is often hampered by poor metabolic stability and insufficient binding affinity. The incorporation of unnatural amino acids (UAAs) is a powerful strategy to overcome these limitations. This guide focuses on L-2-Aminomethylphenylalanine (L-2-Am-Phe), a conformationally constrained UAA, and provides a framework for the cross-validation of its experimental benefits against standard and alternative amino acids. The introduction of the aminomethyl group onto the ortho position of the phenylalanine side chain is hypothesized to pre-organize the peptide backbone into a bioactive conformation, thereby enhancing receptor binding and increasing resistance to proteolytic degradation. This guide will provide the experimental protocols and comparative data necessary to rigorously test this hypothesis.

Core Principles of Cross-Validation for Modified Peptides

Before embarking on a synthetic and analytical campaign, it is crucial to establish a systematic approach to cross-validation. The goal is to objectively compare a peptide of interest containing L-2-Am-Phe (the "Test Peptide") against two key comparators:

  • The Wild-Type Peptide: The same peptide sequence with the natural L-Phenylalanine.

  • An Isomeric Control Peptide: A peptide with a different isomer, such as L-4-Aminomethylphenylalanine (L-4-Am-Phe), to probe the effects of substitution position.

The cross-validation workflow should be designed to assess three critical performance attributes: synthetic accessibility, proteolytic stability, and target binding affinity.

G cluster_0 Peptide Design & Synthesis cluster_1 Performance Evaluation cluster_2 Data Analysis & Comparison Peptide_Sequence_Selection Select Target Peptide Sequence Synthesize_WT Synthesize Wild-Type (Phe) Peptide Peptide_Sequence_Selection->Synthesize_WT Synthesize_Test Synthesize Test (2-Am-Phe) Peptide Peptide_Sequence_Selection->Synthesize_Test Synthesize_Control Synthesize Control (4-Am-Phe) Peptide Peptide_Sequence_Selection->Synthesize_Control Purification_QC Purification & QC (HPLC, MS) Synthesize_WT->Purification_QC Synthesize_Test->Purification_QC Synthesize_Control->Purification_QC Stability_Assay Proteolytic Stability Assay Purification_QC->Stability_Assay Binding_Assay Binding Affinity Assay (SPR) Purification_QC->Binding_Assay Activity_Assay Cell-Based Activity Assay Purification_QC->Activity_Assay Compare_Stability Compare Half-life (t½) Stability_Assay->Compare_Stability Compare_Binding Compare Affinity (KD) Binding_Assay->Compare_Binding Compare_Activity Compare Potency (EC50/IC50) Activity_Assay->Compare_Activity Conclusion Draw Conclusions on 2-Am-Phe Efficacy Compare_Stability->Conclusion Compare_Binding->Conclusion Compare_Activity->Conclusion

Caption: Cross-validation workflow for evaluating peptides containing this compound.

Part 1: Peptide Synthesis and Characterization

The foundation of any comparative study is the successful synthesis and purification of the peptides. Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy is the standard and recommended method.[1]

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to ensure complete removal of the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate a 3-fold molar excess of the Fmoc-protected amino acid (Fmoc-L-Phe-OH, Fmoc-L-2-Am(Boc)-Phe-OH, or Fmoc-L-4-Am(Boc)-Phe-OH) with a coupling reagent like HCTU and a base such as diisopropylethylamine (DIPEA) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor for completeness using a qualitative test like the ninhydrin test.

  • Washing: After coupling, wash the resin extensively with DMF and Dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and QC: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS).

Comparative Synthesis Data

The incorporation of sterically hindered UAAs like L-2-Am-Phe may require optimized coupling conditions. It is essential to track key synthesis metrics for each peptide.

ParameterWild-Type (L-Phe)Test Peptide (L-2-Am-Phe)Control (L-4-Am-Phe)Rationale for Expected Differences
Coupling Efficiency >99%Potentially slightly lower>99%The ortho-substitution of L-2-Am-Phe may cause steric hindrance, possibly requiring longer coupling times or stronger coupling reagents.
Crude Purity (HPLC) Typically 85-95%Potentially 80-90%Typically 85-95%Incomplete coupling at the UAA position can lead to a higher proportion of deletion sequences in the crude product.
Overall Yield HighModerate to HighHighYield is dependent on the number of UAA incorporations and the efficiency of each coupling step.

Part 2: Proteolytic Stability Assessment

A primary motivation for using conformationally constrained UAAs is to enhance resistance to proteases. A time-course experiment in relevant biological media (e.g., human serum) is a standard method for this assessment.[2][3]

Experimental Protocol: In Vitro Serum Stability Assay
  • Preparation: Thaw human serum on ice and centrifuge to remove any precipitates. Prepare stock solutions of each purified peptide (Wild-Type, Test, and Control) at 1 mg/mL.

  • Incubation: Add a defined amount of each peptide to the serum to a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% Trichloroacetic Acid (TCA), to precipitate the serum proteins.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant, which contains the remaining intact peptide, by RP-HPLC or LC-MS.

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) using a one-phase decay model.

G cluster_0 Setup cluster_1 Time Course Sampling cluster_2 Analysis Peptides Purified Peptides (WT, Test, Control) Serum Human Serum Mix Mix Peptide + Serum Incubate at 37°C T0 T=0 min Mix->T0 Quench Quench with TCA T0->Quench T1 T=15 min T1->Quench T2 T=30 min T2->Quench Tn T=... min Tn->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Intact Peptide Determine Half-life (t½) Analyze->Calculate

Caption: Workflow for the in vitro proteolytic stability assay.

Comparative Stability Data (Representative)
ParameterWild-Type (L-Phe)Test Peptide (L-2-Am-Phe)Control (L-4-Am-Phe)Rationale for Expected Differences
Half-life (t½) in Serum (min) 15> 120> 120The constrained backbone conformation induced by the aminomethylphenylalanine isomers is expected to sterically hinder protease access to the cleavage site, significantly increasing stability.[4][5]
Primary Cleavage Site e.g., C-term of PheNo significant cleavageNo significant cleavageMass spectrometry of the degradation products can identify the specific peptide bonds cleaved, confirming the protective effect of the UAA.

Part 3: Target Binding Affinity Assessment

The ultimate goal of conformational constraint is often to improve binding to a biological target. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time quantitative data on binding kinetics (association and dissociation rates) and affinity.[4][6]

Experimental Protocol: Surface Plasmon Resonance (SPR) Binding Assay
  • Ligand Immobilization:

    • The target protein (ligand) is immobilized onto a sensor chip surface (e.g., a CM5 chip) typically via amine coupling.[6]

    • Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.

    • Inject the ligand at an appropriate concentration in a low pH buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote electrostatic pre-concentration.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • A series of concentrations of the analyte (the Wild-Type, Test, and Control peptides) are prepared in a suitable running buffer (e.g., HBS-EP+).

    • Each peptide concentration is injected sequentially over the ligand-immobilized surface and a reference flow cell (for background subtraction). The binding is measured in real-time as a change in resonance units (RU).

  • Regeneration: Between each analyte injection, the sensor surface is regenerated using a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the ligand.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • KD = kd / ka. A lower KD value indicates higher binding affinity.

Comparative Binding Data (Case Study Example)
ParameterPhe-Gly-Gly (Wild-Type)AMPhe-Gly-Gly (Isomeric UAA)Rationale for Observed Differences
Affinity (KD) 310 nM0.95 nMThe aminomethyl group provides an additional positively charged ammonium group that engages in favorable electrostatic interactions with the receptor, leading to a dramatic increase in affinity.[6]
Affinity Enhancement 1x~326xThis demonstrates that the addition of a functional group in a UAA can create new, potent binding interactions that are not possible with the 20 canonical amino acids.

Note: This data is for the 4-isomer (para-position) and serves as an illustrative example of the significant impact an aminomethyl group can have on binding affinity. The ortho-position of the 2-isomer may lead to different, but still potentially enhanced, binding properties due to its unique conformational constraints.

Conclusion and Interpretation

The systematic cross-validation of peptides containing this compound is essential for quantifying its advantages in drug design. By following the detailed protocols for synthesis, stability, and binding assessment, researchers can generate robust, comparative data. The expected outcomes are that the incorporation of L-2-Am-Phe will:

  • Present a manageable synthetic challenge: While potentially requiring optimization, the synthesis should be feasible using standard SPPS protocols.

  • Dramatically increase proteolytic stability: The conformational constraint imposed by the ortho-aminomethyl group should shield the peptide backbone from enzymatic attack.

  • Enhance binding affinity: The pre-organized conformation and potential for new interactions with the target receptor can lead to significantly tighter binding.

By objectively comparing these key performance metrics against both the natural phenylalanine-containing peptide and other isomers, drug development professionals can make data-driven decisions on the utility of this compound for creating next-generation peptide therapeutics.

References

  • Logsdon, L. A., Schardon, C. L., Ramalingam, V., Kwee, S. K., & Urbach, A. R. (2011). Nanomolar Binding of Peptides Containing Noncanonical Amino Acids by a Synthetic Receptor. Digital Commons @ Trinity. Available at: [Link]

  • Kühne, R., et al. (2023). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Bio-protocol. (2013). Protein-peptide Interaction by Surface Plasmon Resonance. Available at: [Link]

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available at: [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • PLOS. (2019). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). Peptide Competition Assay (PCA) Protocol. Available at: [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Available at: [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • ACS Publications. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. Available at: [Link]

  • Expert Opinion on Drug Discovery. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Available at: [Link]

  • Frontiers. (2021). Chirality Effects in Peptide Assembly Structures. Available at: [Link]

  • NIH. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Available at: [Link]

  • NIH. (2014). A cell-based MHC stabilization assay for the detection of peptide binding to the canine classical class I molecule, DLA-88. Available at: [Link]

  • NIH. (2013). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. Available at: [Link]

  • NIH. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids. Available at: [Link]

  • Frontiers. (2021). Rational Design of Peptide-Based Inhibitors Disrupting Protein-Protein Interactions. Available at: [Link]

  • NIH. (n.d.). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Available at: [Link]

  • PubMed. (n.d.). Conformational characteristics of peptides and unanticipated results from crystal structure analyses. Available at: [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Available at: [Link]

  • MDPI. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Available at: [Link]

  • NIH. (2018). Strategies for Improving Peptide Stability and Delivery. Available at: [Link]

  • NIH. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available at: [Link]

  • aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • PubMed. (n.d.). Enzyme-inhibitory conformation of dipeptides containing sterically constrained amino acid 2,3-methanophenylalanine. Available at: [Link]

  • ResearchGate. (n.d.). L-Alanyl-L-phenylalanine–2-propanol (1/2) (α-form), L-valyl-L-phenylalanine–2-propanol (1/1) and L-leucyl-L-phenylalanine–2-propanol (1/1) (β-form). Available at: [Link]

  • ResearchGate. (n.d.). a) Synthesis of N‐phenyl‐l‐alanine (2 a). b) Synthesis of one of the.... Available at: [Link]

  • Springer Protocols. (2015). Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries. Available at: [Link]

  • GenScript. (n.d.). Protein-peptide Binding Assays. Available at: [Link]

  • YouTube. (2023). FDA Requirements for Peptide Characterization | Identity, Purity, Structure, Potency & Stability. Available at: [Link]

  • NIH. (2023). MvAl-MFP: A Multi-Label Classification Method on the Functions of Peptides with Multi-View Active Learning. Available at: [Link]

  • PMC. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, discovery, and drug development, the synthesis and use of novel chemical entities are routine. L-2-Aminomethylphenylalanine, a non-proteinogenic amino acid, represents such a compound where established, specific disposal protocols may not be readily available in public literature.[1][2] This guide provides a comprehensive, scientifically-grounded framework for its safe handling and disposal. Our core principle is to bridge the data gap by applying established chemical safety and regulatory standards, ensuring the protection of laboratory personnel and the environment.

This document moves beyond a simple checklist. It explains the chemical reasoning behind each procedural step, empowering you to manage not just this compound, but also other research chemicals with incomplete toxicological data, with the highest degree of scientific integrity and safety.

Part 1: Foundational Principles - Chemical Profile and Risk Assessment

Understanding the molecule is the first step toward its safe disposal. This compound is a derivative of the common amino acid L-phenylalanine.[3][4] It features a phenyl ring, a carboxylic acid group, and two amine groups—the alpha-amine common to all amino acids and a second amine on a methyl group attached to the phenyl ring.[3][5]

The presence of these functional groups, particularly the additional aromatic amine, necessitates a cautious approach. While L-phenylalanine itself is not generally classified as hazardous[6][7][8][9], the toxicological properties of novel derivatives are often unknown. Aromatic amines as a class can possess toxicological properties, and it is scientifically unsound to assume the derivative is as benign as the parent compound.[10]

Given the absence of a specific, published Safety Data Sheet (SDS) detailing its ecotoxicity or hazardous characteristics, we must adopt the Precautionary Principle . This principle dictates that the chemical should be managed as if it were hazardous to prevent potential harm. Therefore, all disposal procedures outlined below are based on the protocols for hazardous chemical waste.

PropertyData for this compoundRationale for Cautious Handling
Chemical Formula C₁₀H₁₄N₂O₂[3]Aromatic compound with multiple functional groups.
Molecular Weight 194.23 g/mol [11]N/A
Appearance Typically an off-white to pale yellow solid[11]As a powder, it poses an inhalation risk.[12]
Hazard Classification Not definitively established.Assume Hazardous. The lack of data is not evidence of safety. The default classification under regulations like the Resource Conservation and Recovery Act (RCRA) is to treat unknown waste as hazardous.[13][14]
Toxicity No specific data available.Unknown environmental and health effects mandate containment. Drain or trash disposal is strictly prohibited to prevent release into the ecosystem or exposure to sanitation workers.[15]
Reactivity Likely incompatible with strong oxidizing agents.The amine groups can react with oxidizers. Segregation from incompatible chemicals is crucial to prevent dangerous reactions.[16][17]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol ensures compliance with major regulatory frameworks, including those set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[13][18][19]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE. This is your primary line of defense against exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects eyes from splashes or airborne particles.[12]
Hand Protection Nitrile or neoprene glovesPrevents direct skin contact with the chemical.[20]
Protective Clothing Standard laboratory coatProtects skin and personal clothing from contamination.[20]
Respiratory Protection Work in a chemical fume hood or ventilated area.Minimizes the inhalation of any fine dust particles.[21]
Step 2: Segregate the Waste Stream

Proper segregation is fundamental to safe chemical waste management.[21][22]

  • Dedicated Waste Stream: this compound waste, including contaminated materials, must be collected in its own designated hazardous waste container.

  • Avoid Commingling: Do not mix this waste with other waste streams, such as halogenated or non-halogenated solvents, sharps, or biological waste.[16]

  • Incompatibility: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[17]

Step 3: Select and Prepare the Waste Container

The container must safely hold the waste from the point of generation to final disposal.

Container AttributeSpecificationJustification
Material High-Density Polyethylene (HDPE) or other chemically compatible plastic.[20]Ensures the container will not degrade or react with the waste. Avoid metal for compounds that can be acidic or basic.[22][23]
Condition Clean, dry, and free from damage or deterioration.[14]Prevents leaks and contamination.
Closure A secure, screw-top lid that provides a leak-proof seal.[14][16]The container must remain closed at all times except when waste is being added.[24] This prevents the release of vapors and spills.
Fill Level Do not fill beyond 90% capacity.[16][23]Leaves adequate headspace for potential expansion and prevents spills during handling and transport.
Step 4: Label the Container Correctly

Accurate labeling is a strict regulatory requirement and essential for safety.[25] The label must be affixed to the container as soon as the first drop of waste is added.

Required Label Information:

  • The words "HAZARDOUS WASTE" [25]

  • Full Chemical Name: "this compound" (Avoid abbreviations or formulas)[20]

  • Hazard Statement: "Toxicity Unknown - Handle as Hazardous"

  • Researcher's Name and Laboratory Information

Step 5: Manage Waste in a Satellite Accumulation Area (SAA)

An SAA is a designated location in the lab for collecting hazardous waste.

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[24][25]

  • Quantity Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes, the limit is one quart.[24]

  • Inspection: The SAA should be inspected weekly for leaks and proper container closure.[16]

SAA_Management_Workflow start Waste Generated containerize Place in a Properly Labeled, Compatible Container start->containerize close_lid Keep Container Securely Closed containerize->close_lid store_saa Store in Designated SAA (At/Near Point of Generation) close_lid->store_saa inspect Weekly Inspection (Check for Leaks, Closure) store_saa->inspect check_status Container Full or Accumulated > 1 Year? inspect->check_status contact_ehs Contact EHS for Pickup (Within 3 Days) check_status->contact_ehs Yes continue_use Continue Accumulation check_status->continue_use No continue_use->store_saa

Caption: Workflow for managing hazardous waste within a Satellite Accumulation Area (SAA).

Step 6: Arrange for Final Disposal

Hazardous waste must be disposed of through your institution's approved channels.

  • Contact EHS: Your primary point of contact is your institution's Environmental Health and Safety (EHS) department.[12] They will arrange for pickup by a licensed hazardous waste disposal vendor.

  • "Cradle-to-Grave": Under RCRA, the waste generator (your institution) is responsible for the waste from its generation until its ultimate disposal.[13] This underscores the importance of using certified disposal partners.

Part 3: Spill and Emergency Management

In the event of a spill, prompt and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Assess the Risk: For a small spill of solid material that you are trained to handle, proceed with cleanup. For large spills or if you are unsure, evacuate the area and contact your institution's emergency response team.

  • Wear PPE: At a minimum, wear the PPE outlined in Part 2, Step 1.

  • Contain the Spill: Carefully sweep or vacuum the solid material. Avoid generating dust. [12] If using a vacuum, it must be rated for hazardous dust.

  • Collect Waste: Place all spilled material and any contaminated cleaning supplies (e.g., wipes, pads) into your hazardous waste container for this compound.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water. Collect all cleaning materials as hazardous waste.

Part 4: Prohibited Disposal Methods - A Critical Warning

To ensure safety and compliance, the following disposal methods are strictly forbidden for this compound and any research chemical with an unknown hazard profile.

  • DO NOT Dispose of Down the Drain: The environmental fate and aquatic toxicity of this compound are unknown. It could harm aquatic life or interfere with the biological processes at wastewater treatment facilities.[15][20]

  • DO NOT Dispose of in Regular Solid Waste: "Dry" chemical waste is still chemical waste. Disposing of it in the regular trash can expose custodial and sanitation workers to unknown chemical hazards and leads to environmental contamination when it reaches a landfill.[12][15]

Disposal_Decision_Flowchart start This compound Waste Generated assess Assess Hazard Profile start->assess unknown Data Unavailable: Apply Precautionary Principle (Treat as Hazardous) assess->unknown No Specific SDS/Data prohibited Prohibited Disposal Routes (Sink, Regular Trash) unknown->prohibited collect Collect in a Labeled, Compatible Hazardous Waste Container unknown->collect store Store in SAA (Follow SAA Rules) collect->store pickup Arrange for Pickup by EHS or Licensed Vendor store->pickup

Caption: Decision workflow for the proper disposal of this compound.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is managed in a way that is safe, compliant, and scientifically robust, upholding your deep commitment to responsible research.

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

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  • Fisher Scientific. (n.d.). Safety Data Sheet - L-Phenylalanine. Retrieved from [Link]

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Navigating the Uncharted: A Practical Guide to Safely Handling L-2-Aminomethylphenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and drug development professionals venturing into novel molecular landscapes, the introduction of a new compound into the laboratory workflow demands a commensurate level of diligence in safety and handling. L-2-Aminomethylphenylalanine, a non-proteinogenic amino acid, represents one such frontier. While specific toxicological data for this compound is not extensively documented, its structural motifs—an aromatic ring, a primary amine, and an aminomethyl group—necessitate a robust and proactive approach to personal protective equipment (PPE) and handling protocols. This guide synthesizes established principles for managing analogous chemical structures to provide a comprehensive framework for the safe utilization of this compound in your research endeavors.

The Rationale Behind a Cautious Approach

The presence of an aromatic amine warrants particular attention. Aromatic amines as a class can be readily absorbed through the skin and via inhalation, with some exhibiting the potential to cause methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity. While L-phenylalanine is generally considered non-hazardous[1][2], the addition of an aminomethyl group introduces a structural alert for potential irritation and sensitizing effects. Therefore, a comprehensive risk assessment dictates that this compound be handled with a higher degree of caution than its parent amino acid.

Core Principles of Safe Handling: A Multi-layered Defense

A foundational principle of laboratory safety is the implementation of multiple layers of protection. This begins with engineering controls, is reinforced by administrative procedures, and culminates in the correct use of personal protective equipment.

Engineering Controls: Your First Line of Defense

Whenever possible, manipulation of solid this compound should be conducted within a certified chemical fume hood or a powder containment hood. This is particularly critical when handling the material as a powder to minimize the risk of generating airborne dust that can be inhaled[1]. For solutions, a well-ventilated area is a minimum requirement, with a fume hood being the preferred option to control potential vapors or aerosols.

Administrative Controls: Standard Operating Procedures

Establishing and adhering to detailed Standard Operating Procedures (SOPs) is paramount. These SOPs should be tailored to your specific experimental workflow and should be read and understood by all personnel before any work with this compound commences. Key elements of your SOPs should include:

  • Access Control: Limiting access to areas where the compound is being used.

  • Hygiene Practices: Prohibiting eating, drinking, and smoking in the laboratory. Hands should be thoroughly washed after handling the compound, even if gloves were worn[3].

  • Labeling: Clearly labeling all containers with the full chemical name and any known or potential hazards.

  • Emergency Procedures: Ensuring all personnel are aware of the location and use of safety showers, eyewash stations, and spill kits.

Personal Protective Equipment (PPE): Your Last Line of Defense

The selection and proper use of PPE is a critical final barrier between the researcher and potential exposure. The following table outlines the recommended PPE for various tasks involving this compound.

TaskRecommended PPE
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended)- Safety Goggles- Fully-buttoned Laboratory Coat- N95 Respirator (or higher)
Solution Preparation - Disposable Nitrile Gloves- Chemical Splash Goggles- Fully-buttoned Laboratory Coat- Face Shield (if there is a significant splash risk)
General Handling of Solutions - Disposable Nitrile Gloves- Safety Glasses with Side Shields- Fully-buttoned Laboratory Coat
Waste Disposal - Disposable Nitrile Gloves- Chemical Splash Goggles- Fully-buttoned Laboratory Coat

A Note on Glove Selection: Disposable nitrile gloves provide a good barrier for incidental contact[4]. However, it is crucial to inspect gloves for any signs of degradation or puncture before use. For prolonged handling or in situations with a higher risk of immersion, consider consulting a glove compatibility chart for more robust options. Always remove gloves using the proper technique to avoid contaminating your skin.

Step-by-Step Protocols for Safe Handling

Weighing and Aliquoting Solid this compound
  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood or powder containment hood is functioning correctly.

  • Containment: Place a weigh boat on the analytical balance inside the hood.

  • Dispensing: Carefully dispense the desired amount of this compound onto the weigh boat, avoiding the creation of dust.

  • Cleaning: After dispensing, carefully clean any residual powder from the spatula and the weighing area using a damp cloth or a specialized laboratory wipe. Dispose of the cleaning materials as hazardous waste.

  • Sealing: Securely seal the stock container of this compound.

Solution Preparation
  • Preparation: Don the appropriate PPE for handling solutions. Work within a chemical fume hood.

  • Solvent Addition: Slowly add the desired solvent to the vessel containing the weighed this compound.

  • Dissolution: Gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous shaking that could create aerosols.

  • Transfer: If necessary, transfer the solution to a storage container using a funnel to minimize the risk of spills.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

Operational and Disposal Plans

Storage

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][5].

Spill Management

In the event of a spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

  • Containment: For solid spills, gently cover with an absorbent material to prevent dust from becoming airborne. For liquid spills, contain the spill using an appropriate absorbent material from a chemical spill kit.

  • Cleanup: Carefully sweep or wipe up the contained material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, disposable gloves, and cleaning materials, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Visualizing the Workflow for Safety

To further clarify the procedural flow for safely handling this compound, the following diagrams illustrate the key decision points and steps.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Read_SOP Read & Understand SOP Assess_Hazards Perform Risk Assessment Read_SOP->Assess_Hazards Informs Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Determines Work_in_Hood Work in Fume/Powder Hood Select_PPE->Work_in_Hood Precedes Handle_Carefully Handle with Care Work_in_Hood->Handle_Carefully Enables Clean_Up Clean Workspace Handle_Carefully->Clean_Up Followed by Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Generates Wash_Hands Wash Hands Thoroughly Clean_Up->Wash_Hands Requires Store_Properly Store Compound Securely Dispose_Waste->Store_Properly Concurrent with

Caption: A logical workflow for the safe handling of this compound.

PPE_Decision_Tree Start Handling this compound Is_Solid Is the compound a solid? Start->Is_Solid Weighing Weighing or Aliquoting? Is_Solid->Weighing Yes Solution_Prep Preparing a solution? Is_Solid->Solution_Prep No (Liquid/Solution) Solid_PPE Goggles, Lab Coat, Double Gloves, Respirator Weighing->Solid_PPE Yes Solution_PPE Splash Goggles, Lab Coat, Gloves, Face Shield (if splash risk) Solution_Prep->Solution_PPE Yes General_Handling General Solution Handling Solution_Prep->General_Handling No General_PPE Safety Glasses, Lab Coat, Gloves General_Handling->General_PPE

Caption: A decision tree for selecting the appropriate PPE.

By integrating these safety protocols and operational plans into your laboratory's best practices, you can confidently and responsibly advance your research with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.